Maltotriose Peracetate
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-BDYSLRNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467134 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93911-20-7 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Maltotriose Peracetate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Maltotriose Peracetate, a fully protected derivative of the trisaccharide maltotriose. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, and burgeoning applications of this compound, grounding all information in established scientific literature.
Unveiling the Chemical Architecture of this compound
Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. Its peracetylated form, this compound, has all its hydroxyl groups esterified with acetyl groups. This modification dramatically alters its physicochemical properties, rendering it soluble in many organic solvents.[1][2]
The systematic name for this compound is O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-glucose 2,3,5,6-Tetraacetate. This nomenclature precisely describes the location of the eleven acetyl groups on the three glucose residues.
Core Structural Features:
-
Molecular Formula: C₄₀H₅₄O₂₇[2]
-
Molecular Weight: 966.84 g/mol [2]
-
Structure: A trisaccharide core of three α-1,4-linked D-glucose units.
-
Functionalization: Eleven hydroxyl groups are converted to acetate esters.
The peracetylation renders the maltotriose molecule significantly more hydrophobic, a critical feature for its application in various chemical syntheses and as a protected intermediate.
Visualizing the Structure
The following diagram illustrates the chemical structure of this compound, highlighting the glucose units and the acetate functional groups.
Caption: Chemical structure schematic of this compound.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the exhaustive acetylation of maltotriose. This process involves the reaction of all free hydroxyl groups with an acetylating agent, commonly acetic anhydride, in the presence of a catalyst or a basic solvent like pyridine.
Experimental Protocol: Peracetylation of Maltotriose
This protocol is a representative method for the synthesis of this compound.
Materials:
-
D-Maltotriose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
Dissolution: Dissolve D-Maltotriose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask should be equipped with a magnetic stirrer.
-
Acetylation: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture again in an ice bath and slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield pure this compound as a white solid.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The complete acetylation of maltotriose results in a compound with distinct physical and spectroscopic properties.
| Property | Value | Source |
| Appearance | White solid | [1] |
| Molecular Formula | C₄₀H₅₄O₂₇ | [2] |
| Molecular Weight | 966.84 g/mol | [2] |
| Melting Point | 114-119 °C (for β-anomer) | [1] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate | [1] |
| Optical Rotation | Dextrorotatory (+) | [3][4] |
Note: The specific rotation can be calculated from the observed rotation using a polarimeter and is dependent on the concentration, path length, solvent, and temperature.[5]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is complex but characteristic. The signals for the anomeric protons typically appear in the region of 4.5-6.5 ppm. The numerous acetyl groups give rise to sharp singlet peaks in the upfield region, typically between 1.9 and 2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetate groups around 170 ppm. The anomeric carbons of the glucose units will have distinct signals in the region of 90-100 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for the mass analysis of this compound. The mass spectrum would be expected to show a prominent peak corresponding to the sodium adduct of the molecule ([M+Na]⁺) at m/z 989.83.
-
Applications in Research and Drug Development
The peracetylation of oligosaccharides like maltotriose is a crucial strategy in medicinal chemistry and drug development. The acetyl groups serve as protecting groups, masking the polar hydroxyl groups and allowing for selective chemical modifications at other positions.[6]
Role as a Protected Intermediate
This compound serves as a versatile building block in the synthesis of more complex glycoconjugates and carbohydrate-based drugs. The acetyl groups can be selectively or completely removed under basic conditions to reveal the hydroxyl groups for further functionalization.
Applications in Drug Delivery
Acetylated polysaccharides and oligosaccharides have gained attention as materials for drug delivery systems. Their amphiphilic nature can be exploited for the encapsulation and controlled release of therapeutic agents.[6][7]
-
Sustained Release Formulations: The hydrophobic nature of the acetylated oligosaccharide can be utilized to create matrices that control the release of entrapped drugs.[8]
-
Nanoparticle Carriers: Peracetylated carbohydrates can self-assemble into nanoparticles or be used to functionalize other nanoparticle systems for targeted drug delivery.[9] The modified surface properties can influence the interaction of these carriers with biological systems.
Logical Relationship in Drug Development
Caption: Role of this compound in drug development pathways.
Conclusion
This compound is a chemically significant derivative of maltotriose with well-defined structural and physicochemical properties. Its synthesis, primarily through peracetylation, is a standard procedure in carbohydrate chemistry. The primary utility of this compound lies in its role as a protected intermediate for the synthesis of complex carbohydrates and as a component in advanced drug delivery systems. For researchers in glycochemistry and pharmaceutical sciences, a thorough understanding of this compound is essential for leveraging its potential in the development of novel therapeutics and delivery platforms.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Wolfrom, M. L., & Thompson, A. (1945). Maltotriose and its Crystalline β-D-Hendecaacetate. Journal of the American Chemical Society, 67(10), 1793–1797.
- Lin, C.-C., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(12), 9135-9154.
- Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.
- Temelkoff, D. P., et al. (2004). 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1975-o1976.
-
Wikipedia contributors. (2024, January 5). Optical rotation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262). Retrieved from [Link]
-
CarboExpert. (n.d.). Maltotriose. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Retrieved from [Link]
-
PubMed. (2018). Saccharides, oligosaccharides, and polysaccharides nanoparticles for biomedical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Chitooligosaccharides as drug carriers for renal delivery of zidovudine. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Mass spectrum of mixed 8 saccharides including glucose, sucrose,.... Retrieved from [Link]
-
PubChem. (n.d.). alpha-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate). Retrieved from [Link]
-
Chemeurope.com. (n.d.). Optical rotation. Retrieved from [Link]
-
NanoAxis LLC. (n.d.). D-Maltotriose peracetate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000163). Retrieved from [Link]
-
MassBank. (2009). MSBNK-RIKEN_ReSpect-PS054802. Retrieved from [Link]
- Google Patents. (n.d.). CN105713051A - Novel preparation method of maltotriose.
-
Chemistry LibreTexts. (2023). 5.3: Optical Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Acetylated Corn Starch as a Sustained Release Formulation in Metronidazole Tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 13 C-ASAP-HSQC NMR spectrum of a 200 mM maltose sample in D 2 O..... Retrieved from [Link]
-
PubMed. (2002). 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Maltotriose (HMDB0001262). Retrieved from [Link]
-
PubMed. (2021). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Retrieved from [Link]
-
PubMed Central. (2021). Polysaccharide-Based Drug Carriers—A Patent Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2014). A REVIEW ON APPLICATIONS OF MALTODEXTRIN IN PHARMACEUTICAL INDUSTRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Folic Acid–Chitosan Oligosaccharide Conjugates Decorated Nanodiamond as Potential Carriers for the Oral Delivery of Doxorubicin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Abiotic Formation of Hexoses and Disaccharides in Aqueous Microdroplets. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. Optical rotation - Wikipedia [en.wikipedia.org]
- 4. Optical_rotation [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-Based Drug Carriers—A Patent Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Saccharides, oligosaccharides, and polysaccharides nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and purification of D-Maltotriose Peracetate
An In-Depth Technical Guide to the Synthesis and Purification of D-Maltotriose Peracetate
For researchers, scientists, and drug development professionals, the availability of high-purity carbohydrate intermediates is paramount. D-Maltotriose peracetate, a fully protected form of the trisaccharide maltotriose, serves as a critical building block in glycobiology and the synthesis of complex carbohydrates and glycoconjugates.[1] The acetylation of the hydroxyl groups significantly decreases the molecule's polarity, rendering it soluble in a wide range of organic solvents and simplifying its purification and subsequent chemical manipulation.[2][3]
This guide provides a comprehensive overview of the synthesis and purification of D-Maltotriose peracetate, focusing on the underlying chemical principles and offering field-proven, step-by-step protocols.
Chemical Profile: D-Maltotriose Peracetate
A summary of the key properties of the target compound is presented below.
| Property | Value |
| CAS Number | 93911-20-7[4][5][6] |
| Molecular Formula | C₄₀H₅₄O₂₇[5] |
| Molecular Weight | 966.84 g/mol [5] |
| Appearance | White Solid[5] |
| Solubility | Dichloromethane, Ethyl Acetate[5] |
| Synonyms | Protected Maltotriose[4][5] |
Synthesis of D-Maltotriose Peracetate: A Mechanistic Approach
The conversion of D-Maltotriose to its peracetylated form is achieved through the esterification of its free hydroxyl groups with an acetylating agent. The most common and effective method employs acetic anhydride as the source of acetyl groups, with pyridine serving a dual role as a catalyst and an acid scavenger.[7]
Causality of Experimental Choices:
-
Acetic Anhydride ((CH₃CO)₂O): This is a powerful and readily available acetylating agent. It reacts with the hydroxyl groups of the sugar to form an ester linkage and acetic acid as a byproduct.
-
Pyridine (C₅H₅N): This weak base is crucial for the reaction's success. It catalyzes the acetylation by activating the acetic anhydride and also neutralizes the acetic acid byproduct, driving the reaction to completion.[7] The use of pyridine prevents the potential for acid-catalyzed side reactions.
-
Temperature Control: The reaction is typically performed at or below room temperature to control the exothermic nature of the reaction and to minimize potential degradation of the carbohydrate.
The overall chemical transformation is depicted below:
Caption: Figure 1: Acetylation of D-Maltotriose.
Step-by-Step Synthesis Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add D-Maltotriose.
-
Reagent Addition: Add anhydrous pyridine to the flask and stir until the D-Maltotriose is fully dissolved. Cool the solution in an ice bath to 0°C.
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the polar starting material spot and the appearance of a new, less polar product spot.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Work-up: The reaction mixture is then concentrated under reduced pressure to remove most of the pyridine. The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed successively with cold dilute hydrochloric acid (to remove residual pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude D-Maltotriose peracetate as a solid or viscous oil.
Purification: Isolating the Target Compound
The crude product from the synthesis will contain the desired D-Maltotriose peracetate along with minor impurities such as incompletely acetylated byproducts.[2] Flash column chromatography using silica gel is a highly effective method for purifying acetylated sugars due to the significant difference in polarity between the fully acetylated product and any partially acetylated intermediates.[2]
Workflow for Purification and Analysis:
Caption: Figure 2: Purification Workflow.
Step-by-Step Purification Protocol:
-
TLC Optimization: Before performing the column chromatography, determine the optimal solvent system (eluent) using TLC. A mixture of hexane and ethyl acetate or toluene and ethyl acetate in varying ratios is a good starting point. The ideal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Preparation: Prepare a silica gel column by packing it with a slurry of silica gel in the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude D-Maltotriose peracetate in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions of a suitable volume. The flow rate should be maintained to ensure good separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified D-Maltotriose peracetate.
-
Final Product Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A patent for a similar process confirms the use of NMR for product verification.[8]
Conclusion
The synthesis and purification of D-Maltotriose peracetate is a well-established procedure in carbohydrate chemistry. By understanding the principles behind the acetylation reaction and employing standard chromatographic techniques, researchers can reliably obtain this valuable intermediate in high purity. The protocols outlined in this guide provide a robust framework for the successful preparation of D-Maltotriose peracetate, enabling its use in a wide array of applications in drug development and glycobiology.
References
- BenchChem. (2025).
- Richards, S. J., & Clowers, B. H. (2018).
- Google Patents. (2016).
- NanoAxis LLC.
- Noltmann, E. A., & Bruns, F. H. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC - NIH.
- ChemicalBook. (2023).
- United States Biological.
- LGC Standards.
- Sigma-Aldrich. Maltotriose.
- Santa Cruz Biotechnology.
- OChemTutor. (2024, May 10).
Sources
- 1. D-Maltotriose peracetate | NanoAxis LLC [nanoaxisllc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Maltotriose Peracetate | 93911-20-7 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN105713051A - Novel preparation method of maltotriose - Google Patents [patents.google.com]
An In-Depth Technical Guide to Peracetylated Maltotriose: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of peracetylated maltotriose, also known as β-D-maltotriose hendecaacetate. As a protected form of the trisaccharide maltotriose, this compound serves as a crucial intermediate in glycochemistry and drug development. This document details its structural and physicochemical characteristics, including melting point, solubility, and optical activity. Furthermore, it offers detailed experimental protocols for its synthesis, purification, and characterization by means of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and self-validating systems within protocols are explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of Peracetylated Maltotriose
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, plays a significant role in various biological processes and serves as a fundamental building block in carbohydrate chemistry.[1][2] However, its numerous hydroxyl groups present a challenge for selective chemical modifications. Peracetylation, the process of converting all hydroxyl groups to acetate esters, provides a valuable strategy to "protect" the molecule.[3][4] This transformation renders the polar carbohydrate soluble in a range of organic solvents, facilitating its use in complex organic syntheses, such as the development of novel drug delivery systems, glycoconjugates, and probes for studying carbohydrate-protein interactions.[5] Understanding the precise physical and chemical properties of peracetylated maltotriose is paramount for its effective utilization in these applications.
Physicochemical Properties
The process of peracetylation significantly alters the physical properties of maltotriose, transforming it from a water-soluble, high-melting-point solid to a compound more amenable to organic chemistry techniques.
Structure and Nomenclature
Peracetylated maltotriose, systematically named O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-glucose 1,2,3,6-tetraacetate, is also commonly referred to as β-D-maltotriose hendecaacetate. The structure consists of the core maltotriose backbone with all eleven hydroxyl groups replaced by acetate esters.
Molecular Structure of Peracetylated Maltotriose
Caption: Schematic representation of peracetylated maltotriose.
Quantitative Data Summary
The key physicochemical properties of D-maltotriose undecaacetate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₄O₂₇ | [6] |
| Molecular Weight | 966.84 g/mol | [6] |
| Appearance | White Crystalline Solid | [6] |
| Melting Point | 97-100 °C | [6] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), and Methanol (MeOH). | [6] |
| Optical Rotation | Data not available in the searched sources. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of peracetylated maltotriose. These protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the identity and purity of the final product.
Synthesis of Peracetylated Maltotriose
Principle: The peracetylation of maltotriose is typically achieved by treating the carbohydrate with an excess of an acetylating agent, such as acetic anhydride, in the presence of a catalyst. Common catalysts include sodium acetate or a Lewis acid.[7] The reaction proceeds by the nucleophilic attack of the hydroxyl groups of maltotriose on the carbonyl carbon of the acetylating agent. The use of a basic catalyst like pyridine can also be employed to scavenge the acid byproduct.[8]
Experimental Workflow: Peracetylation of Maltotriose
Caption: Workflow for the synthesis and purification of peracetylated maltotriose.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend maltotriose (1 equivalent) in acetic anhydride (10-15 equivalents).
-
Catalyst Addition: Add anhydrous sodium acetate (1.5-2 equivalents) to the suspension. The use of fused sodium acetate is recommended to ensure anhydrous conditions.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The initially heterogeneous mixture should become a clear, homogenous solution as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-2 hours).
-
Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring. This will quench the excess acetic anhydride. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude peracetylated maltotriose.
Purification by Column Chromatography
Principle: Flash column chromatography is a highly effective method for purifying the peracetylated product from any partially acetylated byproducts or other impurities.[9] The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity is often employed.
Step-by-Step Protocol:
-
Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The polarity gradient can be optimized based on TLC analysis of the crude product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield peracetylated maltotriose as a white solid.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized peracetylated maltotriose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For peracetylated carbohydrates, the acetyl protons typically appear in a distinct region of the ¹H NMR spectrum, and the chemical shifts of the ring protons and carbons are indicative of the stereochemistry and connectivity of the sugar units.[10][11]
-
¹H NMR Spectroscopy: The spectrum of peracetylated maltotriose is complex due to the presence of many similar proton environments. Key diagnostic signals include the anomeric protons, which typically resonate between δ 4.5 and 6.5 ppm, and the numerous acetyl methyl protons, which appear as sharp singlets between δ 1.9 and 2.2 ppm.[10] The integration of the acetyl proton signals relative to the ring protons can confirm full acetylation.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the acetate groups (around δ 170 ppm), the anomeric carbons (around δ 90-100 ppm), and the other ring and methylene carbons.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy provides information about the functional groups present in a molecule. The peracetylation of maltotriose results in characteristic changes in the FTIR spectrum.[12]
-
Expected Absorptions:
-
Disappearance of the -OH stretch: The broad absorption band corresponding to the hydroxyl groups (around 3300-3500 cm⁻¹) present in maltotriose will be absent in the spectrum of the peracetylated product.
-
Appearance of C=O stretch: A strong, sharp absorption band will appear around 1740-1750 cm⁻¹, which is characteristic of the carbonyl stretch of the acetate ester groups.[13]
-
Appearance of C-O stretch: Strong absorption bands corresponding to the C-O stretching of the acetate groups will be observed in the region of 1200-1250 cm⁻¹.[14]
-
C-H stretches: Absorptions corresponding to the C-H stretching of the alkyl groups will be present around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which can provide valuable structural information. For peracetylated oligosaccharides, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used.[15]
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to the molecular weight of peracetylated maltotriose (966.84 g/mol ).
-
Fragmentation Pattern: The fragmentation of peracetylated oligosaccharides in the mass spectrometer typically involves glycosidic bond cleavages (producing B and Y ions) and cross-ring cleavages (producing A and X ions).[16] The analysis of these fragment ions can help to confirm the sequence of the sugar units and the positions of the glycosidic linkages. The loss of acetyl groups (as acetic acid or ketene) is also a common fragmentation pathway.[17]
Applications in Research and Drug Development
The enhanced solubility of peracetylated maltotriose in organic solvents makes it a versatile building block in various applications:
-
Synthesis of Glycoconjugates: It can be used as a glycosyl donor in glycosylation reactions to synthesize more complex oligosaccharides or to attach carbohydrate moieties to proteins, lipids, or other small molecules.
-
Drug Delivery: The amphiphilic nature that can be imparted by partial deacetylation allows for the formation of micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs.[3]
-
Biological Probes: Peracetylated maltotriose can be chemically modified with fluorescent tags or other reporter groups to create probes for studying carbohydrate-binding proteins (lectins) and enzymes.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of peracetylated maltotriose, a key derivative in carbohydrate chemistry. The provided experimental protocols for its synthesis, purification, and characterization are designed to be robust and reproducible, enabling researchers to confidently prepare and utilize this important compound. A thorough understanding of its properties, as outlined in this document, is essential for its successful application in the fields of glycobiology, medicinal chemistry, and materials science.
References
-
FTIR spectra of (a) native starch (b) acetylated starch (c) Ast-g-PMMA - ResearchGate. Available at: [Link]
-
Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
FLUORO-ACETYL DERIVATIVES OF SUGARS. III. OPTICAL ROTATION AND ATOMIC DIMENSION (CONTINUED) | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed. Available at: [Link]
-
Mass spectrum and the fragmentation pattern of the peracetylated methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Maltotriose | C18H32O16 | CID 92146 - PubChem - NIH. Available at: [Link]
-
FTIR spectra of the microspheres functionalized with acetylated glucose... - ResearchGate. Available at: [Link]
-
Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions | ACS Omega. Available at: [Link]
-
Mass spectrometry of oligosaccharides - Research Paper - OiPub. Available at: [Link]
-
Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - NIH. Available at: [Link]
-
Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - MDPI. Available at: [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC. Available at: [Link]
-
HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Available at: [Link]
-
MINIREVIEW Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics - ChemRxiv. Available at: [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs. Available at: [Link]
-
1 H, 13 C-ASAP-HSQC NMR spectrum of a 200 mM maltose sample in D 2 O.... - ResearchGate. Available at: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. Available at: [Link]
-
Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions - Asian Publication Corporation. Available at: [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001262). Available at: [Link]
-
Maltotriose and its Crystalline β-D-Hendecaacetate - ACS Publications. Available at: [Link]
-
Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides - MDPI. Available at: [Link]
-
Synthesis of [6"-3H]-, (6"-2H)- and (2-2H)-maltotriose - PubMed. Available at: [Link]
-
Surface properties of water soluble maltodextrin, starch acetates and starch acetates/alkenylsuccinates - ResearchGate. Available at: [Link]
-
Optical rotation and ring structure in the sugar group. Available at: [Link]
-
Maltotriose - Wikipedia. Available at: [Link]
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. Available at: [Link]
-
Synthesis of peracetylated chacotriose - PubMed. Available at: [Link]
-
Effect of Sugar Concentration and Type on the Angle of Rotation of Polarized Light. Available at: [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262). Available at: [Link]
-
Carbohydrate Optical Rotation Data - GlycoData. Available at: [Link]
-
Showing metabocard for Maltotriose (HMDB0001262) - Human Metabolome Database. Available at: [Link]
-
1 H, 13 C-ASAP-HSQC NMR spectrum of a 200 mM maltose sample in D 2 O.... - ResearchGate. Available at: [Link]
-
Acetylated Octyl Glycosides - Glycopedia. Available at: [Link]
-
Maltotriose DP3 (>99% HPLC) - Elicityl. Available at: [Link]
-
to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar. Available at: [Link]
-
Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - MDPI. Available at: [Link]
Sources
- 1. Dextrose Impurity C Pharmaceutical Secondary Standard; Certified Reference Material 1109-28-0 [sigmaaldrich.com]
- 2. Maltotriose - Wikipedia [en.wikipedia.org]
- 3. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. synthose.com [synthose.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides [mdpi.com]
- 9. archivepp.com [archivepp.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Maltotriose Peracetate: A Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
In the intricate field of glycobiology and carbohydrate chemistry, precision and control are paramount. The synthesis of complex oligosaccharides and glycoconjugates, pivotal for advancements in drug discovery and biomedical research, necessitates the use of well-defined and strategically protected building blocks. Maltotriose peracetate, the fully acetylated form of the trisaccharide maltotriose, emerges as a critical intermediate in this context. Its protected hydroxyl groups render it an ideal glycosyl donor, enabling the controlled and stereoselective formation of glycosidic bonds. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application in the construction of complex carbohydrate structures.
Core Properties of this compound
A comprehensive understanding of the physicochemical properties of a synthetic building block is the foundation of its effective application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93911-20-7 | [1] |
| Molecular Weight | 966.84 g/mol | [1] |
| Molecular Formula | C40H54O27 | [1] |
| Alternate Names | D-Maltotriose Peracetate, Protected Maltotriose | [1] |
| Appearance | White Crystalline Solid | [2] |
| Solubility | Dichloromethane, Ethyl Acetate, DMF, DMSO, Methanol | [2] |
The Strategic Importance of Peracetylation in Glycosynthesis
The hydroxyl groups of carbohydrates are nucleophilic and will react non-selectively under many conditions. Peracetylation, the protection of all hydroxyl groups with acetyl esters, is a fundamental strategy in carbohydrate chemistry to temporarily mask these reactive sites.[3] This protection serves several critical functions:
-
Enhanced Solubility: Peracetylation increases the lipophilicity of the carbohydrate, rendering it soluble in a wider range of organic solvents commonly used in synthesis.[3]
-
Increased Stability: The acetyl groups protect the glycosidic linkages from cleavage under various reaction conditions.
-
Controlled Reactivity: By protecting the hydroxyl groups, peracetylation allows for the selective activation of the anomeric carbon, facilitating its use as a glycosyl donor in a controlled manner.[4]
-
Stereochemical Influence: The nature of the protecting group at the C-2 position can influence the stereochemical outcome of a glycosylation reaction.[5]
The peracetylated form of maltotriose, therefore, is not merely a derivative but a strategically designed building block for the precise construction of more complex oligosaccharides.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the acetolysis of a suitable polysaccharide precursor, such as pullulan. The following protocol is adapted from established methodologies.
Experimental Protocol: Synthesis of this compound from Pullulan
Materials:
-
Pullulan
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Petroleum Ether
Procedure:
-
Acetolysis: In a flask, a solution of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid (in a 5:10:1 v/v/v ratio) is prepared as the acetylolysis reagent.
-
Pullulan is added to the acetylolysis reagent at a controlled temperature (e.g., 10°C) and stirred for an extended period (e.g., 180 hours) to effect cleavage of the glycosidic bonds and acetylation of the resulting oligosaccharides.
-
Quenching and Neutralization: The reaction is quenched by pouring the mixture into ice water. The pH of the aqueous solution is then carefully neutralized with sodium bicarbonate.
-
Extraction: The aqueous solution is extracted with ethyl acetate. The organic phase is washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude peracetylated maltotriose is purified by column chromatography on silica gel, eluting with a solvent system such as petroleum ether:ethyl acetate (e.g., 5:4 v/v), to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of a strong acid catalyst like sulfuric acid is essential for the cleavage of the glycosidic bonds in pullulan.
-
Acetic anhydride serves as both a solvent and the acetylating agent.
-
The reaction is performed at a low temperature to control the rate of acetolysis and minimize side reactions.
-
The aqueous workup and neutralization are crucial to remove acidic components and prepare the product for extraction.
-
Column chromatography is a standard and effective method for purifying the desired peracetylated trisaccharide from a mixture of other oligosaccharide peracetates and reaction byproducts.
Applications in Drug Development and Research
This compound, as a protected trisaccharide, is a valuable building block in the synthesis of a wide array of glycoconjugates and complex oligosaccharides with potential therapeutic applications. The field of glycobiology has increasingly recognized the pivotal role of carbohydrates in cellular recognition, signaling, and pathogenesis, making synthetic access to these molecules a high priority.[6]
Role as a Glycosyl Donor
The primary application of this compound is as a glycosyl donor in glycosylation reactions.[7] In this role, the anomeric acetate is selectively replaced by a more reactive leaving group, or the peracetate is activated directly by a Lewis acid to generate an oxocarbenium ion intermediate. This electrophilic species is then attacked by a nucleophilic hydroxyl group of a glycosyl acceptor (another sugar, an amino acid, a lipid, etc.) to form a new glycosidic bond.
Caption: Workflow of a Lewis acid-mediated glycosylation reaction using this compound.
Synthesis of Bioactive Oligosaccharides
Many biologically active glycans, such as those found on cell surfaces or as part of natural products, are larger oligosaccharides. This compound can be used as a starting point to build these larger structures in a stepwise or convergent manner. For instance, it can be deprotected at a specific position to become a glycosyl acceptor itself, or used to glycosylate other monosaccharide or oligosaccharide building blocks.
Preparation of Glycoconjugates
The conjugation of carbohydrates to other biomolecules like peptides, proteins, and lipids is a key strategy in drug development. For example, glycosylation can improve the pharmacokinetic properties of a peptide drug or be used to target a drug to specific cells that express carbohydrate-binding proteins (lectins). This compound can be a key component in the synthesis of the oligosaccharide portion of such glycoconjugates.
Exemplary Protocol: Glycosylation Reaction with a Peracetylated Donor
The following is a generalized protocol for a Lewis acid-promoted glycosylation reaction, illustrating how this compound could be used to glycosylate a simple alcohol. This protocol is based on established methods for glycosylation using peracetylated donors.[7]
Materials:
-
This compound (Glycosyl Donor)
-
Allyl Alcohol (Glycosyl Acceptor)
-
Anhydrous Dichloromethane
-
Boron Trifluoride Etherate (BF3·OEt2)
-
Triethylamine
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound and allyl alcohol in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Lewis Acid Addition: Slowly add boron trifluoride etherate to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 16 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding triethylamine to neutralize the Lewis acid.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting peracetylated allyl maltotrioside by silica gel column chromatography.
Self-Validating System:
-
TLC Monitoring: The progress of the reaction is monitored by TLC to ensure the consumption of the starting materials and the formation of the product.
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The disappearance of the anomeric proton signal of the starting material and the appearance of new signals corresponding to the allyl group and the new glycosidic linkage would confirm a successful reaction.
Deprotection: The Final Step
Once the desired oligosaccharide or glycoconjugate has been assembled, the acetyl protecting groups are typically removed to yield the final, biologically active molecule. A common method for deprotection is the Zemplén deacetylation.
Caption: Zemplén deacetylation workflow for the deprotection of a peracetylated glycoconjugate.
Conclusion
This compound is a foundational building block in modern synthetic carbohydrate chemistry. Its well-defined structure and the strategic placement of protecting groups provide chemists with the control necessary to construct complex, biologically relevant oligosaccharides and glycoconjugates. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to harness the therapeutic potential of carbohydrates.
References
-
Khamsi, J., et al. (2012). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. Carbohydrate Research, 358, 61-66. Available at: [Link]
-
van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]
-
Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934-4950. Available at: [Link]
-
Gimeno, A., et al. (2020). Editorial: Carbohydrate-Based Molecules in Medicinal Chemistry. Frontiers in Chemistry, 8, 634. Available at: [Link]
-
Codée, J. D. C., et al. (2017). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology (pp. 1-45). Wiley-VCH. Available at: [Link]
-
Mishra, B., & Tiwari, V. K. (2014). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 3(4), 131-143. Available at: [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. synthose.com [synthose.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: An In-Depth Technical Guide to the Solubility of Maltotriose Peracetate
This guide provides a comprehensive technical overview of the solubility characteristics of maltotriose peracetate, a fully protected derivative of the trisaccharide maltotriose. Designed for researchers, scientists, and professionals in drug development and glycochemistry, this document moves beyond a simple listing of solvents to explain the underlying principles governing solubility and provides detailed protocols for empirical determination.
The Impact of Peracetylation on Oligosaccharide Solubility: A First-Principles Approach
Maltotriose, in its native form, is a polar molecule with numerous free hydroxyl groups capable of extensive hydrogen bonding. This characteristic renders it highly soluble in polar protic solvents like water, but largely insoluble in a majority of organic solvents. The process of peracetylation, where all hydroxyl groups are converted to acetate esters, dramatically alters the molecule's physicochemical properties.
The primary driver for this change is the significant reduction in the molecule's ability to act as a hydrogen bond donor. The replacement of hydrophilic hydroxyl (-OH) groups with more lipophilic acetyl (-OAc) groups reduces the overall polarity of the molecule. This transformation disrupts the strong intermolecular hydrogen bonding network that exists between unprotected saccharide molecules, thereby decreasing its affinity for polar protic solvents and increasing its affinity for a wider range of organic solvents.[1][2] Consequently, peracetylated sugars are generally considered to be soluble in many common organic solvents.[3]
Estimated Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely published, a reliable estimation of its solubility profile can be extrapolated from the known behavior of other peracetylated oligosaccharides and acetylated polymers.[4] The following table provides a qualitative and semi-quantitative estimation of this compound's solubility at ambient temperature (20-25°C).
| Solvent Class | Solvent Examples | Estimated Solubility | Rationale & Expert Insights |
| Halogenated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | These solvents are excellent at dissolving moderately polar to nonpolar compounds. The acetyl groups of this compound interact favorably with these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | High (50-100 mg/mL) | These solvents can act as hydrogen bond acceptors, interacting with the carbonyl oxygens of the acetate groups. DMSO is often an excellent solvent for a wide range of acetylated carbohydrates.[5] |
| Esters | Ethyl Acetate | Moderate to High (20-50 mg/mL) | The ester nature of the solvent provides favorable interactions with the acetate groups of the solute. |
| Aromatics | Toluene, Benzene | Low to Moderate (5-20 mg/mL) | The nonpolar nature of these solvents limits their interaction with the somewhat polar acetate groups. |
| Ethers | Diethyl Ether | Low (<5 mg/mL) | The low polarity of diethyl ether makes it a poor solvent for the relatively large and moderately polar this compound. |
| Alcohols | Methanol, Ethanol | Very Low (<1 mg/mL) | These polar protic solvents are poor choices for dissolving peracetylated sugars due to the lack of strong hydrogen bonding donor sites on the solute. |
| Nonpolar | Hexanes, Heptane | Insoluble (<0.1 mg/mL) | The highly nonpolar nature of alkanes results in very poor interaction with this compound. |
| Aqueous | Water, Buffers | Insoluble (<0.1 mg/mL) | The peracetylation renders the molecule hydrophobic, leading to insolubility in aqueous media. |
Disclaimer: This table presents an estimated solubility profile based on chemical principles and data from analogous compounds. For precise quantitative results, empirical determination is strongly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following protocols provide robust methods for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.[6][7]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) to ensure that the system has reached thermodynamic equilibrium.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.
-
Filtration: Filter the solution through a chemically inert, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).
-
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant. Suitable analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile and accurate method. A calibration curve with standards of known concentrations must be prepared.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile or can be derivatized.
-
Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solute. This method is simpler but may be less accurate for lower solubilities.
-
-
Data Interpretation: The determined concentration represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solvent (typically DMSO), will precipitate out when added to an aqueous or other solvent system. It is a non-equilibrium measurement often used in early-stage drug discovery for rapid screening.[9][10]
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to the test solvent (e.g., an aqueous buffer) in a microplate well. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Seal the plate and incubate at a constant temperature (usually room temperature) with agitation for a short period (e.g., 1-2 hours).
-
Detection of Precipitation: Determine the concentration of the compound that remains in solution. Common methods include:
-
Nephelometry: Measures the amount of light scattered by precipitated particles.
-
UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove any precipitate, the absorbance of the supernatant is measured and compared to a calibration curve.
-
LC-MS: Provides high sensitivity and specificity for quantifying the dissolved compound.
-
-
Data Interpretation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Conclusion
The peracetylation of maltotriose fundamentally alters its solubility profile, transforming it from a water-soluble oligosaccharide to a compound readily soluble in a range of organic solvents. While a precise, universally applicable solubility value for every solvent is not documented, this guide provides a scientifically grounded estimation and, more importantly, robust experimental protocols for its empirical determination. By understanding the principles of acetylated carbohydrate solubility and employing rigorous experimental techniques, researchers can confidently navigate the solvent landscape for their specific applications involving this compound.
References
- Tuhat, A. (n.d.). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces.
- Potluri, V. K., Xu, J., Enick, R., Beckman, E., & Hamilton, A. D. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. Organic letters, 4(14), 2333–2335.
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]
- Palma, A., et al. (n.d.). Regioselective monodeprotection of peracetylated carbohydrates.
- Heng, J., et al. (n.d.). Cellobiose as a Model Carbohydrate for Predicting Solubilities in Nonaqueous Solvents.
-
PubMed. (n.d.). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Retrieved from [Link]
-
SciSpace. (2020, May 18). Model Analysis of Cellobiose Solubility in Organic Solvents and Water. Retrieved from [Link]
- Sameni, J., et al. (2017). Solubility of Lignin and Acetylated Lignin in Organic Solvents. BioResources, 12(1), 1548-1565.
-
BioResources. (n.d.). Solubility of lignin and acetylated lignin in organic solvents. Retrieved from [Link]
- Xu, R., & Queneau, Y. (2014). How the polarity of carbohydrates can be used in chemistry. In A. P. Rauter, T. Lindhorst, & Y. Queneau (Eds.), Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 40, pp. 31-50). The Royal Society of Chemistry.
Sources
- 1. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 5. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Strategic Utility of Maltotriose Peracetate in Modern Glycobiology: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key applications of Maltotriose Peracetate, a pivotal protected trisaccharide in the field of glycobiology. We will delve into the causality behind its use in various experimental workflows, providing both theoretical grounding and practical, field-proven insights.
Introduction: The Versatility of a Protected Trisaccharide
Maltotriose, a trisaccharide composed of three α-1,4-linked glucose units, is a fundamental structural motif in various biologically significant glycans. However, its numerous hydroxyl groups present a significant challenge in chemical synthesis, making regioselective modifications difficult. This compound, the fully acetylated form of maltotriose, circumvents this issue by protecting these hydroxyl groups, rendering it a versatile and highly valuable precursor for the synthesis of complex glycoconjugates and functionalized oligosaccharides. The acetate protecting groups can be selectively or completely removed under controlled conditions, allowing for precise chemical modifications. This guide will explore the core applications of this compound, from its role as a synthetic building block to its use in the development of novel therapeutics and research tools.
This compound as a Precursor for Synthetic Glycoconjugates
The primary application of this compound lies in its use as a versatile starting material for the synthesis of a wide array of glycoconjugates. The peracetylation renders the maltotriose soluble in many organic solvents, facilitating a broad range of chemical transformations that are not feasible with the unprotected sugar.
Synthesis of Allyl β-D-Maltoside: A Gateway to Further Functionalization
A common and highly useful derivative synthesized from this compound is allyl β-D-maltoside. The allyl group serves as a versatile handle for a variety of subsequent chemical modifications, including the attachment of fluorescent labels, biotin tags, or linkers for immobilization on solid supports.
Experimental Protocol: High-Yield Synthesis of Allyl β-D-Maltoside
This protocol details a robust method for the synthesis of peracetylated allyl β-D-maltoside, followed by deacetylation.
Part A: Glycosylation and Reacetylation
-
Reaction Setup: In a 25 mL round-bottom flask under an argon atmosphere, dissolve this compound (1 equivalent) and allyl alcohol (4 equivalents) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to 0°C and add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 16 hours.
-
Quenching and Extraction: Neutralize the reaction with triethylamine. Dilute the mixture with ethyl acetate and extract with water and brine.
-
Drying and Reacetylation: Dry the organic layer over anhydrous magnesium sulfate and evaporate to dryness. The crude product is then reacetylated using acetic anhydride in pyridine to ensure any inadvertently deacetylated positions are protected.
-
Purification: Purify the peracetylated allyl maltoside by silica gel chromatography.
Part B: Deacetylation (Zemplén Conditions)
-
Reaction: Dissolve the purified peracetylated allyl maltoside in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide in methanol.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until complete deacetylation is observed.
-
Neutralization and Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product, allyl β-D-maltoside.
| Parameter | Value | Reference |
| Starting Material | This compound | Commercially Available |
| Reagents | Allyl alcohol, BF₃·Et₂O, Acetic Anhydride, Pyridine, Sodium Methoxide | Commercially Available |
| Typical Yield (Peracetylated) | >85% | [1] |
| Typical Yield (Deacetylated) | Quantitative | [2] |
Causality of Experimental Choices:
-
The use of a Lewis acid like BF₃·Et₂O is crucial for activating the anomeric carbon of the peracetylated sugar, facilitating the nucleophilic attack by allyl alcohol.[1]
-
Reacetylation is a critical step to ensure a homogenous, fully protected product, which simplifies purification and improves overall yield.[1]
-
Zemplén deacetylation is a mild and efficient method for removing acetate protecting groups without affecting the allyl glycoside.[2]
Caption: Synthetic workflow for Allyl β-D-Maltoside.
Application in Cryopreservation: A Novel Glycopolymer Approach
A groundbreaking application of maltotriose is in the field of cryopreservation. A maltotriose-grafted ε-poly(L-lysine) has been shown to be a highly effective extracellular cryoprotectant for human erythrocytes.[3] This glycopolymer stabilizes the cell membrane during freezing and thawing, preventing cryo-injury.
Synthesis of Maltotriose-Grafted ε-Poly(L-lysine)
The synthesis of this cryoprotectant involves the conjugation of an amine-reactive maltotriose derivative to the lysine residues of ε-poly(L-lysine). This can be achieved by first converting this compound into a derivative with a linker terminating in an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Conceptual Experimental Protocol: Synthesis of Maltotriose-Grafted ε-Poly(L-lysine)
This protocol outlines a plausible synthetic route, adapting established bioconjugation techniques.
Part A: Synthesis of Amine-Reactive Maltotriose
-
Selective Deacetylation: Start with this compound and perform a regioselective enzymatic deacetylation of the anomeric acetyl group.[4]
-
Linker Attachment: React the free anomeric hydroxyl group with a bifunctional linker containing a protected amine and a terminal carboxylic acid.
-
Deprotection and Activation: Deprotect the amine and then activate the carboxylic acid group to an NHS ester.
-
Global Deacetylation: Perform a global deacetylation of the remaining acetate groups under Zemplén conditions.
Part B: Conjugation to ε-Poly(L-lysine)
-
Reaction: Dissolve ε-poly(L-lysine) and the amine-reactive maltotriose derivative in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Allow the reaction to proceed for several hours at room temperature or 4°C.
-
Purification: Purify the resulting maltotriose-grafted ε-poly(L-lysine) by dialysis to remove unreacted maltotriose and other small molecules.
| Parameter | Value | Reference |
| Cell Type | Human Erythrocytes | [3] |
| Cryoprotectant | Maltotriose-grafted ε-poly(L-lysine) | [3] |
| Post-thaw Cell Survival | 96.2 ± 3.4% | [3] |
Causality of Experimental Choices:
-
The poly-L-lysine backbone provides a scaffold with multiple attachment points for the maltotriose units, creating a multivalent glycopolymer.[5]
-
The maltotriose moieties are thought to interact with the cell membrane, providing stability during the stresses of freezing and thawing.[3]
-
The use of an NHS ester provides a highly efficient and specific method for forming stable amide bonds with the primary amines of the lysine side chains.[6]
Caption: Synthesis and application of maltotriose-grafted cryoprotectant.
Development of Enzyme Inhibitors
Maltotriose and its derivatives are excellent scaffolds for the design and synthesis of enzyme inhibitors, particularly for glycosidases such as α-glucosidase. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.
Rationale for Maltotriose-Based Inhibitors
Maltotriose, being a natural substrate for α-glucosidase, can be chemically modified to create potent and selective inhibitors. The peracetylated form allows for precise chemical modifications to introduce functionalities that can enhance binding to the enzyme's active site or allosteric sites.
| Compound/Extract | Enzyme Source | IC₅₀ | Reference |
| Acarbose (Reference Drug) | Yeast α-glucosidase | 179 µM | [7] |
| Acarbose | Not specified | 16.8 mM | [8] |
| Melodorone A | Not specified | 2.59 µM | [7] |
| Calodenin A | Not specified | 0.4 µM | [1] |
| P. emblica fruit extract | Yeast α-glucosidase | 0.48 µg/ml | [9] |
Note: The IC₅₀ values for acarbose can vary significantly depending on the experimental conditions.[10] The table above provides examples of potent α-glucosidase inhibitors from natural sources, highlighting the potential for developing highly effective inhibitors. While specific maltotriose-derived inhibitors with published IC₅₀ values were not found in the immediate search, the principle of using a substrate analog as a starting point for inhibitor design is well-established.
Fabrication of Carbohydrate Microarrays
Carbohydrate microarrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions. Maltotriose can be immobilized on a microarray surface to probe for interactions with lectins, antibodies, and other glycan-binding proteins.
Experimental Protocol: Immobilization of Maltotriose on an NHS-Activated Surface
This protocol describes the steps to prepare an amine-functionalized maltotriose from this compound and its subsequent immobilization.
Part A: Synthesis of Amino-Functionalized Maltotriose
-
Synthesis of Allyl β-D-Maltoside: Follow the protocol in Section 1.1.
-
Thiol-Ene Click Chemistry: React the allyl β-D-maltoside with a thiol-containing linker that has a protected amine group (e.g., N-Boc-cysteamine) under radical initiation.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield the amino-functionalized maltotriose.
Part B: Immobilization on NHS-Activated Slide
-
Spotting: Dissolve the amino-functionalized maltotriose in a suitable printing buffer and spot onto an NHS-activated microarray slide using a robotic arrayer.
-
Incubation: Incubate the slide in a humid chamber to allow the coupling reaction to proceed to completion.
-
Blocking and Washing: Quench any unreacted NHS groups with a blocking buffer (e.g., ethanolamine) and wash the slide to remove non-covalently bound material.
-
Analysis: The slide is now ready for binding assays with fluorescently labeled lectins or antibodies.
Causality of Experimental Choices:
-
The conversion of maltotriose to an amino-functionalized derivative is necessary for covalent attachment to commonly used NHS-activated microarray surfaces.[11]
-
The use of a linker between the sugar and the amine group can improve the accessibility of the immobilized glycan for protein binding.[12]
-
Blocking is essential to prevent non-specific binding of proteins to the microarray surface during subsequent assays.[13]
Caption: Workflow for maltotriose immobilization on a microarray.
Conclusion
This compound is a cornerstone of modern glycobiology, providing a versatile platform for the synthesis of complex carbohydrates and glycoconjugates. Its utility extends from fundamental research in carbohydrate chemistry to the development of novel therapeutics and advanced research tools. The ability to selectively deprotect and modify this peracetylated trisaccharide opens up a vast chemical space for the creation of innovative solutions to challenges in medicine and life sciences. As our understanding of the glycome deepens, the strategic application of well-defined oligosaccharide precursors like this compound will undoubtedly continue to fuel significant advancements in the field.
References
-
Cryopreservation of human erythrocytes through high intracellular trehalose with membrane stabilization of maltotriose-grafted ε-poly(L-lysine). PubMed. [Link]
-
High-Throughput Lectin Microarray-Based Analysis of Live Cell Surface Glycosylation. NIH. [Link]
-
Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. NIH. [Link]
-
Quantitative Analysis of Lectin Microarray Data Using Simplified Binding Models Derived from Glycan Array Data. ScholarWorks@GVSU. [Link]
-
Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. MDPI. [Link]
-
Analysis of lectin binding to glycolipid complexes using combinatorial glycoarrays. [Link]
-
A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv. [Link]
-
α-Glucosidase inhibition (IC 50 ± SD) of 1-7. ResearchGate. [Link]
-
IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]
-
Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software. PMC - NIH. [Link]
-
A promising new antifreeze for safer cryopreservation of cells. PHC Holdings Corporation. [Link]
-
Construction of carbohydrate microarrays by using one-step, direct immobilizations of diverse unmodified glycans on solid surfaces. PubMed. [Link]
-
Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. PMC - NIH. [Link]
-
Development of Macromolecular Cryoprotectants for Cryopreservation of Cells. PubMed. [Link]
-
Optimization of Zwitterionic Polymers for Cell Cryopreservation. PubMed. [Link]
-
Cell Freezing Media & Cell Cryopreservation Solutions. Sartorius. [Link]
-
Protocols for lysine conjugation. PubMed. [Link]
-
Regioselective monodeprotection of peracetylated carbohydrates. PubMed. [Link]
-
Regioselective monodeprotection of peracetylated carbohydrates. Springer Nature Experiments. [Link]
-
Protocols for Lysine Conjugation. Springer Nature Experiments. [Link]
-
(PDF) Regioselective monodeprotection of peracetylated carbohydrates. ResearchGate. [Link]
-
Protocols for Lysine Conjugation. ResearchGate. [Link]
-
Anti-metastatic Semi-synthetic Sulfated Maltotriose C-C Linked Dimers. Synthesis and Characterisation. MDPI. [Link]
-
A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. PubMed Central. [Link]
-
Structural and chemical biology of deacetylases for carbohydrates, proteins, small molecules and histones. PMC - NIH. [Link]
-
Direct immobilization of DNA oligomers onto the amine-functionalized glass surface for DNA microarray fabrication through the activation-free reaction of oxanine. PubMed. [Link]
-
Conjugation of Poly-L-lysine to Albumin and Horseradish Peroxidase: A Novel Method of Enhancing the Cellular Uptake of Proteins. ResearchGate. [Link]
-
Construction of Carbohydrate Microarrays by Using One-Step, Direct Immobilizations of Diverse Unmodified Glycans on Solid Surfaces. ResearchGate. [Link]
-
Direct immobilization of DNA oligomers onto the amine-functionalized glass surface for DNA microarray fabrication through the activation-free reaction of oxanine. NIH. [Link]
-
Synthesis of amine-functionalized heparin oligosaccharides for the investigation of carbohydrate–protein interactions in microtiter plates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Direct immobilization of DNA oligomers onto the amine-functionalized glass surface for DNA microarray fabrication through the activation-free reaction of oxanine. ResearchGate. [Link]
Sources
- 1. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic Semi-synthetic Sulfated Maltotriose C-C Linked Dimers. Synthesis and Characterisation [mdpi.com]
- 3. Cryopreservation of human erythrocytes through high intracellular trehalose with membrane stabilization of maltotriose-grafted ε-poly(L-lysine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective monodeprotection of peracetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct immobilization of DNA oligomers onto the amine-functionalized glass surface for DNA microarray fabrication through the activation-free reaction of oxanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of carbohydrate microarrays by using one-step, direct immobilizations of diverse unmodified glycans on solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Acetyl Groups in Oligosaccharide Analysis
Executive Summary
Oligosaccharide analysis is a cornerstone of modern glycobiology and biopharmaceutical development. Among the myriad of post-translational modifications, O-acetylation of sugar moieties represents a critical, yet analytically challenging, structural feature. These seemingly simple acetyl groups, most commonly found on sialic acids, xylose, and other monosaccharides, exert profound control over the biological functions of glycoproteins and glycolipids. They act as modulators of molecular recognition, influence immunogenicity, and can mask or reveal binding sites for pathogens and endogenous lectins.[1][2][3] However, the chemical lability of O-acetyl esters presents a significant hurdle for accurate characterization.[4][5][6] Their susceptibility to hydrolysis and migration under common analytical conditions necessitates specialized, carefully optimized workflows to prevent misinterpretation and underestimation.[4][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and analyzing O-acetylated oligosaccharides. We move beyond simple protocols to explain the causality behind experimental choices, offering a multi-modal strategy that integrates advanced chromatographic separation, mass spectrometry, and NMR spectroscopy. By detailing field-proven methodologies and emphasizing the importance of preserving these labile modifications from sample collection through to data interpretation, this document serves as a technical resource for achieving robust and reliable characterization of this vital glycan modification.
The Biological & Analytical Significance of O-Acetylation
O-acetylation is a widespread modification of polysaccharides in plants, bacteria, and animals.[7] In mammalian systems, O-acetyl esters are most notably found at the C4, C7, C8, and/or C9 positions of sialic acids, creating a rich diversity of structures from a single sugar backbone.[5][8] This modification is not a passive decoration; it is a dynamic regulatory mechanism.
-
Modulation of Biological Recognition: O-acetylation can dramatically alter the binding of proteins that recognize sialic acids. For instance, O-acetylation generally prevents the recognition of sialoglycans by the Siglec family of immunoreceptors and can negatively impact binding by complement protein factor H.[2] This ability to "mask" or "reveal" recognition sites is crucial in immune regulation and pathogen interaction.[2][6]
-
Immunogenicity: The O-acetyl groups on bacterial polysaccharides are often key functional immunogenic epitopes in humans, a fact that is central to the design and quality control of several vaccines.[1]
-
Physicochemical Properties: The addition of hydrophobic acetyl groups can alter the physical properties of glycoproteins and the cell membrane, influencing protein conformation, solubility, and viscosity.[2][7]
Despite their importance, O-acetyl groups are notoriously difficult to analyze. Their ester linkages are sensitive to both acidic and basic conditions, as well as elevated temperatures, leading to inadvertent loss (saponification) or migration to adjacent hydroxyl groups.[4][6] This inherent instability demands that every step of an analytical workflow—from glycan release to derivatization and separation—be meticulously designed to preserve the native acetylation pattern.
A Multi-Modal Strategy for Acetyl Group Analysis
No single technique can fully elucidate the complexities of O-acetylation. A robust analytical strategy relies on the synergistic use of sample preparation, chromatography, mass spectrometry, and NMR. The choice of technique is dictated by the analytical question: are you quantifying the total degree of acetylation, determining the specific site of attachment, or characterizing isomeric structures?
2.1 The Foundation: Sample Preparation & Derivatization
The primary challenge in analyzing O-acetylated glycans is preserving the modification.[4][9] All subsequent analyses depend on a sample preparation strategy that minimizes loss and migration.
Glycan Release:
-
Enzymatic Release: This is generally the mildest method and is preferred for preserving O-acetyl groups.[4] Enzymes like PNGase F can be used to release N-glycans under neutral pH conditions.[5][8] However, one must consider that the activity of some enzymes, particularly sialidases, can be hindered by O-acetylation at certain positions.[4]
-
Chemical Release: Chemical methods must be approached with caution.
-
Mild Acid Hydrolysis: Using dilute acetic acid (e.g., 2M at 80°C) is a common compromise to release sialic acids while attempting to minimize the loss of O-acetyl groups.[4]
-
Alkaline β-elimination: This method, often used for O-glycan release, is generally incompatible with O-acetyl group analysis as the basic conditions will hydrolyze the ester linkages.[10] Oxidative release methods under neutral conditions have been developed as an alternative.[8]
-
Derivatization for Stability and Detection: Derivatization is a key strategy to stabilize labile groups and enhance detection sensitivity.
-
Fluorescent Labeling: Tagging released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) allows for highly sensitive detection via HPLC with fluorescence detection.[4][6]
-
Methylamidation/Esterification: Modifying the carboxyl group of sialic acid can improve stability during mass spectrometry analysis.[4]
-
Permethylation: This is a powerful technique for MS analysis that involves protecting all hydroxyl groups. However, the strongly basic conditions typically used will destroy O-acetyl esters, making it unsuitable for this specific analysis unless specialized, non-destructive methods are employed.[10][11]
2.2 Chromatographic Separation
Chromatography is essential for separating complex mixtures of glycans and their acetylated isomers prior to detection.
-
High-Performance Anion-Exchange Chromatography with Conductivity Detection (HPAEC-CD): This is a powerful method for quantifying O-acetyl groups. It involves selectively releasing the acetyl groups as acetate via mild alkaline hydrolysis, followed by quantification of the acetate anion.[1] This technique offers high sensitivity, surpassing traditional colorimetric assays.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following fluorescent labeling (e.g., with DMB or 2-aminobenzoic acid), RP-HPLC is widely used for mapping and quantifying different O-acetylated sialic acid species.[4][12] The separation can resolve mono-, di-, and tri-acetylated forms.
-
Porous Graphitized Carbon (PGC) Chromatography: PGC columns are exceptionally effective at separating glycan isomers, including those differing only in the position of an acetyl group, without requiring derivatization.[13][14] This makes PGC an ideal choice for coupling with mass spectrometry for in-depth structural characterization.[14][15]
2.3 Mass Spectrometry (MS)
MS is indispensable for glycan analysis, providing compositional and structural information with high sensitivity. For acetylated oligosaccharides, it reveals the presence, number, and, with advanced techniques, the location of acetyl groups.
-
Identifying Acetylation: Each O-acetyl group adds 42.01 Da to the mass of the glycan. This mass shift is readily detected in a full MS scan and is the primary indicator of acetylation.[13]
-
Tandem MS (MS/MS) for Fragmentation: Collision-induced dissociation (CID) of O-acetylated glycans generates diagnostic fragment ions. For example, O-acetylated sialic acids produce characteristic ions that can confirm the presence of the modification on that specific residue.[13][16] However, care must be taken as the acetyl groups themselves can be lost as a neutral loss of 42 Da during fragmentation.
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge.[5] IM-MS is uniquely powerful for O-acetylated glycan analysis because it can resolve isomers with identical masses but different shapes—such as sialic acids acetylated at the C4, C7, or C9 position.[5][8] By comparing the collision cross-section (CCS) values of unknown analytes to those of synthetic standards, IM-MS can elucidate exact O-acetylation patterns and glycosidic linkages.[5][8]
2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy
While demanding in terms of sample quantity and purity, NMR is the definitive method for unambiguous structural elucidation. It provides precise information on the location of acetyl groups without the need for standards.
-
Direct Assignment: 1H and 13C NMR spectra show characteristic signals for acetyl protons and carbons, and their chemical shifts are highly sensitive to their location on the sugar ring.[17][18]
-
Positional Confirmation: Advanced 2D NMR experiments, such as COSY and HMBC, can establish through-bond connectivities, allowing for the direct assignment of an acetyl group to a specific carbon on the monosaccharide.[19] The observation of five-bond scalar coupling constants in high-resolution COSY spectra provides a direct and powerful method for assigning O-acetylation sites.[17]
| Technique | Information Provided | Primary Advantage | Key Limitation |
| HPAEC-CD | Total O-acetyl content (quantitative) | High sensitivity and accuracy for quantification.[1] | Destructive; provides no positional information. |
| HPLC-FLD (with DMB) | Relative quantification of different acetylated species. | Excellent for routine profiling and quantification.[4][6] | Requires derivatization; limited structural information. |
| LC-MS/MS | Composition, sequence, and presence of O-acetyl groups. | High sensitivity and structural detail from fragmentation.[13][20] | Can be difficult to distinguish positional isomers. |
| IM-MS | Separation of isomers; determination of acetylation pattern. | Unique ability to resolve isomers with identical mass.[5][8] | Requires specialized instrumentation and standards. |
| NMR Spectroscopy | Unambiguous determination of acetylation position and structure. | Gold standard for definitive structural assignment.[17][21] | Requires large amounts of pure sample. |
Validated Experimental Protocols & Workflows
Adherence to validated protocols is critical for achieving trustworthy and reproducible results. The following workflows and methods are designed to preserve labile O-acetyl groups.
3.1 Workflow: Quantitative Profiling of O-Acetylated Sialic Acids
This workflow is designed for the relative quantification of different O-acetylated sialic acid species from a purified glycoprotein or biological fluid.
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
Causality: This protocol uses acetic acid instead of a stronger mineral acid like HCl to create milder conditions that balance the efficiency of sialic acid release with the preservation of O-acetyl esters.[4]
-
Sample Preparation: Prepare 50-200 µg of purified glycoprotein in high-purity water in a microcentrifuge tube.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Tightly cap the reaction vial. Incubate at 80°C for 2 hours.
-
Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator.
-
Proceed to Derivatization: The dried sample is now ready for fluorescent labeling.[4]
Protocol 2: DMB Labeling of Released Sialic Acids
Causality: DMB reacts specifically with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative, enabling sensitive detection. The reaction is performed under acidic conditions which also help to stabilize the sialic acids.[4][6]
-
Reagent Preparation: Freshly prepare the DMB labeling solution according to the manufacturer's instructions, typically by dissolving DMB in a solution containing acetic acid, water, and a reducing agent like 2-mercaptoethanol. Protect this reagent from light.[4]
-
Labeling Reaction: Add the freshly prepared DMB labeling reagent to the dried sialic acid samples from Protocol 1.
-
Incubation: Incubate the mixture at 50°C for 3 hours in the dark.
-
Analysis: The sample is now ready for direct injection onto an RP-HPLC system equipped with a fluorescence detector.
Protocol 3: Quantification of Total O-Acetyl Groups by HPAEC-CD
Causality: This method provides an absolute quantification of O-acetyl content. Mild alkaline conditions are used to selectively cleave the O-acetyl ester bonds, releasing acetate without degrading the underlying polysaccharide, which is then removed by filtration.[1]
-
Sample Preparation: Dissolve the polysaccharide sample in high-purity water.
-
Hydrolysis: Add NaOH to a final concentration of 10-20 mM. Incubate at 37°C for a predetermined optimal time (e.g., 1-2 hours) to ensure maximum release of acetate.
-
Neutralization & Filtration: Neutralize the hydrolysate. Remove the polysaccharide backbone by ultrafiltration using a molecular-weight-cut-off membrane (e.g., 10 kDa).[1]
-
HPAEC-CD Analysis: Inject the filtrate (containing the released acetate) onto an HPAEC system with conductivity detection.
-
Quantification: Calculate the acetate concentration by comparing the peak area to that of a known acetate standard curve. The molar ratio of acetate to the polysaccharide (determined independently) gives the degree of O-acetylation.[1]
Troubleshooting & Data Interpretation
-
Pitfall: Underestimation of O-Acetylation.
-
Cause: Loss of acetyl groups during sample handling, particularly at non-neutral pH or high temperatures.[4][6][9]
-
Validation: Spike a control sample with a known O-acetylated standard (if available) to monitor recovery throughout the workflow. Always run a parallel non-hydrolyzed control to check for free acetate in the original sample.
-
-
Pitfall: Acetyl Group Migration.
-
Cause: Exposure to moderate alkaline conditions can cause acetyl groups to migrate between adjacent hydroxyls (e.g., from C7 to C9 on sialic acid).[6]
-
Validation: This is difficult to control but can be identified by advanced methods like IM-MS or NMR, which can distinguish positional isomers. Strict adherence to mild, controlled conditions is the best prevention.
-
-
Interpreting MS/MS Spectra:
-
Look for the precursor ion mass shift of +42.01 Da per acetyl group.
-
In fragmentation spectra, look for the neutral loss of 42 Da from fragment ions.
-
Identify diagnostic ions specific to O-acetylated residues. For example, specific oxonium ions can indicate the presence of an acetylated sialic acid on an antenna.[13]
-
Conclusion and Future Perspectives
The analysis of O-acetyl groups on oligosaccharides is a challenging but essential task in glycobiology and therapeutic protein development. These modifications are not mere decorations but are key functional players that regulate a host of biological processes. A successful analysis hinges on a deep understanding of their chemical lability and the implementation of meticulously optimized workflows designed to preserve their native state.
The future of this field lies in the continued advancement of high-resolution analytical technologies. The increasing accessibility of ion mobility-mass spectrometry is poised to transform the analysis of O-acetylated isomers from a specialist task into a more routine characterization tool.[5][8] Furthermore, innovations in chemical derivatization strategies that can stabilize O-acetyl groups under a wider range of conditions will enhance the robustness of all downstream analyses. By integrating these emerging technologies with the validated chromatographic and spectroscopic methods outlined in this guide, researchers will be better equipped to unravel the complex roles of O-acetylation in health and disease.
References
- Benchchem. (n.d.). Optimization of Sialic Acid Release for O-Acetylation Analysis. Technical Support Center.
- Zhang, L., et al. (2018). Microfluidic Chip-LC/MS-based Glycomic Analysis Revealed Distinct N-glycan Profile of Rat Serum. ResearchGate.
- de Haan, C. A., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. UU Research Portal.
- Xie, G., et al. (2004). Quantification of O-acetyl, N-acetyl and phosphate groups and determination of the extent of O-acetylation in bacterial vaccine polysaccharides by high-performance anion-exchange chromatography with conductivity detection (HPAEC-CD). PubMed.
- Schauer, R., & Kamerling, J. P. (2011). Functions and Biosynthesis of O-Acetylated Sialic Acids. PMC.
- Goletz, S., et al. (1997). Structure analysis of acetylated and non-acetylated O-linked MUC1-glycopeptides by post-source decay matrix-assisted laser desorption/ionization mass spectrometry. PubMed.
- York, W. S., et al. (2005). NMR characterization of endogenously O-acetylated oligosaccharides isolated from tomato (Lycopersicon esculentum) xyloglucan. PubMed.
- de Haan, C. A., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. NIH.
- Ghosh, S., et al. (2019). Identification and Analysis of O-Acetylated Sialoglycoproteins. Springer Nature Experiments.
- Varki, A., et al. (Eds.). (2022). Structural Analysis of Glycans. Essentials of Glycobiology (4th ed.). NCBI Bookshelf.
- Wasik, D., & Tiemeyer, M. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. PMC - NIH.
- Ge, X., et al. (2024). Impact of O-acetylation on chitin oligosaccharides modulating inflammatory responses in LPS-induced RAW264.7 cells and mice. PubMed.
- Min, Z., et al. (2025). Fragmentation patterns of sialylated O-glycans released from bovine mucin. ResearchGate.
- Yu, F., & Prestegard, J. H. (2006). Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups. PubMed.
- Varki, A., et al. (Eds.). (2022). Structural Analysis of Glycans. Essentials of Glycobiology (4th ed.). NCBI Bookshelf.
- Holst, O., et al. (2019). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted xylo-oligosaccharides. ResearchGate.
- Teleman, A., et al. (2000). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. PubMed.
- Jiskoot, W., et al. (2016). Reversed-phase separation methods for glycan analysis. PMC - NIH.
- Gallagher, J. T., et al. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. ACS Publications.
- Stavenhagen, K., et al. (2018). Chromatographic separation of O-glycan isomers at m/z 1186.40 [M-H] − carrying different antigens. ResearchGate.
- Pauly, M., & Gille, S. (2018). New Insights Into Wall Polysaccharide O-Acetylation. Frontiers.
- Anumula, K. R. (2006). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Oxford Academic.
Sources
- 1. Quantification of O-acetyl, N-acetyl and phosphate groups and determination of the extent of O-acetylation in bacterial vaccine polysaccharides by high-performance anion-exchange chromatography with conductivity detection (HPAEC-CD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of O-acetylation on chitin oligosaccharides modulating inflammatory responses in LPS-induced RAW264.7 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insights Into Wall Polysaccharide O-Acetylation [frontiersin.org]
- 8. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR characterization of endogenously O-acetylated oligosaccharides isolated from tomato (Lycopersicon esculentum) xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure analysis of acetylated and non-acetylated O-linked MUC1-glycopeptides by post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Acetylated Oligosaccharides: From Synthesis to Therapeutic Potential
Introduction
Oligosaccharides, complex carbohydrates composed of a small number of monosaccharide units, are fundamental to a vast array of biological processes. While their native forms are integral to cell recognition, signaling, and structure, the chemical modification of these molecules through acetylation has unlocked a new frontier in their therapeutic and research applications. Acetylation, the introduction of an acetyl group (CH₃CO), profoundly alters the physicochemical properties of oligosaccharides, modifying their solubility, hydrophobicity, and, most critically, their biological activity.[1][2][3][4] This modification can enhance existing properties or elicit entirely new functionalities, transforming a simple sugar chain into a potent modulator of cellular behavior.
This guide provides an in-depth exploration of the biological activities of acetylated oligosaccharides, designed for researchers, scientists, and drug development professionals. We will delve into the critical interplay between structure and function, detail the methodologies for synthesis and characterization, and examine the diverse biological roles these molecules play, from immunomodulation and anticancer activity to their emerging applications as prebiotics and antiviral agents.
Nomenclature and Core Structural Concepts
A precise understanding of an acetylated oligosaccharide's structure is paramount to interpreting its biological function. The activity of these molecules is not determined by composition alone but by a specific set of structural parameters.[5][6]
-
Degree of Polymerization (DP): This refers to the total number of monosaccharide units in the oligosaccharide chain. For example, a hexasaccharide has a DP of 6.
-
Degree of Acetylation (DA) or Fraction of Acetylation (FA): This crucial parameter quantifies the proportion of N-acetylated units relative to the total number of units.[5] It is a key determinant of solubility and biological interaction. For instance, an oligosaccharide with three acetylated units and one non-acetylated unit has a DA of 75%.
-
Pattern of Acetylation (PA): Perhaps the most nuanced parameter, the PA describes the specific sequence of acetylated (A) and deacetylated (D) units along the chain.[5] Two oligosaccharides can have the same DP and DA but different PAs (e.g., AADD vs. ADAD), leading to vastly different biological effects.
These parameters collectively define the molecule's three-dimensional structure and its ability to interact with specific biological targets.
Synthesis and Characterization: A Foundational Workflow
The generation of structurally defined acetylated oligosaccharides is a critical prerequisite for research and development. The two primary routes are chemical and enzymatic synthesis, each with distinct advantages.
-
Chemical Synthesis: This approach often involves protecting group chemistry to selectively acetylate specific hydroxyl or amino groups on the sugar rings.[7] While offering high control over the final structure, it can be a multi-step, labor-intensive process. A common method for per-O-acetylation uses acetic anhydride in the presence of a base like pyridine.[7]
-
Enzymatic Synthesis: This method utilizes enzymes such as chitinases and chitin deacetylases to either build oligosaccharides with specific acetylation patterns or to modify existing ones.[8][9][10] Enzymatic synthesis offers high specificity and milder reaction conditions, making it a "greener" alternative.[10]
Once synthesized, rigorous characterization is essential to confirm the DP, DA, and PA. A typical workflow involves a combination of chromatographic and spectrometric techniques.
Caption: Inhibition of the NF-κB Signaling Pathway by Acetylated Oligosaccharides.
Anticancer Properties
Acetylated oligosaccharides have shown promise as anticancer agents, with effects observed both in vitro and in vivo. [11][12]
-
Cytotoxicity: N-acetyl-d-glucosamine oligomers (NACOS) and chitosan oligosaccharides (COS) have demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3), lung (A549), and hepatoma (HepG2). [12][13]The efficacy is often dependent on molecular weight and the degree of deacetylation, with lower molecular weight oligosaccharides sometimes showing greater potency. [12][13]* In Vivo Efficacy: Oral administration of NACOS and COS has been shown to significantly suppress tumor growth in mouse models. [12]In a colon-26 bearing mouse model, diets containing 2% and 4% NACOS or COS resulted in markedly smaller tumor volumes compared to the control group. [12]* Apoptosis Induction: Peracetylated chitosan oligosaccharides (PACOs) have been found to protect neuronal cells from glutamate-induced death by preventing apoptosis. [14][15]They achieve this by regulating the Bcl-2/Bax ratio and inhibiting the activation of caspase-3, key players in the apoptotic cascade. [14][15]
Oligosaccharide Type Cancer Cell Line Cytotoxicity (CC50 / EC50) Reference Chitosan Oligosaccharides (CTS-OS) PC3 (Prostate) 25 µg/mL [12][13] Chitosan Oligosaccharides (CTS-OS) A549 (Lung) >50 µg/mL [13] Chitosan Oligosaccharides (CTS-OS) HepG2 (Hepatoma) <25 µg/mL [12][13] | Highly-acetylated Oligosaccharides (HOS) | PC3, A549, HepG2 | 50 µg/mL | [12][13]|
Table 1: Cytotoxic Activity of Acetylated Oligosaccharides Against Various Cancer Cell Lines.
Prebiotic and Gut Microbiota Modulation
Acetylation can enhance the prebiotic potential of oligosaccharides. Fructo-oligosaccharides (FOS) are known prebiotics, and their acetylated derivatives (Ac-FOS) show promising properties. [16][17][18]
-
Gut Microbiota Regulation: In vitro fermentation studies using mouse fecal matter have shown that Ac-FOS can promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacillus. [16][18]* Short-Chain Fatty Acid (SCFA) Production: Supplementation with Ac-FOS leads to a significant increase in the production of SCFAs. [16][18]SCFAs are crucial for gut health, serving as an energy source for colonocytes and having systemic anti-inflammatory effects. This suggests that Ac-FOS could be used as an effective delivery system for SCFAs to the gut. [16][18]
Antiviral Activity
The modification of oligosaccharides with acetyl and other groups has been explored as a strategy to develop antiviral agents.
-
Anti-HIV Activity: Sulfated and acetylated ribofuranan oligosaccharides have demonstrated potent activity against the AIDS virus (HIV). [19]These modified oligosaccharides showed efficacy at low microgram-per-milliliter concentrations with low associated anticoagulant activity, a common side effect of sulfated polysaccharides. [19]* General Antiviral Mechanisms: N-acetylglucosamine (GlcNAc) itself has shown the ability to interfere with viral replication and reduce virus-induced inflammation for viruses like Influenza A and Adenovirus. [20]The acetylation of viral proteins, such as the mitochondrial antiviral signaling protein (MAVS), is also a key regulatory step in the innate immune response to viral infections, highlighting the importance of this modification in host-pathogen interactions. [21]
Experimental Protocols
The following protocols provide a standardized approach for the characterization and biological evaluation of acetylated oligosaccharides.
Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate and quantify acetylated oligosaccharides based on their degree of polymerization (DP).
Objective: To resolve a mixture of acetylated oligosaccharides for subsequent analysis.
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or refractive index (RI) detector. An amino-bonded silica column is typically used.
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Solvent A: 100% Acetonitrile (ACN).
-
Solvent B: 100% Ultrapure Water.
-
-
Sample Preparation: Dissolve the lyophilized acetylated oligosaccharide sample in the initial mobile phase composition (e.g., 80:20 ACN:Water) to a final concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare calibration standards of known oligosaccharides (e.g., N-acetyl chitooligosaccharides with DP 2-6) in the same manner.
-
HPLC Program:
-
Set the column temperature to 30-35°C.
-
Set the flow rate to 1.0 mL/min.
-
Set UV detection at ~205 nm for N-acetylated compounds.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A) for at least 30 minutes.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient elution. A typical gradient might be to decrease Solvent A from 80% to 60% over 60 minutes. [22]This allows for the elution of oligosaccharides of increasing DP.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times to the prepared standards. Generally, retention time decreases as DP increases under these conditions.
-
Quantify the different oligomers by integrating the peak areas and using the calibration curve generated from the standards.
-
Causality Note: A gradient elution is crucial because it allows for the separation of a complex mixture. The high initial organic phase (ACN) retains the more polar, shorter oligomers, while the gradual increase in the aqueous phase (water) allows for the sequential elution of larger, less retained oligomers. [5][22]
Protocol: In Vitro Anti-inflammatory Activity Assay
This protocol assesses the ability of acetylated oligosaccharides to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Objective: To quantify the anti-inflammatory potential of a test compound.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare stock solutions of the acetylated oligosaccharides in sterile PBS or cell culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of the test compounds (e.g., 10, 50, 100, 200 µg/mL).
-
Include a "vehicle control" group (medium only) and a "positive control" group (e.g., a known anti-inflammatory drug).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite (a stable product of NO) in each sample.
-
Express the results as a percentage of inhibition relative to the LPS-only treated cells.
-
Self-Validation: Run a parallel cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds. [14]
-
Challenges and Future Directions
The field of acetylated oligosaccharides, while promising, faces several challenges. The production of oligosaccharides with a precisely defined pattern of acetylation (PA) on a large scale remains a significant hurdle. [10][23]Furthermore, a deeper understanding of their in vivo pharmacokinetics, cellular uptake mechanisms, and specific molecular targets is required to translate preclinical findings into clinical applications. [24] Future research will likely focus on:
-
Developing novel enzymatic and chemo-enzymatic strategies for the controlled synthesis of structurally defined oligosaccharides. [9]* Utilizing glycan arrays and other high-throughput screening methods to identify the specific protein receptors that bind to these molecules. [25]* Exploring the synergistic effects of acetylated oligosaccharides with existing therapeutics in combination therapies for cancer and inflammatory diseases.
Conclusion
Acetylation is a powerful modification that significantly broadens the biological activity and therapeutic potential of oligosaccharides. By altering their structure, acetylation can transform these carbohydrates into potent anti-inflammatory, anticancer, antiviral, and prebiotic agents. The biological effects are intricately linked to the structural parameters of DP, DA, and PA, making the precise synthesis and characterization of these molecules a cornerstone of research in this field. As our ability to produce and analyze these complex structures improves, acetylated oligosaccharides will undoubtedly become an increasingly important class of compounds in drug discovery and development, offering novel solutions for a range of human diseases.
References
-
Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides. MDPI. [Link]
-
Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides. ResearchGate. [Link]
-
Impact of O-acetylation on chitin oligosaccharides modulating inflammatory responses in LPS-induced RAW264.7 cells and mice. PubMed. [Link]
-
Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides. PubMed. [Link]
-
Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. MDPI. [Link]
-
The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. National Institutes of Health (NIH). [Link]
-
Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. MDPI. [Link]
-
N-acetyl-d-glucosamine-based oligosaccharides from chitin: Enzymatic production, characterization and biological activities. PubMed. [Link]
-
Synthesis of defined mono-de-N-acetylated β-(1→6)-N-acetyl-d-glucosamine oligosaccharides to characterize PgaB hydrolase activity. Royal Society of Chemistry. [Link]
-
Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. National Institutes of Health (NIH). [Link]
-
Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides. MDPI. [Link]
-
Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides. National Institutes of Health (NIH). [Link]
-
The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia (2022). SciSpace. [Link]
-
Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway. PubMed Central. [Link]
-
Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Taylor & Francis Online. [Link]
-
The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. ResearchGate. [Link]
-
Libraries of chito-oligosaccharides of mixed acetylation patterns and their interactions with chitinases. ResearchGate. [Link]
-
Effects of the Molecular Weight and the Degree of Deacetylation of Chitosan Oligosaccharides on Antitumor Activity. MDPI. [Link]
-
Bioactive oligosaccharides: production, biological functions and potential commercial applications. ResearchGate. [Link]
-
Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Taylor & Francis Online. [Link]
-
High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Oxford Academic. [Link]
-
Synthesis of sulfated octadecyl ribo-oligosaccharides with potent anti-AIDS virus activity by ring-opening polymerization of a 1,4-anhydroribose derivative. PubMed. [Link]
-
Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses. PubMed Central. [Link]
-
Low Deacetylation Degree Chitosan Oligosaccharide Protects against IL-1β Induced Inflammation and Enhances Autophagy Activity in Human Chondrocytes. ResearchGate. [Link]
-
Polysaccharides—Naturally Occurring Immune Modulators. PubMed Central. [Link]
-
Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli. National Institutes of Health (NIH). [Link]
-
Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. ResearchGate. [Link]
-
Supramolecular assisted O-acylation of carbohydrates. Royal Society of Chemistry. [Link]
-
Identification of N-linked glycans as specific mediators of neuronal uptake of acetylated α-Synuclein. PLOS Biology. [Link]
-
Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli. ResearchNow. [Link]
-
Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli. ACS Publications. [Link]
-
Acetylated chitosan oligosaccharides act as antagonists against glutamate-induced PC12 cell death via Bcl-2/Bax signal pathway. PubMed. [Link]
-
Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. PubMed. [Link]
-
Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Wageningen University & Research. [Link]
-
HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis. [Link]
-
Upcycling Agro-Industrial Biomass into Bioactive Oligosaccharides for the Circular Bioeconomy: Beyond the Prebiotic Effects with a Focus on Receptor Interactions. ACS Food Science & Technology. [Link]
-
Effects of acetylated polysaccharide on the prebiotic properties of grape seed proanthocyanidins - Based on in vitro fermentation with Artemisia sphaerocephala Krasch glucomannan. PubMed. [Link]
-
Synthetic O-Acetyl-N-glycolylneuraminic Acid Oligosaccharides Reveal Host-Associated Binding Patterns of Coronaviral Glycoproteins. DSpace@Leiden. [Link]
-
Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. National Institutes of Health (NIH). [Link]
-
Recognition of acetylated oligosaccharides by human L-ficolin. PubMed. [Link]
-
Analysis of monosaccharides and oligosaccharides. Analytical Techniques in Aquaculture Research. [Link]
-
O-acetylated oligosaccharides from pectins of potato tuber cell walls. PubMed. [Link]
-
In situ visualization of the cellular uptake and sub-cellular distribution of mussel oligosaccharides. PubMed Central. [Link]
-
Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. National Institutes of Health (NIH). [Link]
-
O-Linked N-Acetylglucosamine Modification of Mitochondrial Antiviral Signaling Protein Regulates Antiviral Signaling by Modulating Its Activity. Frontiers. [Link]
-
In Vitro Antiviral and Anti-Inflammatory Activities of N-Acetylglucosamine: Development of an Alternative and Safe Approach to Fight Viral Respiratory Infections. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 8. N-acetyl-d-glucosamine-based oligosaccharides from chitin: Enzymatic production, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylated chitosan oligosaccharides act as antagonists against glutamate-induced PC12 cell death via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of sulfated octadecyl ribo-oligosaccharides with potent anti-AIDS virus activity by ring-opening polymerization of a 1,4-anhydroribose derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | O-Linked N-Acetylglucosamine Modification of Mitochondrial Antiviral Signaling Protein Regulates Antiviral Signaling by Modulating Its Activity [frontiersin.org]
- 22. jfda-online.com [jfda-online.com]
- 23. Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recognition of acetylated oligosaccharides by human L-ficolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for NMR Analysis of Maltotriose Peracetate
Introduction
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, is a fundamental structure in carbohydrate chemistry and biology. Its peracetylated form, D-maltotriose peracetate, is a protected derivative often used in synthetic carbohydrate chemistry and as a starting material for the synthesis of more complex glycans.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and purity assessment of carbohydrates like maltotriose peracetate.[4] This application note provides a comprehensive, step-by-step protocol for the NMR analysis of this compound, detailing sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
The complexity of carbohydrate NMR spectra arises from the structural diversity and limited chemical shift dispersion of proton signals, often leading to significant overlap.[4][5] Peracetylation of the hydroxyl groups helps to improve solubility in common organic solvents and increases the dispersion of proton signals, facilitating a more detailed structural analysis. This guide will focus on standard one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques that are crucial for unambiguous signal assignment.
Materials and Equipment
Materials
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm diameter, high precision)
-
Pipettes and tips
-
Vortex mixer
-
Fume hood
Equipment
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection. Higher field strengths will provide better signal dispersion, which is advantageous for complex carbohydrate spectra.[7]
-
NMR data processing software (e.g., MestReNova, TopSpin, etc.)
Experimental Protocol: A Step-by-Step Guide
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. The following steps ensure a homogenous sample at an appropriate concentration for analysis.
-
Weighing the Sample: Accurately weigh 10-20 mg of D-maltotriose peracetate directly into a clean, dry vial. The molecular weight of D-maltotriose peracetate is 966.84 g/mol .[1][2]
-
Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for acetylated carbohydrates due to its excellent dissolving power and the presence of a well-defined residual solvent peak for referencing.
-
Dissolution: Securely cap the vial and vortex gently until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-precision 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of ~4-5 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Part 2: NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm, is appropriate.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
-
Spectral Width: A spectral width of ~200-220 ppm is standard.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
2D NMR Spectroscopy (Optional but Recommended)
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the proton connectivity within each glucose residue.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached proton's chemical shift.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is particularly useful for identifying the glycosidic linkages between the sugar units and for assigning the carbonyl carbons of the acetate groups.[9]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups.[10][11] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[11]
Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum. The integration values should be normalized relative to a known number of protons.
Expected Spectral Features and Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound will be complex, but certain regions are characteristic.
-
Anomeric Protons (δ 4.5 - 6.5 ppm): These are the protons attached to the anomeric carbons (C1). They typically appear as doublets and are well-resolved from the other ring protons.[8] The coupling constant (³J(H1,H2)) can provide information about the anomeric configuration (α or β).
-
Ring Protons (δ 3.5 - 5.5 ppm): The other non-anomeric ring protons resonate in this region and often show significant overlap.[5] 2D NMR is essential for their complete assignment.
-
Acetyl Methyl Protons (δ 1.9 - 2.2 ppm): The methyl protons of the eleven acetate groups will appear as sharp singlets in this region.[5] The integration of this region relative to the anomeric protons can confirm the peracetylated state of the molecule.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information to the ¹H spectrum.
-
Carbonyl Carbons (δ 168 - 172 ppm): The carbonyl carbons of the acetate groups will resonate in this downfield region.
-
Anomeric Carbons (δ 90 - 100 ppm): The anomeric carbons are typically found in this region.
-
Ring Carbons (δ 60 - 80 ppm): The other ring carbons will appear in this range.
-
Acetyl Methyl Carbons (δ 20 - 21 ppm): The methyl carbons of the acetate groups will resonate in this upfield region.
Data Summary Table
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Anomeric Protons | 4.5 - 6.5 | - |
| Ring Protons | 3.5 - 5.5 | - |
| Acetyl Methyl Protons | 1.9 - 2.2 | - |
| Carbonyl Carbons | - | 168 - 172 |
| Anomeric Carbons | - | 90 - 100 |
| Ring Carbons | - | 60 - 80 |
| Acetyl Methyl Carbons | - | 20 - 21 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The integration of the acetyl methyl proton signals in the ¹H NMR spectrum should correspond to 33 protons (11 x CH₃) relative to the 3 anomeric protons. Any significant deviation may indicate incomplete acetylation or the presence of impurities. Furthermore, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbons in the molecule. The combination of 1D and 2D NMR data provides a robust method for complete structural verification.
Conclusion
This application note provides a detailed and reliable protocol for the NMR analysis of this compound. By following these steps, researchers can obtain high-quality NMR spectra for structural elucidation, purity assessment, and quality control. The use of both 1D and 2D NMR techniques, coupled with a thorough understanding of the underlying principles, ensures the generation of accurate and trustworthy data, which is critical in research and drug development.
References
-
Agirre, J., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]
-
Rudd, P. M., et al. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A. [Link]
-
Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. TrAC Trends in Analytical Chemistry. [Link]
-
Stenutz, R., et al. (2002). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews. [Link]
-
Kamerling, J. P. (2012). NMR of carbohydrates. Specialist Periodical Reports. [Link]
-
Delchimica. D-Maltotriose peracetate. [Link]
-
Giraud, M., et al. (1995). Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Carbohydrate Research. [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. D-Maltotriose peracetate | Delchimica [delchimica.com]
- 4. iris.unina.it [iris.unina.it]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. D-Maltotriose Peracetate | 93911-20-7 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced Mass Spectrometry Techniques for the Structural Elucidation of Acetylated Oligosaccharides
Introduction
Acetylation is a fundamentally important post-translational modification of oligosaccharides, profoundly influencing their conformational structure, biological recognition, and immunogenicity.[1][2] The precise localization and quantitation of acetyl groups on glycan structures are critical in various research fields, from understanding disease progression to the development of biotherapeutics. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these modifications, offering unparalleled sensitivity and structural insight.[3][4] However, the labile nature of acetyl groups presents unique analytical challenges, including potential migration and neutral loss during analysis, which can complicate spectral interpretation.[2][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced mass spectrometry techniques for the in-depth analysis of acetylated oligosaccharides. We will delve into the causality behind experimental choices, from sample preparation to data acquisition and interpretation, providing field-proven insights and detailed protocols to ensure trustworthy and reproducible results.
The Analytical Challenge of Acetylated Oligosaccharides
The primary challenges in the MS analysis of acetylated oligosaccharides stem from the inherent properties of the acetyl modification:
-
Lability: O-acetyl groups are susceptible to loss during ionization and fragmentation, complicating the determination of the degree of acetylation.
-
Migration: Acetyl groups can migrate between hydroxyl positions, particularly during sample preparation and in the gas phase, leading to ambiguity in assigning their precise location.[2][5]
-
Ionization Suppression: The presence of acetyl groups can influence the ionization efficiency of the oligosaccharide, potentially leading to underrepresentation in complex mixtures.
To overcome these challenges, a carefully designed analytical workflow is paramount. This involves strategic sample preparation, appropriate selection of ionization and fragmentation techniques, and sophisticated data analysis.
Experimental Workflow for Acetylated Oligosaccharide Analysis
A robust workflow for the analysis of acetylated oligosaccharides is a multi-step process. The following diagram illustrates a typical experimental pipeline, which will be detailed in the subsequent sections.
Figure 1: General workflow for the mass spectrometric analysis of acetylated N-glycans.
Part 1: Sample Preparation - The Foundation of Reliable Analysis
Proper sample preparation is a critical determinant of success in MS-based glycan analysis.[6] The primary goals are to efficiently release the glycans from the protein backbone, purify them from interfering substances, and derivatize them to enhance ionization and stabilize labile modifications.
Protocol 1: Enzymatic Release of N-Glycans from Glycoproteins
This protocol describes the release of N-linked glycans using PNGase F, an enzyme that cleaves the bond between the innermost GlcNAc and the asparagine residue.
Materials:
-
Glycoprotein sample
-
Denaturation Buffer: 50 mM Tris-HCl, pH 8.0, with 0.5% SDS and 50 mM DTT
-
Igepal CA-630 (NP-40) solution (10%)
-
PNGase F (e.g., New England Biolabs)
-
Water, mass spectrometry grade
Procedure:
-
Denaturation: To 20-100 µg of glycoprotein in a microfuge tube, add Denaturation Buffer to a final volume of 45 µL. Heat at 95°C for 5 minutes to denature the protein.
-
Detergent Addition: After cooling to room temperature, add 5 µL of 10% Igepal CA-630 solution. This sequesters the SDS, which would otherwise inhibit PNGase F activity.
-
Enzymatic Digestion: Add 1-2 µL of PNGase F. Incubate at 37°C for 2-4 hours, or overnight for complete digestion.
-
Purification: The released N-glycans can be purified using solid-phase extraction (SPE) with graphitized carbon cartridges to remove the enzyme, salts, and detergents.
Protocol 2: Permethylation for Stabilization and Enhanced Detection
Permethylation is a chemical derivatization technique that replaces all active hydrogens on hydroxyl and carboxyl groups with methyl groups. This modification offers several advantages for the analysis of acetylated oligosaccharides:
-
Stabilization: It protects the O-acetyl groups from loss during MS analysis.[7]
-
Increased Hydrophobicity: This improves retention on reversed-phase LC columns and enhances ionization efficiency.[7]
-
Simplified Spectra: It eliminates the formation of various salt adducts, leading to cleaner spectra with predominantly [M+Na]⁺ ions.[7][8]
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) pellets or slurry in DMSO
-
Methyl iodide (CH₃I)
-
Quenching solution: 1 M Acetic Acid
-
Extraction solvent: Dichloromethane (DCM)
-
Water, mass spectrometry grade
Procedure:
-
Solubilization: Dissolve the dried glycan sample in 100-200 µL of DMSO.
-
Base Addition: Add a pellet of NaOH or an equivalent amount of NaOH slurry in DMSO. The solution should turn slightly yellow.
-
Methylation: Add 50-100 µL of methyl iodide. The reaction is exothermic. Vortex the sample for 10-15 minutes at room temperature.
-
Quenching: Carefully quench the reaction by adding 100 µL of 1 M acetic acid.
-
Extraction: Add 1 mL of DCM and 1 mL of water. Vortex thoroughly and centrifuge to separate the phases. The permethylated glycans will be in the lower DCM layer.
-
Washing: Wash the DCM layer twice with 1 mL of water to remove residual salts and DMSO.
-
Drying: Transfer the DCM layer to a new tube and dry it completely using a vacuum concentrator. The permethylated sample is now ready for MS analysis.
Part 2: Mass Spectrometry Techniques for Interrogating Acetylated Oligosaccharides
The choice of ionization and fragmentation methods is crucial for obtaining detailed structural information about acetylated oligosaccharides.
Ionization Methods: ESI and MALDI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for coupling with liquid chromatography (LC).[7][8] It typically produces multiply charged ions, which can be advantageous for analyzing high-mass oligosaccharides on instruments with a limited m/z range. For acetylated oligosaccharides, ESI is often performed in positive ion mode, where permethylated glycans are readily detected as sodium adducts.[7]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique that is more tolerant of salts and buffers than ESI.[7][8] It predominantly generates singly charged ions, which simplifies spectral interpretation.[7] Permethylation is highly recommended for MALDI analysis of acetylated glycans to enhance ion yield and prevent in-source fragmentation.[7][8]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS or MSⁿ) is indispensable for determining the sequence, branching, and linkage of monosaccharides, as well as the location of acetyl groups.[7][9]
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation. For permethylated oligosaccharides, CID typically results in glycosidic bond cleavages (B and Y ions), which reveal the monosaccharide sequence. Cross-ring cleavages (A and X ions) can also occur, providing linkage information.[7][9]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a fragmentation technique available on Orbitrap mass spectrometers. It often produces a richer fragmentation spectrum than CID, with a greater abundance of cross-ring fragments and diagnostic oxonium ions that can help identify the types of monosaccharides present.[3][10]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile modifications like acetylation.[7] It involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation along the peptide backbone while leaving post-translational modifications intact. This is especially valuable for analyzing acetylated glycopeptides.
The following diagram illustrates the common fragmentation patterns observed for acetylated oligosaccharides in MS/MS.
Figure 2: Common fragmentation patterns in tandem MS of acetylated oligosaccharides.
Part 3: Data Analysis and Interpretation
The interpretation of MS/MS spectra of acetylated oligosaccharides requires careful consideration of the fragmentation patterns and mass shifts associated with acetylation and other modifications.
Characteristic Fragment Ions
-
Neutral Loss of Acetic Acid: A characteristic neutral loss of 60 Da (CH₃COOH) from the precursor ion in MS/MS spectra is a strong indicator of the presence of an acetyl group.[11]
-
Oxonium Ions: The low m/z region of the spectrum often contains diagnostic oxonium ions that can confirm the presence of acetylated monosaccharides. For example, an ion at m/z 246.1 corresponds to an acetylated N-acetylhexosamine (HexNAcAc).
Quantitative Data Summary
The following table summarizes the mass shifts for common modifications encountered in the analysis of acetylated oligosaccharides.
| Modification | Mass Shift (Da) |
| Acetylation | +42.0106 |
| Permethylation (per -OH) | +14.0157 |
| Permethylation (per -NH₂) | +14.0157 |
| Permethylation (per -COOH) | +14.0157 |
| Sialic Acid (Neu5Ac) | +291.0954 |
| Acetylated Sialic Acid | +333.1060 |
Protocol 3: LC-MS/MS Analysis of Permethylated Acetylated N-Glycans
This protocol outlines a general procedure for the analysis of permethylated N-glycans using liquid chromatography coupled to a tandem mass spectrometer.
Instrumentation & Columns:
-
LC System: UPLC or HPLC system
-
MS System: Q-TOF or Orbitrap mass spectrometer with an ESI source
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm)
Mobile Phases:
-
Solvent A: 95% Water, 5% Acetonitrile, 0.1% Formic Acid
-
Solvent B: 95% Acetonitrile, 5% Water, 0.1% Formic Acid
Procedure:
-
Sample Preparation: Reconstitute the dried, permethylated glycan sample in 50% acetonitrile/water.
-
LC Separation: Inject the sample onto the C18 column. Elute the glycans using a gradient of Solvent B (e.g., 50-95% over 30 minutes).
-
MS Acquisition:
-
Acquire MS1 scans over a mass range appropriate for the expected permethylated glycans (e.g., m/z 800-2500).
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions.
-
Set the collision energy (CID or HCD) to an appropriate level to induce fragmentation (e.g., 25-40 arbitrary units).
-
-
Data Analysis:
-
Process the raw data using software capable of glycan analysis.
-
Identify the precursor ions and their corresponding fragment ions.
-
Manually inspect the spectra for characteristic neutral losses and oxonium ions to confirm the presence and location of acetyl groups.
-
Conclusion
The mass spectrometric analysis of acetylated oligosaccharides is a complex but highly rewarding endeavor. By employing a systematic approach that combines meticulous sample preparation, appropriate ionization and fragmentation techniques, and careful data interpretation, researchers can gain profound insights into the intricate world of glycan structure and function. The protocols and guidelines presented in this application note provide a solid foundation for achieving reliable and comprehensive characterization of these important biomolecules. The continued evolution of mass spectrometry technology promises even greater capabilities for dissecting the complexities of glycosylation in the future.[8]
References
- Seventeen O-acetylated N-glycans and six O-acetylation sites of Myozyme identified using liquid chromatography-tandem mass spectrometry. PubMed. (2019-05-30).
- Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. PMC - PubMed Central.
- Application Note: Mass Spectrometry Strategies for the Analysis of N-Acetyl-Neuraminic Acid (Sialic Acid) Containing Glycans. Benchchem.
- Mass spectrometry of N-linked oligosaccharides using atmospheric pressure infrared laser ionization
- Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC.
- Electrospray tandem mass spectrometry of underivatised acetyl
- Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Lebrilla.
- Dissection of Fragmentation Pathways in Proton
- Automated structural assignment of derivatized complex N-linked oligosaccharides from tandem mass spectra. Semantic Scholar.
- Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. PMC - NIH.
- Assignment of acetyl groups to O-2 and/or O-3 of pectic oligogalacturonides using negative electrospray ionization ion trap mass spectrometry. PubMed.
- Analysis of Acidic Oligosaccharides and Glycopeptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Targeted MS/MS of O-acetylated N-glycans in rat serum.
- Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. PMC.
- Structure elucidation of native N- and O-linked glycans by tandem mass spectrometry (tutorial).
- Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. PMC - PubMed Central.
- What are the Mass Spectrometry-based techniques for Glycan Analysis?.
- Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzym
- Mass Spectrometry Strategies for O-Glycoproteomics. PMC - NIH.
- Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Mass Spectrometry-Based Techniques to Elucid
- Recognition of Bisecting N-Glycans on Intact Glycopeptides by Two Characteristic Ions in Tandem Mass Spectra.
- Targeted analysis of permethylated N-glycans using MRM/PRM approaches. PMC - NIH.
Sources
- 1. Seventeen O-acetylated N-glycans and six O-acetylation sites of Myozyme identified using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Maltotriose Derivatives in Advanced Enzymatic Assays for α-Amylase
Authored by a Senior Application Scientist
Introduction: Beyond Classical Methods for α-Amylase Detection
α-Amylase is a pivotal enzyme in both clinical diagnostics and industrial processes. In medicine, its levels in serum are a key indicator of pancreatic health, particularly for diagnosing pancreatitis. In industry, it is essential for applications ranging from starch processing in food production to the formulation of detergents. Consequently, the precise and efficient quantification of α-amylase activity is of paramount importance.
Historically, α-amylase activity was measured through complex, multi-step procedures involving the enzymatic hydrolysis of starch followed by the quantification of the resulting reducing sugars.[1] These methods, while foundational, often suffer from a lack of specificity, cumbersome protocols, and interference from other sample components. The modern era of enzyme kinetics demands substrates that are highly specific, sensitive, and amenable to high-throughput automation. This has led to the development of defined oligosaccharide substrates coupled to a chromogenic reporter group.
This application note provides a comprehensive guide to the principles and execution of modern α-amylase assays, focusing on the use of chromogenic maltotriose derivatives. We will delve into the underlying chemistry, explaining the critical role of protected intermediates like Maltotriose Peracetate , and provide a detailed, field-tested protocol for researchers, scientists, and drug development professionals.
The Substrate: From Protected Intermediate to Active Chromogenic Probe
The elegance of a modern chromogenic assay lies in its substrate. The ideal substrate should be a molecule that is specifically recognized and cleaved by the target enzyme, releasing a reporter molecule that can be easily quantified. For α-amylase, which cleaves α-1,4-glycosidic bonds in starch, short oligosaccharides are excellent specific substrates.
A premier example of such a substrate is 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3). In this molecule, the maltotriose unit provides the specificity for α-amylase, while the 2-chloro-4-nitrophenyl (CNP) group is the chromophore. When α-amylase cleaves the bond between the maltotriose and the CNP group, the free 2-chloro-4-nitrophenol is released, which imparts a distinct yellow color that can be measured spectrophotometrically at 405 nm.[2][3]
The chemical synthesis of such a precise molecule presents a significant challenge. The hydroxyl groups on the maltotriose are all chemically reactive. To selectively attach the CNP group to the correct position (the anomeric carbon of the reducing end), all other hydroxyl groups must be temporarily "protected." This is the critical role of This compound (CAS 93911-20-7).[4][5]
In this synthetic strategy:
-
Protection: Maltotriose is treated with an acetylating agent to convert all its free hydroxyl (-OH) groups into acetate esters (-OAc). The resulting molecule, D-Maltotriose Peracetate, is now chemically inert at those positions.[4]
-
Modification: With the hydroxyls protected, chemists can perform specific reactions at other sites of the molecule to attach the chromogenic group.
-
Deprotection: Finally, the acetate groups are removed, regenerating the free hydroxyls and yielding the final, active chromogenic substrate that can be recognized by the enzyme.
This protection-modification-deprotection cycle is fundamental in carbohydrate chemistry and underscores why a compound like this compound, while not used directly in the final assay, is indispensable for creating the advanced tools required for it.
Principle of the α-Amylase Chromogenic Assay
The assay is based on the enzymatic hydrolysis of a defined chromogenic substrate by α-amylase. The reaction proceeds as follows:
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) + H₂O --α-Amylase--> 2-chloro-4-nitrophenol (Yellow) + Maltotriose
The substrate, CNP-G3, is colorless. Upon cleavage by α-amylase, it releases 2-chloro-4-nitrophenol (CNP), a chromophore that absorbs light strongly at 405 nm.[2][6] The rate of the increase in absorbance at this wavelength is directly proportional to the α-amylase activity in the sample. This allows for a continuous, kinetic measurement of enzyme activity, which is the gold standard for enzymatic assays.
Detailed Experimental Protocol
This protocol is optimized for the kinetic determination of α-amylase activity in serum or other biological samples using a 96-well microplate format.
I. Materials and Reagents
-
Substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
-
Buffer: 50 mM 4-Morpholineethanesulfonic acid (MES) buffer, containing 310 mM sodium chloride and 5.0 mM calcium chloride. Adjust pH to 6.28 at 37°C.[6]
-
Enzyme Calibrator: α-Amylase standard of known activity (U/L).
-
Sample: Serum, plasma, or other biological fluids.
-
Equipment:
-
Microplate spectrophotometer capable of reading at 405 nm and maintaining a temperature of 37°C.
-
Calibrated single and multichannel pipettes.
-
96-well clear, flat-bottom microplates.
-
II. Reagent Preparation
-
MES Buffer (500 mL):
-
Dissolve 5.23 g of MES sodium salt in 450 mL of deionized water.
-
Add 9.06 g of Sodium Chloride (NaCl).
-
Add 0.37 g of Calcium Chloride (CaCl₂).
-
Stir until fully dissolved.
-
Warm the solution to 37°C and adjust the pH to 6.28 using 1M HCl.
-
Bring the final volume to 500 mL with deionized water. Store at 4°C.
-
-
Substrate Working Solution (10 mL):
-
Based on an optimized concentration of 2.25 mmol/L, dissolve the appropriate amount of CNP-G3 in the pre-warmed MES Buffer.[6] For example, for a substrate with a molecular weight of ~670 g/mol , this would be approximately 15 mg per 10 mL.
-
Note: The substrate should be prepared fresh daily and protected from light.
-
III. Assay Procedure
-
Pre-incubation: Set the microplate reader to 37°C.
-
Pipetting:
-
Add 20 µL of sample, calibrator, or control to each well.
-
Pre-incubate the plate at 37°C for 5 minutes to allow samples to reach thermal equilibrium.
-
-
Initiate Reaction:
-
Add 200 µL of the pre-warmed Substrate Working Solution to each well.
-
Mix gently for 5 seconds using the plate reader's automated shaking function.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance at 405 nm every 60 seconds for a total of 5 minutes.
-
Ensure the reaction is in the linear range. For highly active samples, a shorter read time (e.g., 120 seconds) may be necessary.[6]
-
IV. Data Analysis
-
Calculate the Rate of Reaction (ΔAbs/min): For each well, determine the change in absorbance per minute. Use the linear portion of the kinetic curve for this calculation (typically after a brief lag phase of ~30-60 seconds).
-
Calculate α-Amylase Activity: The activity is calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol.
Activity (U/L) = (ΔAbs/min * Total Volume (µL)) / (ε * Sample Volume (µL) * Path Length (cm)) * 10⁶
-
ΔAbs/min: Rate of absorbance change.
-
Total Volume: 220 µL
-
Sample Volume: 20 µL
-
ε (Molar Extinction Coefficient): The specific value for CNP at 405 nm under the assay pH must be used.
-
Path Length: This must be determined for the specific microplate and volume used (often provided by the manufacturer or measured).
-
10⁶: Conversion factor to express activity in Units per Liter (U/L).
-
Data Presentation and Interpretation
The results of the assay should demonstrate a clear linear relationship between enzyme concentration and the measured rate of reaction.
| α-Amylase Concentration (U/L) | ΔAbs/min (at 405 nm) |
| 0 (Blank) | 0.002 |
| 30 | 0.015 |
| 60 | 0.031 |
| 90 | 0.044 |
| 120 | 0.059 |
| 150 | 0.076 |
Linear Range: The assay should be linear up to at least 800 U/L.[6] Samples with activity exceeding this range should be diluted with saline and re-assayed.
Troubleshooting:
-
High Background: May indicate substrate instability. Ensure the substrate solution is fresh and protected from light.
-
No or Low Signal: Check buffer components, especially the presence of calcium, which is a required cofactor for α-amylase. Verify instrument settings and pipette calibration.
-
Non-linear Kinetics: May occur with very high activity samples, leading to substrate depletion. Dilute the sample and repeat the measurement.
Conclusion
The use of chromogenic substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside represents a significant advancement in the field of enzymology, offering a rapid, specific, and highly sensitive method for the quantification of α-amylase activity. While not used directly in the final enzymatic reaction, protected intermediates such as D-Maltotriose Peracetate are foundational to the chemical synthesis of these sophisticated molecular tools. Understanding this connection between synthetic chemistry and applied biochemistry allows researchers to fully appreciate the robustness and elegance of modern enzymatic assays.
References
-
NanoAxis LLC. D-Maltotriose peracetate. NanoAxis LLC. Available at: [Link]
-
D'Costa, J., et al. (2019). Colorimetric Detection of Salivary α-Amylase Using Maltose as a Noncompetitive Inhibitor for Polysaccharide Cleavage. ACS Sensors. Available at: [Link]
-
Schumann, G., et al. (1995). Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]
-
Reactome. maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase). Reactome. Available at: [Link]
-
Gella, F. J., et al. (1997). Development of a direct assay for alpha-amylase. Clinical Chemistry. Available at: [Link]
-
Alves, S. L., et al. (2018). Extracellular maltotriose hydrolysis by Saccharomyces cerevisiae cells lacking the AGT1 permease. Journal of Applied Microbiology. Available at: [Link]
Sources
- 1. static.igem.wiki [static.igem.wiki]
- 2. Development of a direct assay for alpha-amylase. | Sigma-Aldrich [sigmaaldrich.com]
- 3. [PDF] Development of a direct assay for alpha-amylase. | Semantic Scholar [semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltotriose Peracetate: A Versatile Standard for Chromatographic Analysis of Complex Carbohydrates
Abstract
The comprehensive characterization of oligosaccharides is a critical endeavor in diverse fields, including drug development, food science, and biotechnology. The inherent complexity and isomeric diversity of these molecules necessitate the use of robust analytical standards for accurate and reproducible chromatographic analysis. Maltotriose peracetate, the fully acetylated form of maltotriose, offers a significant advantage as a chromatographic standard due to its altered polarity, enhanced stability, and amenability to various detection methods. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of this compound as a standard in chromatographic workflows. We present detailed protocols for its preparation and for its use in both normal-phase and reverse-phase high-performance liquid chromatography (HPLC), underpinned by a rigorous framework for method validation based on ICH Q2(R1) guidelines.
Introduction: The Rationale for Peracetylation in Carbohydrate Analysis
Oligosaccharides, with their numerous hydroxyl groups, are highly polar molecules. This polarity can lead to challenges in chromatographic separations, including poor retention on reverse-phase columns and peak tailing. Peracetylation, the process of replacing all hydroxyl groups with acetate esters, fundamentally alters the physicochemical properties of the oligosaccharide.
This derivatization strategy imparts several key advantages for chromatographic applications:
-
Reduced Polarity: The replacement of polar hydroxyl groups with nonpolar acetate groups significantly decreases the polarity of the molecule. This allows for enhanced retention and separation on normal-phase chromatography columns and provides an alternative for separation on reverse-phase columns.[1]
-
Improved Solubility: Peracetylated oligosaccharides are readily soluble in a range of organic solvents commonly used as mobile phases in HPLC, such as acetonitrile and methanol.
-
Enhanced Stability: The acetylation of the anomeric hydroxyl group can protect the oligosaccharide from mutarotation and enzymatic degradation, leading to a more stable analytical standard.
-
Versatile Detection: While lacking a strong chromophore for UV detection in their native form, the derivatized oligosaccharides can be analyzed with universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID). Furthermore, the increased volatility and thermal stability of peracetylated derivatives make them suitable for analysis by gas chromatography (GC) and mass spectrometry (MS).
Maltotriose, a trisaccharide of glucose, is a common motif in many biologically and industrially relevant polysaccharides. Its peracetylated form, this compound, therefore serves as an excellent standard for the qualitative and quantitative analysis of related oligosaccharides in complex matrices.
Synthesis and Purification of this compound
The preparation of high-purity this compound is a prerequisite for its use as a reliable analytical standard. The following protocol is based on established acetylation methods for carbohydrates.[2]
Materials
-
D-(+)-Maltotriose hydrate (≥95% purity)
-
Acetic anhydride (ACS reagent grade, ≥98%)
-
Anhydrous pyridine (≥99.8%)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Synthesis Protocol
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 g of D-(+)-maltotriose hydrate in 20 mL of anhydrous pyridine. Stir the mixture at room temperature until the maltotriose is completely dissolved.
-
Acetylation: Cool the flask in an ice bath. Slowly add 10 mL of acetic anhydride dropwise to the stirred solution. Caution: This reaction is exothermic. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a viscous oil or solid.
Purification by Silica Gel Chromatography
The crude product is purified by flash column chromatography on silica gel to remove any partially acetylated byproducts and residual reagents.
-
TLC Analysis: First, determine an appropriate solvent system for column chromatography using TLC. A mixture of hexane and ethyl acetate is a good starting point. Spot the crude product on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 3:1, 2:1, 1:1). Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate stain). The desired product should be the least polar spot.
-
Column Packing: Pack a chromatography column with silica gel in the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.
Characterization of this compound
The identity and purity of the synthesized standard must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The spectra should show the characteristic signals for the acetyl protons and carbons, as well as the sugar backbone protons and carbons, with chemical shifts consistent with the peracetylated structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound (C₄₀H₅₄O₂₇, MW: 966.84 g/mol ).[3]
-
Purity Assessment: The purity of the standard should be assessed by HPLC using the methods described below. A purity of ≥98% is recommended for use as a quantitative standard.
Application of this compound in HPLC
This compound can be utilized as a standard in both normal-phase and reverse-phase HPLC, depending on the nature of the sample and the desired separation.
Normal-Phase HPLC
Normal-phase chromatography is well-suited for the separation of peracetylated oligosaccharides based on their polarity.
Table 1: Recommended Starting Conditions for Normal-Phase HPLC of this compound
| Parameter | Recommended Condition |
| Column | Silica-based column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 80% A to 60% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound in dichloromethane or ethyl acetate (e.g., 1 mg/mL). Prepare working standards by serial dilution in the mobile phase. |
Reverse-Phase HPLC
While less conventional for polar molecules, peracetylation allows for the retention of oligosaccharides on reverse-phase columns. This can be advantageous for separating complex mixtures containing both polar and non-polar components.
Table 2: Recommended Starting Conditions for Reverse-Phase HPLC of this compound
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards by serial dilution in the mobile phase. |
Method Validation: Ensuring Trustworthy and Authoritative Results
A self-validating system is crucial for the reliable application of this compound as a chromatographic standard. The validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]
Validation Parameters
The following parameters should be assessed to ensure the suitability of the chromatographic method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (matrix without the analyte), a placebo (matrix with all components except the analyte), and the standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Workflows and Data Presentation
Workflow for Standard Preparation and Calibration
Caption: Workflow for the preparation and calibration of a this compound standard.
Workflow for Sample Analysis
Caption: General workflow for the analysis of oligosaccharides using this compound as a standard.
Conclusion
This compound is a valuable and versatile tool for the chromatographic analysis of complex carbohydrates. Its synthesis and purification, while requiring careful execution, yield a stable and reliable standard. The application of this compound in both normal-phase and reverse-phase HPLC, coupled with rigorous method validation, provides researchers, scientists, and drug development professionals with a robust framework for obtaining accurate and reproducible results. The protocols and guidelines presented in this application note are intended to serve as a comprehensive resource for the successful implementation of this compound as a standard in demanding analytical workflows.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Google Patents. (1974).
-
Bláhová, M., Štefuca, V., & Hronská, H. (2023). Maltooligosaccharides: Properties, Production and Applications. Molecules, 28(8), 3467. [Link]
-
Shodex. (n.d.). Maltooligosaccharides (NH2P-50). [Link]
-
Phenomenex. (n.d.). Reproducible Separation of Carbohydrate, Oligosaccharide, and Organic Acid Analysis. [Link]
-
ResearchGate. (2021). Analysis of Maltooligosaccharides in Honey Samples by Ultra-performance Liquid Chromatography coupled with Evaporative Light Scattering Detection. [Link]
- Google Patents. (2002). Process for purifying maltose.
-
EPO. (2010). Process for purifying maltose. [Link]
-
ResearchGate. (2016). Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. [Link]
-
ResearchGate. (2021). 13C-NMR spectrum of Maltotriose-PEG 600 -DSPE in different solvent and.... [Link]
-
ResearchGate. (2005). Reverse-phase HPLC chromatograms of the oligosaccharides synthesized by.... [Link]
-
ScienceDirect. (2023). HPLC method development for the quantification of a mixture of reacting species: The case of lactose. [Link]
- Google Patents. (2023).
-
ResearchGate. (2014). [Simultaneous analysis of trehalose, glucose and maltose in biotransformation samples by high performance anion exchange chromatography with pulsed ampere detection]. [Link]
-
PubMed. (2007). Determination of gas phase peroxyacetic acid using pre-column derivatization with organic sulfide reagents and liquid chromatography. [Link]
-
Semantic Scholar. (2009). Simultaneous HPLC determination of peroxyacetic Acid and hydrogen peroxide. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001296). [Link]
Sources
- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3788910A - Extraction and purification of maltotriose and maltotetrose - Google Patents [patents.google.com]
- 3. synthose.com [synthose.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
Application Note: A Comprehensive Guide to the Deprotection of Maltotriose Peracetate via Zemplén Deacetylation
Abstract: This document provides a detailed protocol and theoretical background for the deprotection of maltotriose peracetate to yield pure maltotriose. Acetyl groups are among the most common protecting groups in carbohydrate chemistry, valued for their stability and ease of installation. Their efficient and clean removal is a critical final step in the synthesis of complex oligosaccharides for research and drug development.[1] Maltotriose, a trisaccharide of glucose, serves as a crucial building block and a tool in various biological studies, including as a potential platform for drug delivery systems.[2][3][4] This guide focuses on the Zemplén deacetylation, a robust and widely adopted method that utilizes a catalytic amount of sodium methoxide in methanol to achieve high yields of the deprotected product. We will delve into the reaction mechanism, provide a validated step-by-step protocol, and offer guidance on reaction monitoring, product purification, and troubleshooting.
The Chemistry of Peracetate Deprotection
The selective removal of protecting groups is a cornerstone of modern organic synthesis. In carbohydrate chemistry, the hydroxyl groups are typically protected as esters (e.g., acetates) or ethers to prevent unwanted side reactions during synthetic transformations. The final step is the global deprotection to reveal the target carbohydrate.
The Zemplén Deacetylation: A Superior Method
The Zemplén deacetylation is the method of choice for removing O-acetyl groups from carbohydrates.[1][5] It involves treating the acetylated sugar with a catalytic quantity of sodium methoxide (NaOMe) in methanol at room temperature.[5]
Key Advantages:
-
Catalytic Base: Unlike stoichiometric saponification which requires at least one equivalent of base per ester group, the Zemplén reaction is catalytic, minimizing the concentration of strong base and simplifying purification.[5][6]
-
High Yield: The reaction typically proceeds to completion, affording near-quantitative yields of the desired alcohol.[5]
-
Mild Conditions: The reaction is performed at or below room temperature, preserving the integrity of other sensitive functional groups and, most importantly, the glycosidic linkages.
-
Clean Byproducts: The primary byproduct is methyl acetate, which is volatile and easily removed under reduced pressure.
Reaction Mechanism: A Catalytic Transesterification
The Zemplén deacetylation is not a simple hydrolysis. It is a transesterification reaction. The methoxide ion (MeO⁻), a potent nucleophile, attacks the carbonyl carbon of the acetate ester. This forms a tetrahedral intermediate which then collapses, transferring the acetyl group to the methanol solvent to form methyl acetate and regenerating a hydroxyl group on the sugar. The methoxide catalyst is regenerated in the process, allowing a sub-stoichiometric amount to drive the reaction to completion.
It is crucial to understand that under these basic conditions, the α-1,4 glycosidic bonds of maltotriose remain stable. Glycosidic bonds are acetals, which are readily cleaved by acid but are resistant to cleavage by base.[7] This chemical orthogonality is fundamental to the success of this deprotection strategy.
Caption: The catalytic cycle of Zemplén deacetylation.
Experimental Protocol and Workflow
This protocol is designed for the deprotection of this compound on a typical laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| This compound | Synthesis Grade | N/A | Starting material. |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | While reagent-grade can work, anhydrous is preferred for consistency.[8] |
| Sodium Methoxide (NaOMe) | 0.5 M in Methanol | Sigma-Aldrich | A solution is easier and safer to handle than the solid. |
| Dowex® 50W X8 Resin | H⁺ form, 200-400 mesh | Sigma-Aldrich | For neutralization. Must be thoroughly washed before use. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For TLC mobile phase. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For TLC mobile phase. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| p-Anisaldehyde Stain Solution | N/A | In-house prep | For visualization of carbohydrates on TLC. |
Step-by-Step Deprotection Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar. Stir until all solid has dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq, or ~5-10 mol%) dropwise via syringe.
-
Causality Note: Adding the catalyst at 0 °C helps to control any initial exotherm and ensures a smooth reaction initiation. The reaction is typically allowed to warm to room temperature for completion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.
-
Mobile Phase: A typical system is Dichloromethane:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Methanol.
-
Visualization: The peracetylated starting material will have a high Rf value (less polar), while the fully deprotected maltotriose will have an Rf of ~0 (highly polar) in most non-polar solvent systems. Visualize spots using a p-anisaldehyde stain followed by gentle heating. The reaction is complete when the starting material spot is no longer visible.
-
-
Neutralization (Quenching): Once the reaction is complete, add pre-washed Dowex® 50W (H⁺ form) resin portion-wise until the pH of the solution becomes neutral (pH ~7, check with pH paper). Stir for an additional 15-20 minutes.[1][9]
-
Self-Validation Principle: This step is critical. The acidic resin quenches the reaction by neutralizing the methoxide catalyst and removes sodium ions from the solution. Failure to neutralize can lead to issues in downstream processing.
-
-
Work-up: Filter the reaction mixture through a cotton plug or a fritted funnel to remove the resin. Wash the resin thoroughly with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting product is typically a white solid or a clear, colorless glass.
-
Purification (If Necessary): For most applications, the crude product after neutralization and evaporation is of sufficient purity. If minor impurities are detected, purification can be achieved by silica gel column chromatography using a polar solvent system (e.g., a gradient of DCM/MeOH or EtOAc/MeOH/H₂O) or by gel filtration chromatography.[10]
Caption: Experimental workflow for maltotriose deprotection.
Data Analysis and Expected Results
Proper analysis is key to validating the success of the protocol. The identity and purity of the final maltotriose product should be confirmed using standard analytical techniques.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming deprotection. The characteristic signals for acetyl methyl protons (around δ 2.0-2.2 ppm) in the starting material should be completely absent in the final product spectrum. The appearance of complex hydroxyl proton signals and shifts in the sugar backbone protons confirm the successful deprotection.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the final product (Maltotriose: C₁₈H₃₂O₁₆, MW: 504.44 g/mol ).[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-based column) can be used to assess the purity of the final compound.[12]
Expected Quantitative Data
| Parameter | Expected Value/Outcome |
| Reaction Time | 1 - 4 hours |
| Yield | > 95% |
| Appearance | White to off-white solid or colorless glass |
| Purity (crude) | > 95% (as determined by ¹H NMR) |
| Solubility | Soluble in water and DMSO; sparingly soluble in methanol.[11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Catalyst deactivation by acidic impurities or water. 3. Short reaction time. | 1. Add another small portion of NaOMe solution. 2. Ensure use of anhydrous methanol. 3. Allow the reaction to proceed for a longer duration. |
| Product is a Salt (Not Neutral) | Incomplete neutralization with the ion-exchange resin. | Add more washed H⁺ resin and stir for an additional 30 minutes. Ensure the resin is active and has been properly washed to remove storage buffers. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., insufficient washing of resin). 3. Potential glycosidic bond cleavage (rare). | 1. Ensure reaction goes to completion via TLC. 2. Wash the resin with generous amounts of methanol. 3. Confirm reaction pH was not acidic. |
| Difficult Purification | Presence of inorganic salts from using a non-resin quench method. | The use of ion-exchange resin for neutralization is highly recommended to avoid this. If salts are present, dialysis or gel filtration may be required. |
References
-
De Novo Maltotriose Biosynthesis From the Reducing End by Spinacia Oleracea L. Chloroplasts. PubMed. Available at: [Link]
-
Synthesis of maltotriose by maltase purified from rabbit kidney. PubMed. Available at: [Link]
-
Chemical synthesis of 6'-alpha-maltosyl-maltotriose, a branched oligosaccharide representing the branch point of starch. PubMed. Available at: [Link]
-
Maltotriose. Wikipedia. Available at: [Link]
-
Why do glycosidic bonds in disaccharides get easily hydrolyzed by acids but resist cleavage by base? Reddit. Available at: [Link]
-
Maltotriose The sweetness of science. Iran Silicate Industries. Available at: [Link]
-
glycosidic bond cleavage: Topics. Science.gov. Available at: [Link]
-
Glycosidic bond (article). Khan Academy. Available at: [Link]
-
1d Hydrolysis Of The Glycoside Linkage - Carbohydrates. Jack Westin. Available at: [Link]
-
Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis. PubMed. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Zemplén deacetylation. Chemistry Online. Available at: [Link]
-
Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. SciELO. Available at: [Link]
- Extraction and purification of maltotriose and maltotetrose. Google Patents.
-
Green Chemistry. RSC Publishing. Available at: [Link]
-
Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. ResearchGate. Available at: [Link]
-
Maltotriose-modified poly(propylene imine) Glycodendrimers as a potential novel platform in the treatment of chronic lymphocytic Leukemia. PubMed. Available at: [Link]
-
Determination of the Deacetylation Degree of Chitooligosaccharides. PMC - NIH. Available at: [Link]
-
De-O-acetylation using sodium methoxide - Glycoscience Protocols. NCBI. Available at: [Link]
-
Anti-metastatic Semi-synthetic Sulfated Maltotriose C-C Linked Dimers. Synthesis and Characterisation. MDPI. Available at: [Link]
-
Current analytical methods for the characterization of N-deacetylated hyaluronan: A critical review. PubMed. Available at: [Link]
-
Saponification. Wikipedia. Available at: [Link]
-
PROCESS FOR PURIFYING MALTOSE. EPO Patent. Available at: [Link]
-
Purification and properties of a maltotriose-producing α-amylase from Thermobifida fusca. ResearchGate. Available at: [Link]
-
Co-purification of starch structure modification, Glc production from... ResearchGate. Available at: [Link]
-
(PDF) Regioselective monodeprotection of peracetylated carbohydrates. ResearchGate. Available at: [Link]
-
Cellulose acetate saponification mechanism. ResearchGate. Available at: [Link]
-
Purification and Characterization of Maltotriose-producing Amylases from an Alkaliphilic Nocardiopsis sp. TOA-1. J-Stage. Available at: [Link]
-
ANALYSIS OF CARBOHYDRATES. University of Massachusetts. Available at: [Link]
-
Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. PubMed. Available at: [Link]
-
A SIMPLER METHOD OF DETERMINING ACETYL VALUES. Zenodo. Available at: [Link]
-
Deacetylation of glucopyranosides with sodium methoxide: dry solvent? Reddit. Available at: [Link]
-
Saponification Number: Identification of Fats & Oils. YouTube. Available at: [Link]
-
Structure Elucidation of New Acetylated Saponins... MDPI. Available at: [Link]
-
Deprotection (debenzoylation) of glucose (sacharide) using NaOMe leads to hydrolysis glucose. Chemistry Stack Exchange. Available at: [Link]
-
Maltose and Maltotriose Derivatives as Potential Inhibitors of the Maltose-Binding Protein. ResearchGate. Available at: [Link]
Sources
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iransilicate.com [iransilicate.com]
- 3. Maltotriose-modified poly(propylene imine) Glycodendrimers as a potential novel platform in the treatment of chronic lymphocytic Leukemia. A proof-of-concept pilot study in the animal model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. US3788910A - Extraction and purification of maltotriose and maltotetrose - Google Patents [patents.google.com]
- 11. Maltotriose | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
Maltotriose Peracetate: A Versatile Building Block in Complex Carbohydrate Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern glycobiology and drug discovery. These molecules play critical roles in biological processes ranging from cell-cell recognition and immune responses to viral and bacterial pathogenesis[1][2][3]. However, their structural complexity, arising from varied monosaccharide units, linkage types, and stereochemistry, presents significant synthetic challenges[3][4]. A primary strategy to navigate this complexity is the use of selectively protected monosaccharide or oligosaccharide building blocks[5][6].
Maltotriose, a trisaccharide of α-1,4-linked glucose units, is a fundamental structural motif in starches and other polysaccharides. Maltotriose peracetate, its fully acetylated derivative, serves as an exceptionally stable and versatile precursor in synthetic carbohydrate chemistry. The acetyl groups mask the reactive hydroxyls, allowing for controlled, stepwise chemical manipulations. This application note provides an in-depth guide to the strategic use of this compound, detailing its transformation into key glycosyl donors and acceptors and its application in the synthesis of larger oligosaccharides.
Physicochemical Properties and Strategic Role of Acetyl Protection
This compound, or D-maltotriose undecaacetate, is a stable, crystalline solid that is readily handled and stored, making it an excellent starting material for multi-step syntheses[7]. Its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 93911-20-7 | [8] |
| Molecular Formula | C₄₀H₅₄O₂₇ | |
| Molecular Weight | 966.84 g/mol | [9] |
| Appearance | White Crystalline Solid | [7] |
| Solubility | Dichloromethane, Ethyl Acetate, DMF, DMSO | [7] |
| Storage | 0 to 8 °C | [7] |
The acetyl protecting groups are not merely passive masks; they play an active role in modulating the reactivity of the oligosaccharide. According to the "armed-disarmed" principle of chemoselective glycosylation, the electron-withdrawing nature of the acetyl groups significantly reduces the electron density at the anomeric center. This renders the this compound scaffold a "disarmed" building block, meaning it is less reactive as a glycosyl donor until it is appropriately activated[10]. This property is crucial for designing convergent synthetic strategies where selective activation of one building block in the presence of another is required.
Caption: The 'armed-disarmed' principle in glycosylation.
Key Synthetic Transformations: From Precursor to Reactive Intermediates
The utility of this compound lies in its potential to be converted into either a glycosyl donor (the electrophile) or a glycosyl acceptor (the nucleophile). This requires highly selective deprotection strategies.
The most common strategy to transform a peracetylated sugar into a glycosyl donor is to first selectively remove the acetyl group at the anomeric (C-1) position. This unmasks a free hydroxyl group (a hemiacetal), which is a versatile handle for introducing a variety of anomeric leaving groups[11][12].
Protocol 1: Selective Anomeric Deacetylation with Zinc Acetate
This protocol is adapted from literature methods for the selective deacetylation of peracetylated carbohydrates[11].
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Add Zinc Acetate Dihydrate to the solution.
-
Stir the reaction mixture at reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane solvent system). The product should have a lower Rf value than the starting material. The reaction typically takes 4-8 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove insoluble zinc salts and wash the solid with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography to yield the anomerically deprotected maltotriose decaacetate.
-
-
Causality & Rationale:
-
Zinc acetate acts as a mild Lewis acid catalyst that coordinates preferentially to the anomeric oxygen, facilitating the selective cleavage of the anomeric acetate ester in the presence of a nucleophilic solvent like methanol[11]. The other ester groups remain intact under these mild conditions.
-
With the hemiacetal in hand, the next step is to install a leaving group that can be activated under specific conditions. O-glycosyl trichloroacetimidates are among the most effective and widely used glycosyl donors due to their high reactivity and the stereochemical control they offer[11][13].
Protocol 2: Synthesis of Maltotriosyl Trichloroacetimidate
-
Reagents & Setup:
-
1-OH-Maltotriose Decaacetate (from Protocol 1) (1.0 eq)
-
Trichloroacetonitrile (Cl₃CCN) (5.0 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve the 1-OH-maltotriose decaacetate in anhydrous DCM.
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU dropwise. The reaction is often immediate.
-
Monitor by TLC until the starting material is consumed (typically < 30 minutes).
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify rapidly by column chromatography (using a solvent system with triethylamine, e.g., 40:59:1 Ethyl Acetate:Hexanes:Triethylamine, to prevent decomposition on the silica) to afford the maltotriosyl trichloroacetimidate donor.
-
-
Causality & Rationale:
-
DBU is a non-nucleophilic strong base that deprotonates the anomeric hydroxyl group, forming an alkoxide. This alkoxide then attacks the electrophilic carbon of trichloroacetonitrile to form the trichloroacetimidate. The resulting donor is stable enough for purification but readily activated by a Lewis acid in a subsequent glycosylation step[13][14].
-
Application in Convergent Oligosaccharide Synthesis
A convergent strategy involves coupling the newly synthesized maltotriosyl donor with a suitable glycosyl acceptor. This workflow exemplifies the modular power of using building blocks like this compound.
Caption: Synthetic workflow from this compound.
Protocol 3: Lewis Acid-Catalyzed Glycosylation
-
Reagents & Setup:
-
Maltotriosyl Trichloroacetimidate Donor (1.2 eq)
-
Glycosyl Acceptor (e.g., a protected monosaccharide with one free OH) (1.0 eq)
-
Activated Molecular Sieves (4Å)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq, catalytic)
-
Inert atmosphere and anhydrous conditions are critical.
-
-
Procedure:
-
To a flame-dried flask under inert gas, add the donor, acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction to -40 °C (or as required by substrate reactivity).
-
Add TMSOTf dropwise via syringe.
-
Stir the reaction at low temperature, allowing it to warm slowly if necessary. Monitor by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Wash the combined organic filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting protected tetrasaccharide by silica gel chromatography.
-
-
Causality & Rationale:
-
Activation: The Lewis acid (TMSOTf) protonates the nitrogen of the trichloroacetimidate, turning it into an excellent leaving group. This facilitates the departure of the group and the formation of a transient oxocarbenium ion intermediate at the anomeric center[13][15].
-
Stereocontrol: The acetyl group at the C-2' position of the maltotriose donor is crucial. It participates in the reaction through "neighboring group participation," forming a transient dioxolanylium ion. The glycosyl acceptor can then only attack from the face opposite to this bulky intermediate, leading to the exclusive or predominant formation of the 1,2-trans glycosidic linkage (a β-linkage in the case of glucose)[3]. This is a fundamental and reliable mechanism for achieving stereoselectivity in carbohydrate synthesis.
-
Global Deprotection and Final Characterization
The final step in the synthesis is the removal of all protecting groups to yield the native oligosaccharide. For acetyl groups, this is typically achieved under basic conditions.
Protocol 4: Zemplén Deacetylation
-
Reagents & Setup:
-
Protected Tetrasaccharide
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (0.5 M in MeOH)
-
-
Procedure:
-
Dissolve the protected oligosaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).
-
Stir the reaction at room temperature. Monitor by TLC or Mass Spectrometry until all acetyl groups are removed.
-
Neutralize the reaction with an acid resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate to obtain the final, deprotected tetrasaccharide. Purification can be done using size-exclusion chromatography or reverse-phase HPLC.
-
-
Characterization:
-
The final product's identity and purity should be confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparison of the ¹H and ¹³C NMR spectra with literature data for known oligosaccharides is the gold standard for structural verification[16][17][18].
-
Conclusion
This compound is more than just a protected sugar; it is a strategic building block that enables the controlled and predictable synthesis of complex carbohydrates. By leveraging established protocols for selective deacetylation and subsequent activation into a glycosyl donor, researchers can efficiently incorporate the maltotriosyl unit into larger structures. Understanding the underlying principles of reactivity modulation (armed/disarmed) and stereocontrol (neighboring group participation) allows for the rational design of synthetic pathways, accelerating research in glycobiology and the development of carbohydrate-based therapeutics.
References
- Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone.
- Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis.
- Regioselective monodeprotection of peracetylated carbohydr
- Synthesis of Carbohydrate Building Blocks for Automated Oligosaccharide Construction.
- An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates.
- Synthesis of Carbohydrate Building Blocks for Automated Oligosaccharide Construction. CoLab.
- Supramolecular assisted O-acylation of carbohydr
- Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Eurasian Journal of Science and Engineering.
- A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position.
- New method to synthesize carbohydrates could pave the way to biomedical advances. The UCSB Current.
- Oligosaccharide Synthesis and Translational Innov
- D-Maltotriose Peracet
- Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews (RSC Publishing).
- Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observ
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262).
- D-Maltotriose Peracetate CAS 93911-20-7.
- Maltotriose (6): 500-MHz 1D 1 H NMR spectrum, 2D 1 H-1 H TOCSY spectrum....
- Opportunities and challenges in synthetic oligosaccharide and glycoconjug
- Themed collection Glycosylation: New methodologies and applic
- D-Maltotriose undecaacet
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Anion-Assisted Glycosylation of Galactose: A Comput
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin.
Sources
- 1. New method to synthesize carbohydrates could pave the way to biomedical advances | The Current [news.ucsb.edu]
- 2. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Carbohydrate Building Blocks for Automated Oligosaccharide Construction | CoLab [colab.ws]
- 7. synthose.com [synthose.com]
- 8. scbt.com [scbt.com]
- 9. usbio.net [usbio.net]
- 10. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 14. Anion-Assisted Glycosylation of Galactose: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
Labeling oligosaccharides with peracetylation for analysis
Application Note & Protocol
Topic: Enhancing Glycan Analysis: A Detailed Guide to Oligosaccharide Labeling via Peracetylation
Introduction: Overcoming the Challenges of Glycan Analysis
In the fields of proteomics, drug development, and molecular biology, the structural characterization of oligosaccharides is paramount. These complex carbohydrates, or glycans, are integral to protein function, cell signaling, and immune responses. However, their inherent properties—high polarity, structural diversity (isomers), and low ionization efficiency—present significant analytical hurdles.[1] Chemical derivatization is a powerful strategy to overcome these challenges, and among the available techniques, peracetylation offers a robust and effective solution.
This guide provides a comprehensive overview of the principles, protocols, and applications of peracetylation for the analysis of oligosaccharides by chromatography and mass spectrometry. We will delve into the causality behind the methodology, offering not just a series of steps but a complete framework for understanding and implementing this technique with confidence. Peracetylation converts polar hydroxyl groups into nonpolar acetate esters, a simple transformation that profoundly enhances analytical performance by improving solubility in organic solvents, enabling reversed-phase chromatography, and increasing sensitivity in mass spectrometry.[2]
The Rationale for Peracetylation: A Mechanistic Perspective
The primary goal of derivatization in glycan analysis is to alter the physicochemical properties of the analyte to make it more amenable to separation and detection. While permethylation is a widely used alternative, peracetylation provides distinct advantages.[1][3]
Key Benefits of Peracetylation:
-
Dramatically Reduced Polarity: The replacement of hydrophilic hydroxyl (-OH) groups with hydrophobic acetyl (-OAc) groups drastically reduces the polarity of the oligosaccharide. This is the cornerstone of its utility, enabling the use of reversed-phase high-performance liquid chromatography (RP-HPLC), which provides high-resolution separation but is unsuitable for native, polar glycans.[4]
-
Enhanced Mass Spectrometry Signal: Like other derivatization methods, peracetylation improves the ionization efficiency of glycans in both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry.[1][5] This leads to greater sensitivity and more reliable detection, especially for low-abundance species.
-
Structural Stabilization: The process protects the labile glycosidic linkages and prevents the anomerization of the reducing end sugar, leading to simplified chromatograms and mass spectra.
-
Solubility in Organic Solvents: Peracetylated glycans are readily soluble in common organic solvents like acetonitrile and chloroform, simplifying sample handling, purification via solid-phase extraction (SPE), and preparation for subsequent analysis.[2]
The choice between peracetylation and permethylation often depends on the specific analytical goal. While permethylation provides more detailed fragmentation data for linkage analysis in MS/MS experiments, peracetylation is an excellent and often simpler choice for profiling, quantification, and enabling high-resolution RP-HPLC separations.[1][4]
Chemical Principles of the Peracetylation Reaction
Peracetylation is the exhaustive acetylation of all free hydroxyl groups on a carbohydrate. The most common reagent is acetic anhydride, (Ac)₂O, which reacts with the hydroxyl groups to form an ester linkage, releasing acetic acid as a byproduct.
R-OH + (CH₃CO)₂O → R-O-COCH₃ + CH₃COOH
To drive this reaction to completion, a catalyst is required. Historically, pyridine has been the solvent and catalyst of choice. It acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct.[2][6] However, due to its toxicity and noxious odor, alternative methods using Lewis acid catalysts have been developed, offering milder and more environmentally friendly conditions.[6][7] Metal triflates, such as Indium(III) triflate (In(OTf)₃), have proven to be highly efficient catalysts that function well in neat acetic anhydride, eliminating the need for pyridine entirely.[6]
Comparison of Catalytic Systems
| Catalyst System | Reagents | Typical Conditions | Advantages | Disadvantages |
| Classic Pyridine | Acetic Anhydride, Pyridine, DMAP (cat.) | Room temp to mild heat, 1-12 hrs | Well-established, effective | Toxic, noxious, high boiling point (difficult to remove) |
| Lewis Acid | Acetic Anhydride, In(OTf)₃ (cat.) | 0°C to room temp, < 1 hr | High yield, fast, avoids pyridine, mild conditions | Catalyst can be expensive |
| Basic Acetate | Acetic Anhydride, Sodium Acetate | High heat (reflux) | Inexpensive reagents | Harsh conditions, potential for side reactions |
Experimental Workflow: From Native Glycan to Analysis
The overall process involves the chemical reaction followed by purification to remove excess reagents and byproducts, culminating in analysis by HPLC and/or MS.
Caption: Overall workflow for peracetylation and analysis.
Detailed Protocols
Here we provide two validated protocols: a classic pyridine-based method and a modern, rapid Lewis acid-catalyzed alternative.
Protocol 1: Classic Peracetylation using Pyridine
This protocol is highly effective but must be performed in a certified chemical fume hood due to the use of pyridine.
Materials and Reagents:
-
Dried oligosaccharide sample (10-100 µg)
-
Anhydrous Pyridine (stored over molecular sieves)
-
Acetic Anhydride (reagent grade)
-
Deionized water
-
Toluene
-
Chloroform or Dichloromethane
-
Solid-Phase Extraction (SPE) C18 Cartridge
Procedure:
-
Sample Preparation: Ensure the oligosaccharide sample is completely dry. Lyophilize from water and then co-evaporate with toluene (2 x 100 µL) in a reaction vial to remove trace water.
-
Reaction Setup: To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride. Vortex briefly to dissolve the sample.
-
Incubation: Seal the vial tightly and incubate at room temperature for 12-16 hours (overnight) or at 60°C for 2-3 hours. The choice of condition depends on the reactivity of the glycans.
-
Reaction Quench: Cool the vial on ice. Carefully add 200 µL of cold deionized water dropwise to quench the excess acetic anhydride. Vortex gently.
-
Solvent Removal: Evaporate the pyridine and acetic acid under a stream of nitrogen or using a vacuum concentrator. This step is critical and may require repeated co-evaporation with toluene (3 x 200 µL) to completely remove residual pyridine.
-
Purification: a. Condition a C18 SPE cartridge by washing with 2 mL of acetonitrile followed by 2 mL of deionized water. b. Re-dissolve the dried, crude product in 500 µL of 5% acetonitrile in water. c. Load the sample onto the conditioned C18 cartridge. d. Wash the cartridge with 2 mL of deionized water to remove salts and polar impurities. e. Elute the peracetylated oligosaccharides with 1-2 mL of 80-100% acetonitrile.
-
Final Step: Dry the eluted sample in a vacuum concentrator. The sample is now ready for analysis.
Protocol 2: Rapid Peracetylation using Indium(III) Triflate
This modern protocol is faster and avoids the use of pyridine.[6]
Materials and Reagents:
-
Dried oligosaccharide sample (10-100 µg)
-
Acetic Anhydride (reagent grade)
-
Indium(III) triflate (In(OTf)₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solid-Phase Extraction (SPE) Normal Phase or Graphitized Carbon Black (GCB) Cartridge
Procedure:
-
Sample Preparation: Ensure the oligosaccharide sample is completely dry as described in Protocol 1.
-
Reaction Setup: a. To the dried sample in a reaction vial, add 200 µL of acetic anhydride. b. Add Indium(III) triflate to a final concentration of 5 mol% relative to the hydroxyl groups. For a typical 50 µg sample of a hexasaccharide, this is a catalytic amount (a few micrograms). c. Place the vial on ice and stir or vortex for 30-60 minutes. Monitor reaction completion by TLC if desired.
-
Reaction Quench & Workup: a. Dilute the reaction mixture with 1 mL of dichloromethane (DCM). b. Carefully transfer the mixture to a larger tube containing 1 mL of saturated NaHCO₃ solution to neutralize the acetic acid and quench the catalyst. c. Vortex vigorously for 1 minute. Centrifuge to separate the phases. d. Collect the lower organic (DCM) layer. Re-extract the aqueous layer with another 1 mL of DCM. e. Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter away the Na₂SO₄ and evaporate the DCM under a gentle stream of nitrogen.
-
Purification: a. Condition a normal phase SPE cartridge (e.g., silica) with a non-polar solvent like hexane, followed by the elution solvent (e.g., ethyl acetate/hexane mixture). b. Dissolve the crude product in a minimal amount of DCM or the initial mobile phase. c. Load the sample and elute the product according to standard normal-phase separation principles. Alternatively, a GCB cartridge can be used for cleanup.[8]
-
Final Step: Dry the purified fractions. The sample is now ready for analysis.
Caption: Step-by-step peracetylation reaction and workup.
Analysis of Peracetylated Oligosaccharides
Reversed-Phase HPLC (RP-HPLC)
Native glycans are too polar to be retained on standard C18 columns. Peracetylation renders them hydrophobic, allowing for excellent separation based on size and structure.
-
Column: C18 stationary phase (e.g., 2.1 or 4.6 mm ID, <3 µm particle size).
-
Mobile Phases:
-
A: Water with 0.1% Formic Acid or Acetic Acid
-
B: Acetonitrile with 0.1% Formic Acid or Acetic Acid
-
-
Gradient: A shallow gradient from ~20% B to ~60% B over 30-60 minutes typically provides good resolution.
-
Detection: Fluorescence (if a fluorescent tag was added prior to peracetylation) or UV (at low wavelengths, ~210 nm).
Mass Spectrometry
Peracetylation significantly enhances MS detection.
-
MALDI-TOF MS: Peracetylated glycans ionize efficiently in positive mode as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[5]
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) is a common and effective matrix.
-
Advantage: Provides a rapid profile of the glycan population, with masses shifted by +42 Da for each acetyl group added.
-
-
ESI-MS: Can be coupled directly to RP-HPLC (LC-MS) for online separation and detection.[1]
-
Ionization: Forms sodiated adducts in positive mode.
-
Fragmentation (MS/MS): Tandem MS provides structural information, though fragmentation can be complex. Cross-ring cleavages are less common than with permethylated derivatives.[1]
-
Conclusion
Peracetylation is a highly valuable and robust derivatization technique for the analysis of oligosaccharides. By converting polar glycans into nonpolar acetate esters, it unlocks the power of high-resolution reversed-phase chromatography and significantly enhances the sensitivity of mass spectrometry. The availability of modern, pyridine-free catalytic methods makes the procedure faster, safer, and more accessible.[6] This guide provides the foundational knowledge and practical protocols for researchers to successfully implement peracetylation, thereby improving the depth and quality of their glycomic analyses.
References
-
Dell, A. (1990). Preparation and Desorption Mass Spectrometry of Permethyl and Peracetyl Derivatives of Oligosaccharides. Methods in Enzymology, 193, 647-60. Available at: [Link]
-
Chen, Q., et al. (2016). Annotated MALDI-TOF MS spectra of permethylated N-glycans. ResearchGate. This is a source for viewing spectra, illustrating the type of data obtained from MS analysis of derivatized glycans. The general principles apply to peracetylated species as well. Available at: [Link]
-
Kate, A. S., & Dhavale, D. D. (2011). Indium Triflate Catalyzed Peracetylation of Carbohydrates. Letters in Organic Chemistry, 8(8), 549-552. Available at: [Link]
-
Ludger Ltd. (n.d.). Glycan Analysis - MALDI Glycan Profiling. This commercial page describes the common use of permethylation for MALDI-MS, providing context for why derivatization is standard practice. Available at: [Link]
-
Roger, T., et al. (2007). Gas chromatography and mass spectrometry analysis of peracetylated alditols released from protein. ResearchGate. This paper illustrates the use of peracetylation for GC-MS analysis. Available at: [Link]
-
Reddy, B. V. S., et al. (2007). Simple and Efficient per-O-Acetylation of Carbohydrates by Lithium Perchlorate Catalyst. Synthetic Communications, 37(12), 1979-1984. Available at: [Link]
-
Prien, J. M., et al. (2010). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Current Analytical Chemistry, 6(4), 294-319. Available at: [Link]
-
Takegawa, Y., et al. (2024). MALDI-TOF MS/MS Analysis of Permethylated O-Glycan Alditols Released from Mucins. Methods in Molecular Biology, 2763, 201-208. Available at: [Link]
-
Cai, T. B., et al. (2009). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 14(11), 4469-4478. Available at: [Link]
-
Wang, C., et al. (2014). Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. PLoS ONE, 9(4), e93036. Available at: [Link]
-
Delaney, J., & Vouros, P. (2001). Liquid chromatography ion trap mass spectrometric analysis of oligosaccharides using permethylated derivatives. Rapid Communications in Mass Spectrometry, 15(5), 325-334. Available at: [Link]
-
Bar-David, N. E., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3466-3474. Available at: [Link]
Sources
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 4. Liquid chromatography ion trap mass spectrometric analysis of oligosaccharides using permethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and desorption mass spectrometry of permethyl and peracetyl derivatives of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedures Involving Peracetylated Maltooligosaccharides
Introduction: Unmasking the Potential of Acetylated Sugars
Maltooligosaccharides (MOS) are linear α-1,4-linked glucose oligomers that play significant roles in nutrition and various biological processes.[1][2] However, their high polarity and poor solubility in organic solvents present considerable challenges for their use in chemical synthesis and certain biological assays. Peracetylation, the process of replacing all hydroxyl groups with acetyl esters, fundamentally alters these properties. This transformation renders the oligosaccharide soluble in a wide range of organic solvents, turning it into a versatile intermediate for complex carbohydrate synthesis.[3]
Furthermore, the increased lipophilicity of peracetylated maltooligosaccharides can facilitate their passage across cellular membranes. Once inside the cell, native esterases can hydrolyze the acetyl groups, releasing the parent oligosaccharide to interact with intracellular targets. This "pro-drug" or "pro-probe" strategy opens avenues for studying the intracellular roles of specific oligosaccharides. These acetylated sugars are also crucial building blocks for creating chromogenic and fluorogenic substrates used in enzyme activity assays.[1][4]
This guide provides a detailed overview of the core experimental procedures involving peracetylated maltooligosaccharides, from their synthesis and purification to their characterization and application in biological systems. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure robust and reproducible results.
Part 1: Synthesis and Purification
The foundation of any work with these molecules is a reliable method for their synthesis and subsequent purification. The most common method involves treating the native maltooligosaccharide with an excess of an acetylating agent.
Protocol 1: Peracetylation of Maltooligosaccharides using Acetic Anhydride
This protocol describes a standard procedure for the complete acetylation of a maltooligosaccharide (e.g., maltotriose, maltotetraose) using acetic anhydride with iodine as a catalyst, a method noted for its efficiency.[5]
Rationale: Acetic anhydride serves as the source of acetyl groups. Iodine is an effective and mild catalyst for the esterification of the sugar's hydroxyl groups. The reaction is typically performed neat or in a minimal amount of solvent.
Materials:
-
Maltooligosaccharide (e.g., maltotetraose)
-
Acetic anhydride ((CH₃CO)₂O)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Preparation: In a clean, dry round-bottom flask, add the maltooligosaccharide (1.0 eq).
-
Reagent Addition: Add acetic anhydride (10-15 eq per hydroxyl group).
-
Catalysis: Add a catalytic amount of iodine (approx. 0.1 eq). The mixture will turn a dark brown/purple color.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (see below). The reaction is typically complete within 1-3 hours, evidenced by the dissolution of the starting material and the formation of a single, less polar product spot on the TLC plate.
-
Quenching: Cool the flask in an ice bath. Slowly add 10% sodium thiosulfate solution dropwise until the iodine color disappears. This step neutralizes the iodine catalyst.
-
Extraction: Dilute the mixture with dichloromethane. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acetic acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude peracetylated product, often as a white foam or solid.
TLC Monitoring:
-
Mobile Phase: 1:1 Hexane:Ethyl Acetate (adjust as needed).
-
Stationary Phase: Silica gel 60 F₂₅₄.
-
Visualization: Stain by dipping the plate in a p-anisaldehyde solution and heating with a heat gun until spots appear. The peracetylated product will have a much higher Rf value (be less polar) than the starting maltooligosaccharide, which typically remains at the baseline.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of peracetylated maltooligosaccharides.
Protocol 2: Purification by Silica Gel Chromatography
This step is critical for obtaining a high-purity product, which is essential for subsequent applications.
Rationale: Silica gel is a polar stationary phase. The peracetylated maltooligosaccharide is significantly less polar than any unreacted starting material or partially acetylated intermediates. By using a mobile phase of intermediate polarity, the desired product will elute from the column, while more polar impurities are retained.
Materials:
-
Crude peracetylated maltooligosaccharide
-
Silica gel (for flash chromatography)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified peracetylated maltooligosaccharide.
Part 2: Structural Characterization
Rigorous characterization is a self-validating step to confirm the identity and purity of the synthesized compound.
Table 1: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirm structure and complete acetylation. | Appearance of sharp singlets for acetyl protons (~1.9-2.1 ppm). Downfield shift of sugar ring protons compared to the native sugar. Integration of acetyl protons should correspond to the number of hydroxyl groups in the parent sugar. |
| ¹³C NMR | Confirm structure and acetylation. | Appearance of acetyl carbonyl carbon signals (~170 ppm) and methyl carbon signals (~20-21 ppm).[6] |
| Mass Spec (ESI-MS) | Determine molecular weight and confirm identity. | Detection of the correct molecular ion, typically as an adduct with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[5] |
| HPLC-ELSD/CAD | Assess purity. | A single major peak indicates a high-purity sample. |
Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of these compounds. The complete acetylation results in a well-resolved spectrum. Peracetylation using ¹³C-labeled acetic anhydride can even be used to establish linkage substitutions, as the three-bond coupling between the carbonyl carbon and the ring proton is observable and diagnostic.[7]
Part 3: Applications and Protocols
Peracetylated maltooligosaccharides are not merely protected intermediates; they are functional tools for research and development.
Application 1: Precursors for Glycosylation
Partially deprotected sugars are essential building blocks for the synthesis of more complex oligosaccharides.[8] Enzymes, such as lipases, can be used for the highly regioselective removal of acetyl groups, a task that is challenging through purely chemical means.[9][10]
Protocol 3: Enzymatic Deacetylation for Regioselective Hydrolysis
This protocol provides a general framework for the regioselective deacetylation at the C-1 position, creating a valuable glycosyl acceptor.
Rationale: Certain lipases exhibit high selectivity for the anomeric acetate ester due to its unique electronic properties and steric accessibility, leaving other acetyl groups intact.[10] This avoids complex protection-deprotection steps common in carbohydrate chemistry.
Materials:
-
Purified peracetylated maltooligosaccharide
-
Immobilized Lipase (e.g., from Candida antarctica Lipase B, CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent if needed for solubility (e.g., acetone, THF)
-
Reaction vessel with temperature control
Procedure:
-
Substrate Preparation: Dissolve the peracetylated maltooligosaccharide in the reaction buffer. A small amount of co-solvent may be required to aid solubility.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing the appearance of a new, more polar spot corresponding to the mono-deacetylated product.
-
Termination: Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme.
-
Purification: Extract the product and purify it from any remaining starting material or over-deacetylated byproducts using silica gel chromatography.
Application 2: Cellular Delivery and Intracellular Probes
The lipophilic nature of peracetylated oligosaccharides allows them to be used as tools to deliver carbohydrates into cells.
Rationale: The acetyl groups mask the polar hydroxyls, increasing the molecule's ability to permeate the lipid bilayer of the cell membrane. Once inside the cytosol, non-specific cellular esterases cleave the acetyl groups, releasing the native oligosaccharide. This strategy can be used to study carbohydrate metabolism, signaling, or for targeted drug delivery by conjugating a drug to the oligosaccharide.[11]
Diagram of Cellular Uptake and Processing
Caption: Cellular uptake and enzymatic deacetylation of a peracetylated maltooligosaccharide.
Protocol 4: Assessing Cellular Uptake in a Cell Culture Model
This protocol outlines a method to verify the uptake and intracellular deacetylation of a peracetylated maltooligosaccharide.
Materials:
-
Relevant cell line (e.g., HeLa, Caco-2) cultured in appropriate plates.[12]
-
Peracetylated maltooligosaccharide (sterile, dissolved in DMSO).
-
Native maltooligosaccharide (as a control).
-
Cell culture medium (e.g., DMEM).[12]
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Analytical system (e.g., LC-MS) for detecting the oligosaccharides.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).[13]
-
Treatment: Remove the growth medium and replace it with fresh medium containing the peracetylated maltooligosaccharide at the desired final concentration (e.g., 10-50 µM). Include wells treated with vehicle (DMSO) only and wells treated with the native, non-acetylated maltooligosaccharide as controls.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell Harvest: After incubation, remove the medium and wash the cells thoroughly with ice-cold PBS three times to remove any compound adhering to the outside of the cells.
-
Lysis: Add ice-cold lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Analysis: Collect the cell lysates and clarify them by centrifugation. Analyze the supernatant by a sensitive analytical method, such as LC-MS/MS, to detect and quantify the presence of the deacetylated maltooligosaccharide.[14][15] Compare the levels found in cells treated with the peracetylated version versus the native version to confirm uptake and processing.
References
- Hronská, H.; Rosenberg, M. Maltooligosaccharides: Properties, Production and Applications. Molecules2023, 28(x). (Source not fully available)
-
Fernández-Mayoralas, A.; Marra, A.; et al. Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols2012 , 7(10), 1785-1794. [Link]
-
Hronská, H.; Rosenberg, M. Maltooligosaccharides: Properties, Production and Applications. Molecules2023 , 28(7), 3185. [Link]
-
Prestegard, J. H.; et al. Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars. Carbohydrate Research1999 , 316(1-4), 149-161. [Link]
-
Hronská, H.; Rosenberg, M. Maltooligosaccharides: Properties, Production and Applications. MDPI2023 . [Link]
-
Filice, M.; Guisan, J. M.; Palomo, J. M. Regioselective monodeprotection of peracetylated carbohydrates. ResearchGate2012 . [Link]
-
Mason, A. Mono-, di- & oligosaccharides in plants. MASONACOn.d. [Link]
-
Taylor, M. S. Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC2009 . [Link]
-
Potthast, A.; et al. Preparation and analytical characterisation of pure fractions of cellooligosaccharides. Journal of Chromatography A2016 , 1431, 141-148. [Link]
-
van der Vorm, S.; et al. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. Carbohydrate Research2025 , 556, 109626. [Link]
- Adamo, R.; et al. Enzymatic regioselective deprotection of peracetylated mono- and disaccharides.
-
Lakshmi, S.; Satyanarayana, T. Maltooligosaccharide forming amylases and their applications in food and pharma industry. Journal of Food Science and Technology2021 , 58(1), 1-13. [Link]
-
Roy, B.; et al. Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. MDPI2019 . [Link]
-
Li, Y.; et al. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes. Food Chemistry2022 , 384, 132535. [Link]
-
Chaplin, M. F.; Bucke, C. bioactive oligosaccharides: production, biological functions and potential commercial applications. ResearchGate2014 . [Link]
-
Zaia, J. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC2010 . [Link]
-
Chen, L.; et al. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules2014 , 19(12), 20546-20557. [Link]
-
Gotor, V.; et al. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. Bioorganic & Medicinal Chemistry Letters1999 , 9(4), 633-636. [Link]
-
An, H. J.; Lebrilla, C. B. An On-Line Platform for the Analysis of Permethylated Oligosaccharides Using Capillary Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate2015 . [https://www.researchgate.net/publication/277322986_An_On-Line_Platform_for_the_Analysis_of_Permethylated_Oligosaccharides_Using_Capillary_Liquid_Chromatography-Electrospray_Ionization-Tandem_Mass_Spectrometry]([Link]_ Chromatography-Electrospray_Ionization-Tandem_Mass_Spectrometry)
-
Lebrilla, C. B.; et al. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. Journal of the American Society for Mass Spectrometry2020 , 31(4), 817-827. [Link]
-
MMPC.org. Reagents and Materials: Protocol. MMPC.org2013 . [Link]
-
Woods, R. J. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGSn.d. [Link]
-
Lebrilla, C. B.; et al. Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry2022 , 94(8), 3563-3571. [Link]
-
Widmalm, G. Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews2023 , 123(3), 1189-1234. [Link]
-
Narimatsu, H. Cellular synthesis of oligosaccharide using saccharide primer. Glycoscience Protocols (GlycoPODv2)2021 . [Link]
- Coligan, J. E. et al. Basic Cell Culture Protocols. Current Protocols in Immunology2001. (Source not fully available)
-
Guebitz, G. M.; et al. Enzymatic Systems for Cellulose Acetate Degradation. Catalysts2017 , 7(10), 287. [Link]
-
Albersheim, P.; et al. NMR characterization of endogenously O-acetylated oligosaccharides isolated from tomato (Lycopersicon esculentum) xyloglucan. Carbohydrate Research2005 , 340(10), 1667-1675. [Link]
-
Stenutz, R.; Widmalm, G. Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Magnetic Resonance in Chemistry2002 , 40(8), 531-540. [Link]
-
Chen, X.; et al. Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice. STAR Protocols2022 , 3(2), 101344. [Link]
-
Hu, Y.; et al. Self-Assembled Polymers for Gastrointestinal Tract Targeted Delivery through the Oral Route: An Update. Pharmaceutics2023 , 15(9), 2245. [Link]
-
Jerry, V. M.; et al. Acetylation of honey as a method for the identification and purification of carbohydrate-based components. ResearchGate2025 . [Link]
-
Villaverde, G.; et al. Multifunctional Nanoassemblies for Cytotoxic Drug and Therapeutic Enzymes Delivery in Neuroblastoma Therapy. Advanced Materials Interfaces2022 . [Link]
Sources
- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. MASONACO - Mono-, di- & oligosaccharides in plants [masonaco.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective monodeprotection of peracetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 14. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Maltotriose Peracetate Synthesis
Welcome to the technical support center for the synthesis of Maltotriose Peracetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis. Here, we will delve into the critical aspects of the reaction, troubleshoot common issues, and provide detailed, field-proven protocols to enhance your experimental success.
Understanding the Core Reaction: Acetylation of Maltotriose
The peracetylation of maltotriose is a fundamental protection strategy in carbohydrate chemistry. The most common and effective method involves the use of acetic anhydride (Ac₂O) as the acetylating agent and pyridine as both a basic catalyst and a solvent.[1][2] The acetyl groups protect the numerous hydroxyl (-OH) groups on the maltotriose molecule, rendering it soluble in organic solvents and allowing for selective modifications at other positions if needed.[3] These protecting groups are generally stable in acidic and oxidative conditions but can be readily removed under basic conditions.[1]
The reaction mechanism proceeds via nucleophilic attack of the hydroxyl groups of maltotriose on the electrophilic carbonyl carbon of acetic anhydride. Pyridine facilitates this by acting as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and also by activating the acetic anhydride.[4][5]
Visualizing the Acetylation Pathway
To better understand the transformation, the following diagram illustrates the overall reaction for the peracetylation of maltotriose.
Caption: Overall reaction scheme for the peracetylation of maltotriose.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is incomplete, and I see unreacted starting material on my TLC plate. What should I do?
A1: Incomplete reactions are a common hurdle. Here are several factors to consider and steps to take:
-
Insufficient Reagents: For a molecule with numerous hydroxyl groups like maltotriose, a significant excess of acetic anhydride is required to drive the reaction to completion. Ensure you are using at least 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group.[1]
-
Reaction Time: Acetylation of a large sugar can be slower than for simpler alcohols. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[6] It may be necessary to extend the reaction time.
-
Moisture Contamination: Acetic anhydride readily hydrolyzes with water to form acetic acid, which is unreactive for acetylation. Ensure all your glassware is oven-dried and that the pyridine and other solvents are anhydrous.[1]
-
Temperature: While the reaction is typically run at room temperature after the initial addition of acetic anhydride at 0°C, gentle heating (e.g., to 40-50°C) can sometimes help push a sluggish reaction to completion.[7] However, be cautious as higher temperatures can also promote side reactions.
Q2: My final product is a sticky, impure oil instead of a solid. How can I purify it?
A2: Obtaining a pure, solid product can be challenging due to the presence of pyridine and other byproducts.
-
Removal of Pyridine: Pyridine can be difficult to remove completely. After the reaction is quenched, co-evaporation with toluene under reduced pressure is an effective method to azeotropically remove residual pyridine.[5]
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with 1 M HCl will protonate and remove any remaining pyridine. Subsequent washes with water, saturated aqueous NaHCO₃, and brine will remove acidic impurities and salts.[1]
-
Chromatography: If impurities persist, purification by silica gel column chromatography is the most reliable method. A solvent system of ethyl acetate and hexane is typically effective for eluting the peracetylated sugar.[8]
-
Crystallization: Peracetylated sugars can sometimes be crystallized. After purification, dissolving the product in a minimal amount of a hot solvent (like ethanol) and allowing it to cool slowly may induce crystallization.
Q3: I am observing multiple product spots on my TLC plate. What are these byproducts?
A3: The formation of multiple products often indicates partial acetylation or side reactions.
-
Partially Acetylated Intermediates: If the reaction is not complete, you will have a mixture of maltotriose molecules with varying numbers of acetyl groups. As mentioned in Q1, increasing the equivalents of acetic anhydride and reaction time should resolve this.
-
Anomerization: The conditions for acetylation can sometimes lead to the formation of different anomers (α and β forms at the anomeric carbon), which may appear as separate spots on TLC.[3]
-
Ring Opening/Degradation: While less common under standard conditions, harsh conditions (e.g., high temperatures or strong acids) could potentially lead to the degradation of the sugar backbone.[6]
Visualizing the Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting common issues in this compound synthesis.
Caption: A decision tree for troubleshooting this compound synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard and reliable method for the peracetylation of maltotriose.
Materials:
-
Maltotriose
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Methanol (for quenching)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve maltotriose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of maltotriose) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by slowly adding dry methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times to ensure the complete removal of pyridine.[5]
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q: What is the role of 4-Dimethylaminopyridine (DMAP) and should I use it? A: DMAP is often used as a catalyst to accelerate acylation reactions.[2] It is more nucleophilic than pyridine and can significantly speed up the acetylation process. You can add a catalytic amount (e.g., 0.1 equivalents) along with pyridine. However, it is also more difficult to remove, so its use should be considered based on the reactivity of your substrate and your purification capabilities.
Q: How do I properly handle the reagents involved in this synthesis? A: Acetic anhydride and pyridine are hazardous chemicals and should be handled with care in a well-ventilated fume hood.[9][10]
-
Acetic Anhydride: It is corrosive, flammable, and causes severe skin burns and eye damage.[11][12] It is also harmful if inhaled.[13]
-
Pyridine: It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
Q: Can I use a different base instead of pyridine? A: While pyridine is the most common base for this reaction, other tertiary amines like triethylamine can be used. However, pyridine's dual role as a solvent and catalyst makes it particularly effective for dissolving sugars.[2]
Q: How can I confirm the structure of my final product? A: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
References
-
O-Acetylation using acetic anhydride in pyridine - GlycoPODv2. (2021). Glycoscience Protocols. [Link]
-
Lec10 - Alkylation and Acetylation of Sugars. (2024). YouTube. [Link]
-
Supramolecular assisted O-acylation of carbohydrates. (2015). Green Chemistry (RSC Publishing). [Link]
- Extraction and purification of maltotriose and maltotetrose. (1974).
-
Safety data sheet - Acetic anhydride-pyridine TS. (n.d.). CPAChem. [Link]
-
Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae. (2000). PMC - NIH. [Link]
-
Acetylation of Sugars. (1943). Semantic Scholar. [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. [Link]
- Novel preparation method of maltotriose. (2016).
-
Acetic Anhydride. (n.d.). IsoLab. [Link]
-
Acetic Anhydride - Safety Data Sheet. (2015). [Link]
-
Selective anomeric acetylation of unprotected sugars in water. (2017). PMC - NIH. [Link]
-
Further Examples of Orthoesterification Under Kinetically Controlled Conditions. Application to the Selective Acylation of Sucrose, Maltose and Alpha,alpha-Trehalose. (1997). PubMed. [Link]
-
How can one remove an acetyl protecting group from an acetylated sugar? (2025). ResearchGate. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). [Link]
-
SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024). [Link]
-
How can we do aqueous work-up of deprotected disaccharide? (2015). ResearchGate. [Link]
-
Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (2016). [Link]
-
Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves. (2022). PMC - NIH. [Link]
-
Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. (2013). MDPI. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3788910A - Extraction and purification of maltotriose and maltotetrose - Google Patents [patents.google.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 12. fishersci.ca [fishersci.ca]
- 13. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
Technical Support Center: Synthesis and Purification of Maltotriose Peracetate
Welcome to the technical support guide for the synthesis and purification of Maltotriose Peracetate. This document is designed for researchers, scientists, and drug development professionals who utilize acetylated oligosaccharides in their work. We understand that while the peracetylation of sugars is a cornerstone of carbohydrate chemistry, the path from starting material to a pure, well-characterized product can be fraught with challenges. This guide moves beyond simple protocols to explain the why behind the how, providing field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of a crude peracetylation reaction is highly predictable. Impurities typically fall into three categories:
-
Unreacted Reagents: Excess acetic anhydride and the base catalyst, most commonly pyridine.
-
Reaction Byproducts: Acetic acid is an unavoidable stoichiometric byproduct of the acetylation process.[1]
-
Incomplete Reaction Products: Partially acetylated maltotriose species, where one or more hydroxyl groups have failed to react.
-
Side-Reaction Products: Small amounts of the opposite anomer (e.g., the β-anomer if starting from α-maltotriose) can sometimes form depending on the conditions.[2] Additionally, if any water is present, it will hydrolyze acetic anhydride into more acetic acid.[1]
Q2: My reaction produced a dark brown, sticky oil instead of the expected off-white solid. What went wrong?
A2: This is a classic sign of sugar degradation, often caused by excessive heat or overly harsh reaction conditions. Carbohydrates are sensitive molecules, and prolonged heating in the presence of acid or base can lead to caramelization and the formation of complex, colored byproducts like furfurals.[3] To avoid this, ensure your reaction temperature is carefully controlled (often, room temperature is sufficient, albeit slower) and that the workup is performed promptly once the reaction is complete.
Q3: I've performed a standard aqueous workup, but my NMR spectrum is still dominated by peaks for pyridine and acetic acid. Why aren't they being removed?
A3: This is a very common and frustrating issue. While simple water washes can remove some of these impurities, their persistence is often due to their physical properties and inefficient partitioning.
-
Pyridine: Has a high boiling point and some solubility in common organic solvents like dichloromethane and ethyl acetate. A simple water wash is often insufficient.[4] To effectively remove it, you must perform an extraction with a dilute aqueous acid (e.g., 1M HCl or 5% CuSO₄ solution). The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions almost exclusively into the aqueous phase.[1][5]
-
Acetic Acid/Anhydride: Acetic acid can also be stubborn. While it is water-soluble, its removal is best achieved by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, which converts it into sodium acetate.[1][5] Excess acetic anhydride will be hydrolyzed to acetic acid during the aqueous workup, which is then removed by the base wash.
Q4: My post-reaction TLC plate shows a "smear" or multiple spots close to the baseline, in addition to my product spot. What are these?
A4: The spots with lower Rf values (closer to the baseline) are more polar than your desired, fully acetylated product. These are almost certainly a mixture of partially acetylated maltotriose intermediates. The "smearing" indicates a continuum of species with slightly different numbers of acetyl groups. This result points to an incomplete reaction. The solution is typically to either drive the reaction to completion (e.g., by increasing reaction time or adding more acylating agent) or to purify the mixture using column chromatography.
Part 2: Troubleshooting and Purification Workflow
This section provides a systematic approach to purifying your crude product, addressing specific classes of impurities with detailed protocols.
Logical Flow for this compound Synthesis & Purification
The following diagram illustrates the overall workflow, from the initial reaction setup to the final, pure compound.
Caption: General workflow for the synthesis and purification of this compound.
Issue 1: Persistent Reagent and Byproduct Contamination
Even after a basic workup, residual reagents can prevent product crystallization and interfere with subsequent reactions. An enhanced workup is critical for success.
Trustworthiness: This protocol is a self-validating system. The success of each wash can be confirmed by checking the pH of the aqueous layer. The acidic wash should remain acidic after extraction, and the basic wash should remain basic, confirming their capacity to remove the target impurities.
-
Quench: After TLC confirms the reaction is complete, cool the reaction mixture in an ice bath. Slowly add methanol (MeOH) (approx. 0.5 mL per mL of acetic anhydride) to quench any remaining excess acetic anhydride. Stir for 15-20 minutes.
-
Dilute: Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20x the volume of the initial pyridine used).
-
Acid Wash (Pyridine Removal): Transfer the diluted mixture to a separatory funnel. Wash with 1M HCl (3 x 10% of the total organic volume). Check that the final aqueous wash is still acidic (pH < 2) with pH paper. This ensures all pyridine has been converted to its salt and removed.[5]
-
Base Wash (Acetic Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 10% of the total organic volume) until no more CO₂ evolution is observed. Check that the final aqueous wash is basic (pH > 8). This neutralizes all acetic acid.[1]
-
Final Washes: Wash the organic layer with water (1 x 10% volume) and then with brine (1 x 10% volume) to remove residual salts and water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Issue 2: Separating Incompletely Acetylated Intermediates
If the enhanced workup yields a product that still shows multiple polar spots on TLC, column chromatography is the most effective purification method.
Expertise: The principle here is separation by polarity. The fully acetylated this compound is the least polar compound (highest Rf on TLC) besides any non-polar impurities. The partially acetylated intermediates, with their free hydroxyl groups, are significantly more polar and will bind more strongly to the silica gel, eluting much later.
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 7:3 Hexane:EtOAc). The amount of silica should be about 50-100 times the weight of your crude product.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (2-3x the weight of your product) and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of your packed column.
-
Elute: Begin elution with a relatively non-polar solvent system (e.g., 7:3 Hexane:EtOAc). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move towards 1:1 Hexane:EtOAc) to elute the more polar compounds. Your desired peracetylated product should be one of the first major compounds to elute from the column.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Purification Strategy Decision Tree
Use this diagram to decide on the best purification path after your initial workup.
Caption: Decision tree for selecting a post-workup purification strategy.
Part 3: Data Interpretation and Validation
Accurate identification of impurities is key to solving the problem. The following tables provide a quick reference for interpreting your analytical data.
Table 1: Common Impurities and Their Approximate ¹H NMR Signatures (in CDCl₃)
| Impurity | Characteristic ¹H NMR Signal (ppm) | Multiplicity | Notes |
| Pyridine | ~8.6, 7.7, 7.3 | Multiplets | Three distinct aromatic regions. Very characteristic.[6] |
| Acetic Anhydride | ~2.2 | Singlet | A sharp singlet. Can be close to acetone signals. |
| Acetic Acid | ~2.1 (and a broad singlet >10) | Singlet | The methyl singlet is common; the acidic proton is often broad and may not be seen.[1] |
| Ethyl Acetate | ~4.1, 2.0, 1.2 | Quartet, Singlet, Triplet | Common recrystallization or chromatography solvent. |
| Dichloromethane | ~5.3 | Singlet | Common reaction and chromatography solvent.[6] |
| Anomeric Protons (Product) | ~5.5 - 6.5 (α), ~4.5 - 5.5 (β) | Doublet | The chemical shift and coupling constant (J) are diagnostic for the anomeric configuration. |
Table 2: Representative TLC Analysis Guide
-
Stationary Phase: Silica Gel 60 F₂₅₄
-
Mobile Phase: 1:1 Hexane:Ethyl Acetate
-
Visualization: UV light (if applicable) and/or staining with p-anisaldehyde or ceric ammonium molybdate solution followed by gentle heating.
| Compound | Approximate Rf Value | Appearance/Notes |
| Maltotriose (Starting Material) | 0.0 | Stays at the baseline. Very polar. |
| Partially Acetylated Intermediates | 0.1 - 0.4 | Often appear as a smear or a series of close spots. |
| This compound (Product) | 0.5 - 0.6 | Should be a single, well-defined spot. |
| Non-polar byproducts | > 0.8 | Any non-polar "junk" will run near the solvent front. |
References
- Extraction and purification of maltotriose and maltotetrose. (n.d.). Google Patents.
-
Endo, T. (1981). Separation of acidic oligosaccharides by liquid chromatography: application to analysis of sugar chains of glycoproteins. Journal of Biochemistry, 89(5), 1543–1549. [Link]
-
Chromatograms of oligosaccharide fractions recovered after purification... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Wang, Y., et al. (2024). Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4. Marine Drugs, 22(3), 123. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? (2019). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Zhang, J., et al. (2013). Separation and quantification of neoagaro-oligosaccharides. Journal of the Serbian Chemical Society, 78(10), 1439-1447. [Link]
-
Regioselective enzymatic hydrolysis of peracetylated glucal 5 catalyzed by G@CALB-CuNPs hybrids. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Chen, R. H., & Hwa, H. D. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis, 8(2). [Link]
-
Chen, G., & Fanucci, G. E. (2004). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 9(10), 821–828. [Link]
-
Vismara, E., et al. (2018). Anti-metastatic Semi-synthetic Sulfated Maltotriose C-C Linked Dimers. Synthesis and Characterisation. Marine Drugs, 16(10), 382. [Link]
-
Das, S., et al. (2025). Supramolecular assisted O-acylation of carbohydrates. Green Chemistry. [Link]
-
Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
- Process for purifying maltose. (n.d.). Google Patents.
- Process for purifying maltose solution. (n.d.). Google Patents.
-
PROCESS FOR PURIFYING MALTOSE. (2010). European Patent Office. Retrieved January 10, 2026, from [Link]
-
Removing Excess Acetic Anhydride from Acylation reaction? (2018). Reddit. Retrieved January 10, 2026, from [Link]
-
Ferrier, R. J. (1979). The Chemistry of Maltose. Advances in Carbohydrate Chemistry and Biochemistry, 35, 31-80. [Link]
-
da Rocha, S. R. P., et al. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. Organic Letters, 4(14), 2333–2335. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]
-
Niemann, C., & Kuldiloke, J. (1995). Chemical synthesis of 6'-alpha-maltosyl-maltotriose, a branched oligosaccharide representing the branch point of starch. Carbohydrate Research, 277(1), 75–88. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Lipase-catalyzed esterification reactions of maltose and sucrose with fatty acid. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Dietvorst, J., et al. (2005). Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease. Applied and Environmental Microbiology, 71(11), 6743–6751. [Link]
- Process for enzymatic hydrolysis of carbohydrate material and fermentation of sugars. (n.d.). Google Patents.
-
Moises, T., et al. (2024). The NMR signature of maltose-based glycation in full-length proteins. Journal of Biomolecular NMR, 78(1), 61–72. [Link]
-
Wu, N. C., et al. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. ACS Central Science, 7(2), 346–355. [Link]
-
Wang, Y., et al. (2024). Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification. Foods, 13(8), 1243. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Maltotriose Peracetate
Welcome to the technical support center for Maltotriose Peracetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. As a fully acetylated oligosaccharide, this compound presents unique solubility characteristics that require careful consideration in experimental design. This document provides in-depth, evidence-based guidance to ensure successful incorporation of this compound into your research.
Understanding the Solubility of this compound: A Chemical Perspective
Maltotriose in its natural state is a polar molecule, readily soluble in aqueous solutions. However, the peracetylation of its hydroxyl groups dramatically alters its physicochemical properties. The replacement of hydrophilic hydroxyl (-OH) groups with hydrophobic acetyl (-OAc) groups significantly reduces its ability to form hydrogen bonds with water. This chemical modification renders this compound practically insoluble in water but enhances its solubility in various organic solvents. The degree of acetylation is a critical factor; a high degree of acetylation, as in this compound, generally leads to decreased solubility in aqueous media and increased solubility in non-polar and some polar aprotic organic solvents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A1: Based on the hydrophobic nature of peracetylated sugars, the recommended primary solvents are polar aprotic and chlorinated solvents. These include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) / Chloroform
-
Tetrahydrofuran (THF)
-
Acetone
-
Ethyl Acetate
For applications such as Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated chloroform (CDCl₃) is a common and effective solvent.[2][3]
Q2: Is this compound soluble in alcohols like ethanol or methanol?
A2: The solubility of peracetylated oligosaccharides in alcohols can be limited and variable. While some dissolution may be achieved, particularly with heating, alcohols are generally not the most effective primary solvents compared to DMSO or chlorinated solvents. They are more commonly used as co-solvents.
Q3: Can I dissolve this compound in aqueous buffers for biological assays?
A3: Direct dissolution of this compound in aqueous buffers is not recommended and will likely be unsuccessful due to its hydrophobic nature. To introduce it into an aqueous system, it must first be dissolved in a minimal amount of a water-miscible organic solvent (like DMSO) to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer, but care must be taken to avoid precipitation (see Troubleshooting Guide).
Q4: What is the expected appearance of a properly dissolved this compound solution?
A4: A fully dissolved solution of this compound should be clear and free of any visible particulates, haziness, or gel-like consistency.
Solvent Compatibility and Preparation of Stock Solutions
For successful experimental outcomes, selecting the right solvent is paramount. The following table summarizes the general solubility of peracetylated oligosaccharides, which can be applied to this compound, in common laboratory solvents.
| Solvent Category | Solvent Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | DMSO, DMF | High | Excellent choice for creating concentrated stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective for dissolution, often used in synthesis and purification. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | Good for many applications, but may be more volatile. |
| Ketones | Acetone | Moderate | Can be effective, but may have lower solvating power than DMSO or DCM. |
| Esters | Ethyl Acetate | Moderate | A less polar option that can be useful in specific applications. |
| Alcohols | Ethanol, Methanol | Low to Moderate | Generally poor primary solvents; better suited as co-solvents. |
| Aqueous | Water, Buffers (e.g., PBS) | Very Low / Insoluble | Direct dissolution is not feasible. |
This table is based on the general solubility of highly acetylated polysaccharides and may require optimization for specific lots of this compound.[4]
Experimental Protocol: Preparation of a Concentrated Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.
-
Pre-treatment: Ensure the this compound powder is dry, as residual moisture can impede dissolution.
-
Solvent Selection: Use anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, dry glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mg/mL).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (30-40°C) can be applied, but monitor for any signs of degradation if the compound is heat-sensitive.
-
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common issues encountered during the solubilization of this compound.
Issue 1: The compound does not fully dissolve in the chosen organic solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent quality may be poor.
-
Solution:
-
Increase Solvent Volume: Add more solvent in small increments to lower the concentration.
-
Enhance Agitation: Continue vortexing or sonication for a longer duration.
-
Apply Gentle Heat: Warm the solution to 30-40°C while stirring.
-
Switch Solvents: If the compound remains insoluble, try a stronger solvent from the compatibility table (e.g., switch from acetone to DMSO).
-
Verify Solvent Quality: Ensure the solvent is anhydrous, as water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Issue 2: The solution is hazy or appears as a gel.
-
Possible Cause: This can occur with higher molecular weight oligosaccharides or if the compound is not fully dispersed before solvation.
-
Solution:
-
Sonication: This is often the most effective method to break up aggregates and achieve a clear solution.
-
Dilution: Dilute a small aliquot of the hazy solution to see if it clarifies at a lower concentration.
-
Filtration: If small particulates persist, the solution can be filtered through a 0.22 µm PTFE syringe filter.
-
Issue 3: The compound precipitates when the stock solution is added to an aqueous buffer.
-
Possible Cause: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may be too low to maintain solubility.
-
Solution:
-
Optimize Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Increase Final Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may need to be increased. A final concentration of 0.1-1% DMSO is often tolerated in biological assays, but this should be optimized.
-
Use a Co-solvent System: In some cases, a co-solvent system can help bridge the polarity gap.[5] For example, preparing the final solution with a small percentage of both DMSO and ethanol might improve solubility.
-
Test Dilution Series: Before your main experiment, perform a small-scale dilution series to determine the maximum concentration of this compound that remains soluble in your final aqueous medium.
-
Visualization of Experimental Workflows
Workflow for Preparing a Soluble Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Workflow for Diluting Stock Solution into Aqueous Media
Caption: Workflow for diluting an organic stock solution into an aqueous medium.
References
-
Potluri, V. K., Xu, J., Enick, R., Beckman, E., & Hamilton, A. D. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. Organic Letters, 4(14), 2333–2335. [Link]
-
Inoue, D., Yamashita, A., & To, H. (2017). Surfactant-Free Solid Dispersions of Hydrophobic Drugs in an Amorphous Sugar Matrix Dried from an Organic Solvent. Molecular Pharmaceutics, 14(3), 858–864. [Link]
-
Zheng, X., et al. (2022). Continuous process technology for bottom-up synthesis of soluble cello-oligosaccharides by immobilized cells co-expressing three saccharide phosphorylases. Biotechnology for Biofuels and Bioproducts, 15(1), 141. [Link]
-
Linder, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(27), 10027–10040. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- Google Patents. (EP1748759B1) Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Inoue, D., Yamashita, A., & To, H. (2017). Surfactant-Free Solid Dispersions of Hydrophobic Drugs in an Amorphous Sugar Matrix Dried from an Organic Solvent. Molecular Pharmaceutics, 14(3), 858-864. [Link]
-
Prague University of Chemistry and Technology. Successful HPLC Operation - Troubleshooting Guide. [Link]
-
Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12(1), 1548-1565. [Link]
-
Van Der Knaap, M., et al. (2019). Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase. Biotechnology and Bioengineering, 116(9), 2146-2155. [Link]
-
D'Arcy, J., et al. (1999). Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars. Carbohydrate Research, 315(3-4), 206-21. [Link]
-
Van Halbeek, H., et al. (1982). Proton-nuclear Magnetic Resonance Study of Peracetylated Derivatives of Ten Oligosaccharides Isolated From Human Milk. Archives of Biochemistry and Biophysics, 219(1), 228-40. [Link]
-
Li, Y., et al. (2025). Preparation, bioactivities, and application potential of water-soluble cello-oligosaccharides: A review. International Journal of Biological Macromolecules, 148923. [Link]
-
Madgulkar, A. R., et al. (2016). Sugars as solid dispersion carrier to improve solubility and dissolution of the BCS class II drug: Clotrimazole. Journal of Applied Pharmaceutical Science, 6(12), 053-061. [Link]
-
MilliporeSigma. HPLC Troubleshooting Guide. [Link]
-
Gräsvik, J., et al. (2023). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. Analytical Chemistry, 95(34), 12845–12852. [Link]
-
Tuhat Research Portal. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. [Link]
-
Filice, M., et al. (2011). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols, 6(11), 1793-1808. [Link]
-
Filice, M., et al. (2011). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols, 6(11), 1793-1808. [Link]
-
Mathlouthi, M., & Rogé, B. (2003). Thermodynamic activity of water and sucrose and the stability of crystalline sugar. [Link]
-
Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of Lignin and Acetylated Lignin in Organic Solvents. BioResources, 12(1), 1548-1565. [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with? [Link]
-
ResearchGate. (2020). Solubility data for bio-sourced molecules in aqueous solution,... [Link]
-
Tardy, B. L., et al. (2026). pH-Triggered Coassembly of Cello-oligosaccharides and Hyaluronic Acid into Hydrogels. ACS Applied Bio Materials. [Link]
-
Neves, C. M. S. S., et al. (2015). Solubility and solvation of monosaccharides in ionic liquids. Journal of Chemical & Engineering Data, 60(9), 2846-2857. [Link]
-
Roy, B., & Das, A. K. (2017). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. Molecules, 22(12), 2095. [Link]
-
YouTube. (2020). Introduction to TOCSY NMR - peracetylated glucose. [Link]
-
Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]
-
Filice, M., et al. (2011). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols, 6(11), 1793-1808. [Link]
-
Wikipedia. Cellulose acetate. [Link]
-
Wikipedia. Sucrose. [Link]
-
Guimond, S. E., et al. (2022). Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate. ACS Omega, 7(36), 32441–32452. [Link]
Sources
- 1. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 2. Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Optimizing NMR Acquisition for Peracetylated Sugars
Welcome to the technical support center for NMR analysis of peracetylated sugars. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their NMR data acquisition and troubleshoot common experimental issues. The complex and often overlapping spectra of these molecules present unique challenges, but with careful parameter optimization and the right choice of experiments, high-quality, interpretable data is readily achievable.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of peracetylated sugars so complex and overlapping?
The complexity arises from the molecular structure of sugars. Most non-anomeric protons on the pyranose ring resonate in a narrow chemical shift range, typically between 3.5 and 5.5 ppm. Acetylation slightly extends this range but does not fully resolve the congestion. This high density of signals from protons in similar chemical environments leads to significant peak overlap, making it difficult to extract coupling constants and perform unambiguous assignments from a simple 1D ¹H spectrum alone.[1][2]
Q2: What is a good starting point for standard ¹H acquisition parameters?
For routine ¹H NMR of peracetylated sugars, a solid baseline of parameters is crucial for obtaining good quality spectra. The following table provides recommended starting points for a 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Solvent | CDCl₃ | Peracetylated sugars are generally well-solvated in chloroform, which is a standard for many organic compounds.[3] Benzene-d₆ can be a good alternative to resolve overlapping peaks. |
| Spectral Width (SW) | 12-16 ppm | This range comfortably covers the sugar ring protons, anomeric protons, and the acetyl methyl singlets. |
| Transmitter Offset (O1P) | ~6 ppm | Centering the spectral window appropriately ensures uniform excitation across all proton signals. |
| Pulse Width (P1) | Calibrated 90° pulse | A calibrated 90° pulse maximizes signal for a single scan. |
| Relaxation Delay (D1) | 1-2 seconds | For qualitative analysis, this is often sufficient. For quantitative work, D1 should be at least 5 times the longest T₁ of the protons of interest.[4] |
| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition times lead to better resolution, which is critical for resolving complex multiplets. |
| Number of Scans (NS) | 8-16 | This is typically sufficient for samples with concentrations of 5-10 mg in 0.6 mL of solvent. Signal-to-noise increases with the square root of the number of scans.[5] |
Q3: Which 2D NMR experiments are most useful for assigning the structure of a peracetylated sugar?
To overcome the signal overlap in 1D spectra, a combination of 2D NMR experiments is indispensable.[1][6]
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying proton-proton coupling networks.[7] It reveals which protons are 2-3 bonds apart, allowing you to "walk" along the sugar backbone from one proton to its neighbors.[6]
-
TOCSY (Total Correlation Spectroscopy): TOCSY is extremely powerful for carbohydrates as it can reveal all protons within a single spin system (i.e., the entire sugar ring).[6][8] A cross-peak between two protons indicates they are part of the same continuous network of coupled spins.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[5][7] It is essential for assigning the ¹³C spectrum and helps to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-4 bond) correlations between protons and carbons.[5][7] This is particularly useful for identifying connections across glycosidic linkages and for assigning quaternary carbons, such as the acetyl carbonyls.[9]
Troubleshooting Guide
Issue 1: Severe peak overlap in the ring-proton region (3.5-5.5 ppm).
-
Explanation: This is the most common issue. The protons on the sugar ring (H-2 to H-6) have similar electronic environments, causing their signals to crowd into a small spectral window.
-
Solutions:
-
Change Solvent: Switching from CDCl₃ to an aromatic solvent like Benzene-d₆ can induce differential chemical shifts (known as aromatic solvent-induced shifts or ASIS), which can often resolve overlapping multiplets.[3]
-
Increase Magnetic Field Strength: If available, using a higher field spectrometer (e.g., 700 MHz or higher) will increase the chemical shift dispersion, spreading the signals out and improving resolution.
-
Utilize 2D NMR: This is the most robust solution. A combination of COSY, TOCSY, and HSQC experiments will allow you to resolve and assign individual signals by spreading the information into a second dimension.[5][6][10]
-
Pure Shift NMR: Advanced "pure shift" experiments can be employed, which collapse multiplets into singlets, dramatically reducing overlap.[11]
-
Issue 2: The acetyl methyl singlets (~2.0-2.2 ppm) have a very high intensity, potentially causing dynamic range issues.
-
Explanation: Each peracetylated monosaccharide unit has multiple acetate groups (e.g., five for glucose pentaacetate). The methyl protons of all these groups are nearly equivalent, leading to a very large singlet that can be thousands of times more intense than the single-proton multiplets of the ring. This can make it difficult to properly phase the spectrum and observe small signals.
-
Solutions:
-
Careful Phasing: Manually phase the spectrum using the large acetyl peak, but then fine-tune the phase on the smaller, broader multiplets of the sugar ring.
-
Solvent Suppression (with caution): If the acetyl signals are obscuring adjacent peaks of interest, a solvent suppression technique could be adapted to reduce their intensity. However, this is an advanced method and should be used carefully to avoid distorting nearby signals.
-
Adjust Receiver Gain: Ensure the receiver gain is set appropriately during acquisition to prevent clipping of the intense FID signal, which would distort the entire spectrum. Most modern spectrometers handle this automatically.
-
Issue 3: Broad or distorted peak shapes.
-
Explanation: Broad peaks can result from several factors including poor shimming, sample concentration effects, or chemical exchange.
-
Solutions:
-
Improve Shimming: This is the most common cause. Re-shim the sample, particularly focusing on the Z1 and Z2 shims, until the peak shape of a sharp singlet (like residual CHCl₃ or TMS) is optimized. Poor shimming is a common cause of broad peaks.[3]
-
Check Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[3] Diluting the sample may help. Conversely, if the sample is too dilute, the signal-to-noise ratio will be low, which can be mistaken for broadness.
-
Temperature Variation: Ensure the sample has reached thermal equilibrium inside the magnet before acquisition (wait 5-10 minutes). Temperature fluctuations can broaden peaks.
-
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Guide for Acquiring a High-Resolution 2D TOCSY Spectrum
The TOCSY experiment is invaluable for identifying all protons belonging to a specific sugar ring.
-
Sample Preparation: Prepare a sample of 5-10 mg of the peracetylated sugar in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved and filtered if necessary.
-
Initial ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Note the chemical shift range of all the sugar protons.
-
Load TOCSY Experiment: Load a standard TOCSY pulse program (e.g., mlevph or similar).
-
Set Spectral Parameters:
-
SW (F2 & F1): Set the spectral width in both dimensions to cover the entire proton spectrum (~12 ppm).
-
O1P (Transmitter Offset): Center the offset in the middle of the proton signals.
-
NS (Number of Scans): Start with 2-4 scans per increment.
-
TD (Time Domain points): Set TD(F2) to 2048 (2k) points and TD(F1) to 256-512 points. More points in F1 will give better resolution but increase experiment time.
-
-
Set the Key TOCSY Parameter - Mixing Time (D9):
-
The mixing time determines how far the magnetization spreads through the spin system.
-
A short mixing time (20-30 ms) will show correlations mainly between direct neighbors (like a COSY).
-
A longer mixing time (80-120 ms) is typically needed to see correlations throughout the entire sugar ring. Start with ~100 ms.
-
-
Acquisition: Start the experiment. A typical TOCSY on a moderately concentrated sample will take 1-3 hours.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase the spectrum carefully.
-
Symmetrize the spectrum if necessary to reduce artifacts.[8]
-
Workflow for Structural Elucidation
This workflow provides a logical sequence for using different NMR experiments to solve the structure of an unknown peracetylated sugar.
Caption: Workflow for NMR-based structure elucidation of peracetylated sugars.
Quantitative NMR (qNMR) Considerations
For applications in drug development and quality control, accurately quantifying the amount of a peracetylated sugar is often necessary. NMR is an inherently quantitative technique, provided the experiments are set up correctly.[12]
Q4: How do I set up a reliable quantitative ¹H NMR (qNMR) experiment?
-
Explanation: In qNMR, the signal intensity (integral) is directly proportional to the number of nuclei.[12] To ensure this relationship is accurate, full relaxation of all protons between pulses is essential.
-
Key Parameter Adjustments for qNMR:
-
Relaxation Delay (D1): This is the most critical parameter. D1 must be set to at least 5 times the longest T₁ relaxation time of any proton in your sample and the internal standard. For peracetylated sugars, a D1 of 10-30 seconds is often required.
-
Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.
-
Number of Scans (NS): A higher number of scans (e.g., 32 or 64) is usually needed to achieve a high signal-to-noise ratio (>250:1 is recommended for good precision).
-
Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) of known concentration must be added to the sample. The standard should have sharp peaks that do not overlap with your analyte signals.
-
Processing: Use an identical integration region for the analyte and standard peaks in all spectra. Baseline correction must be performed carefully.
-
Caption: Key steps for a successful quantitative NMR (qNMR) experiment.
By following these guidelines and understanding the principles behind the parameter choices, you can effectively troubleshoot issues and acquire high-quality, publication-ready NMR data for your peracetylated sugar samples.
References
-
Scribd. Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
Cottaz, S., et al. (1995). Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Carbohydrate Research. Available from: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
-
ResearchGate. (3, 2)D 1H, 13C BIRDr,X-HSQC-TOCSY for NMR structure elucidation of mixtures: application to complex carbohydrates. Available from: [Link]
-
CONICET. Tackling the Peak Overlap Issue in NMR Metabolomic Studies. Available from: [Link]
-
American Chemical Society. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Available from: [Link]
-
National Institutes of Health. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites. Available from: [Link]
-
Bentham Science. qNMR as a Tool for Determination of Six Common Sugars in Foods. Available from: [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available from: [Link]
-
YouTube. (2020). Introduction to TOCSY NMR - peracetylated glucose. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of D-glucose pentaacetate 2a of a representative. Available from: [Link]
-
PubMed. (2025). Quantitative NMR analysis of sugars in natural sweeteners: Profiling in honey, jaggery, date syrup, and coconut sugar. Food Research International. Available from: [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Available from: [Link]
-
Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available from: [Link]
-
University of East Anglia. NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based materials. Available from: [Link]
-
University of Nigeria. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Journal of Physical Science. Available from: [Link]
-
ResearchGate. The peak overlap problem when monitoring reaction with a series of 1D.... Available from: [Link]
-
ResearchGate. H NMR chemical shift and coupling constant data of acetylated.... Available from: [Link]
-
Royal Society of Chemistry. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews. Available from: [Link]
-
PubMed. (1999). Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars. Carbohydrate Research. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
University of Warwick. Quantitative NMR Spectroscopy. Available from: [Link]
-
PubMed. (1987). The assignment of carbonyl resonances in 13C-n.m.r. spectra of peracetylated mono- and oligo-saccharides containing D-glucose and D-mannose: an alternative method for structural determination of complex carbohydrates. Carbohydrate Research. Available from: [Link]
-
Semantic Scholar. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations.. Available from: [Link]
-
American Chemical Society. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available from: [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scribd.com [scribd.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
- 9. Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected peaks in Mass Spec of Maltotriose Peracetate
Welcome to the technical support guide for troubleshooting mass spectrometry (MS) analysis of maltotriose peracetate. This resource is designed for researchers, scientists, and drug development professionals who utilize electrospray ionization (ESI) mass spectrometry for the characterization of acetylated oligosaccharides. Here, we address common issues related to unexpected peaks, providing in-depth explanations and actionable solutions to ensure the integrity of your results.
Introduction: The Chemistry Behind the Spectrum
Maltotriose is a trisaccharide composed of three α-1,4 linked glucose units. For mass spectrometry, it is often derivatized to its peracetylated form to enhance volatility and sensitivity.[1] This process involves replacing the hydrogen atom of all eleven hydroxyl (-OH) groups with an acetyl (-COCH₃) group.
The expected neutral mass of this compound (C₄₀H₅₄O₂₇) is 966.84 Da.[2] In positive-ion ESI-MS, the primary ions you expect to observe are the protonated molecule [M+H]⁺ at m/z 967.85 and, more commonly, the sodium adduct [M+Na]⁺ at m/z 989.83. However, the journey from sample preparation to a clean spectrum is often complicated by side reactions, contaminants, and the inherent nature of the ESI process. This guide will help you navigate these challenges.
Frequently Asked Questions & Troubleshooting Guide
Q1: My primary peak is at m/z 989.8, but I also see a significant peak at m/z 1005.8. What are these peaks?
Answer: This is the most common observation in ESI-MS of acetylated oligosaccharides and is rarely a cause for alarm. You are observing different adduct ions of your target molecule.
-
Expected Adducts: The peak at m/z 989.8 corresponds to the sodium adduct [M+Na]⁺, while the peak at m/z 1005.8 is the potassium adduct [M+K]⁺.
-
Cause: Sodium and potassium ions are ubiquitous in laboratory environments. They can be leached from glassware, present as impurities in solvents, or originate from the sample matrix itself.[3][4] In ESI-MS, these alkali metal ions readily form adducts with analyte molecules.[5][6] The relative intensity of these adducts can vary depending on the concentration of the corresponding ions.[3]
-
Solution:
-
Confirmation: The mass difference between your peaks should be ~16 Da (the difference between K⁺ and Na⁺). For confirmation, the mass difference between the protonated peak [M+H]⁺ (m/z 967.8) and the sodium adduct should be ~22 Da, and between the protonated peak and the potassium adduct should be ~38 Da.[6]
-
Control (Optional): To favor the protonated molecule, you can add a small amount of a proton source like formic acid (0.1% v/v) to your mobile phase. This provides an excess of protons to drive the ionization towards [M+H]⁺.[6] However, for routine identification, observing consistent adducts is perfectly acceptable.
-
Q2: I see a series of peaks separated by approximately 42 Da below my main product peak. What does this indicate?
Answer: A repeating mass difference of ~42 Da is a clear indication of incomplete acetylation.
-
Cause: The peracetylation reaction has not gone to completion, leaving some of the 11 hydroxyl groups on the maltotriose unreacted. Each missing acetyl group results in a mass decrease of 42.01 Da (the mass of a C₂H₂O fragment).
-
Troubleshooting Steps:
-
Identify the Peaks:
-
[M-1Ac+Na]⁺: m/z 947.8 (One acetyl group missing)
-
[M-2Ac+Na]⁺: m/z 905.8 (Two acetyl groups missing)
-
...and so on.
-
-
Review Your Reaction Protocol: Incomplete acetylation can result from:
-
Insufficient Reagents: Ensure you are using a sufficient molar excess of acetic anhydride and catalyst (e.g., pyridine).
-
Reaction Time/Temperature: The reaction may need more time or gentle heating to proceed to completion. A common method involves reacting the carbohydrate with acetic anhydride in pyridine.[7]
-
Presence of Water: Traces of water in the reaction mixture will consume the acetic anhydride, reducing its availability to react with the hydroxyl groups. Always use anhydrous solvents and reagents.
-
-
Q3: My spectrum is complex, with unexpected peaks at lower m/z values like ~701 and ~413. What could be the source?
Answer: These lower mass peaks are likely due to the degradation of the maltotriose backbone either during the acetylation reaction or within the mass spectrometer (in-source fragmentation).
-
Cause: The glycosidic bonds linking the glucose units can be susceptible to cleavage under harsh reaction conditions (e.g., strong acid or base, high temperatures). This breaks the trisaccharide into smaller fragments.
-
Probable Fragments (Observed as Sodium Adducts):
-
Maltose Peracetate [C₂₈H₃₈O₁₉+Na]⁺: Degradation to a disaccharide. Expected m/z ~701.6.
-
Glucose Peracetate [C₁₆H₂₂O₁₁+Na]⁺: Degradation to a monosaccharide. Expected m/z ~413.3.
-
-
Solutions:
-
Modify Reaction Conditions: If degradation is suspected, consider using milder acetylation conditions. For example, conduct the reaction at a lower temperature for a longer period.[7]
-
Optimize MS Conditions: High cone voltage or source temperature in the mass spectrometer can induce in-source fragmentation. Gradually reduce these parameters to see if the intensity of the lower mass peaks decreases relative to your target ion.
-
Perform MS/MS: To confirm that these are indeed fragments of your product, perform a tandem MS (MS/MS) experiment. Isolate the parent ion (m/z 989.8) and fragment it. The resulting product ion spectrum should show characteristic losses and fragments corresponding to the oligosaccharide structure. Cleavage of glycosidic linkages is a preferred fragmentation pathway for oligosaccharides.[8]
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing the source of unexpected peaks in your mass spectrum.
Caption: Troubleshooting workflow for unexpected MS peaks.
Data Summary: Common Ions and Contaminants
Use the table below to quickly identify potential ions in your spectrum. Masses are monoisotopic.
| m/z (Da) | Ion Formula | Identity | Notes |
| 967.85 | [C₄₀H₅₄O₂₇+H]⁺ | Protonated this compound | Often lower in intensity than adducts without mobile phase modifier. |
| 989.83 | [C₄₀H₅₄O₂₇+Na]⁺ | Sodiated this compound | Often the base peak. Sodium is a very common contaminant.[9][10] |
| 1005.78 | [C₄₀H₅₄O₂₇+K]⁺ | Potassiated this compound | Also very common. Often seen alongside the sodium adduct.[5] |
| 947.82 | [C₃₈H₅₂O₂₆+Na]⁺ | Incomplete Acetylation (-1 Ac) | Product is missing one acetyl group. |
| 905.81 | [C₃₆H₅₀O₂₅+Na]⁺ | Incomplete Acetylation (-2 Ac) | Product is missing two acetyl groups. |
| 701.6 | [C₂₈H₃₈O₁₉+Na]⁺ | Sodiated Maltose Peracetate | Degradation product (disaccharide). |
| 413.3 | [C₁₆H₂₂O₁₁+Na]⁺ | Sodiated Glucose Peracetate | Degradation product (monosaccharide). |
| Variable | e.g., PEGs, Phthalates | System/Solvent Contaminants | Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common and appear as repeating units. Phthalates (plasticizers) are also frequently observed.[9][10][11] |
Best Practices: Protocol for Peracetylation of Maltotriose
To minimize the issues discussed above, a robust and clean experimental protocol is essential.
Materials:
-
Maltotriose
-
Acetic Anhydride (ACS grade or higher)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM, HPLC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Nitrogen gas supply
Procedure:
-
Drying: Dry the maltotriose sample under a high vacuum for several hours to remove any residual water.
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 100 mg of maltotriose in 5 mL of anhydrous pyridine.
-
Acetylation: Cool the solution in an ice bath (0 °C). Add 5 mL of acetic anhydride dropwise with constant stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the flask again in an ice bath and slowly add 10 mL of methanol to quench the excess acetic anhydride.
-
Work-up:
-
Dilute the mixture with 50 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by silica gel chromatography if necessary.
-
MS Sample Prep: Prepare a dilute solution (e.g., 10 µg/mL) of the final product in a suitable solvent like methanol or acetonitrile for MS analysis.
This detailed approach ensures a higher yield of the fully acetylated product and reduces the likelihood of observing peaks from incomplete reactions or degradation.
References
-
Evangelista, R. A., et al. (1998). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Journal of Mass Spectrometry, 33(7), 656-663. Available at: [Link]
-
Tsai, P. K., Dell, A., & Ballou, C. E. (1985). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. Proceedings of the National Academy of Sciences, 82(13), 4119-4123. Available at: [Link]
-
Reddit r/chemistry. (2011). What are your common contaminant ions in mass spec?. Available at: [Link]
-
Hädrich, J., & Seubert, A. (2004). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. Available at: [Link]
-
Nilsson, S., et al. (2010). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Rapid Communications in Mass Spectrometry, 24(19), 2811-2816. Available at: [Link]
-
University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions. Available at: [Link]
-
Zhang, H., et al. (2022). Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. bioRxiv. Available at: [Link]
-
da Silva, A. C. S., et al. (2021). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Metabolites, 11(7), 444. Available at: [Link]
-
Kuhlmann, F. (2003). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. Available at: [Link]
-
Mandal, P., et al. (2008). Structural Elements of an Antioxidative Pectic Arabinogalactan from Solanum virginianum. Carbohydrate Polymers, 74(4), 849-855. Available at: [Link]
-
Zhang, H., et al. (2022). Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. bioRxiv. Available at: [Link]
-
Southam, A. D., et al. (2017). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Metabolites, 7(1), 10. Available at: [Link]
-
Allouche, A. R., et al. (2006). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Rapid Communications in Mass Spectrometry, 20(10), 1551-1558. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
- Zhang, W. (2005). Preparation of maltotriose. Google Patents. (CN1680571A).
-
D'auria, M., et al. (2001). Synthesis of peracetylated chacotriose. Carbohydrate Research, 334(4), 281-287. Available at: [Link]
-
Wang, C. C., et al. (2007). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 12(1), 168-178. Available at: [Link]
-
LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Abutaleb, N. S., et al. (2018). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Journal of The American Society for Mass Spectrometry, 29(12), 2444-2455. Available at: [Link]
-
Laganà, A., et al. (2015). Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. In Food Analysis. Available at: [Link]
-
Nigam, V. N., & Giri, K. V. (1961). Enzymatic Synthesis of Oligosaccharides from Maltose by Germinated Green Gram (Phaseolus radiatus). Journal of Biological Chemistry, 236(4), 955-958. Available at: [Link]
Sources
- 1. Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.bc.edu [ccc.bc.edu]
- 10. Resources [fishersci.no]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Storage and Integrity of Maltotriose Peracetate
Welcome to the technical support center for Maltotriose Peracetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here you will find in-depth answers to frequently asked questions, troubleshooting guides for suspected degradation, and detailed analytical protocols to verify the purity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored at or below -15°C, with -20°C being a common and recommended temperature. It is crucial to store it in a tightly sealed container to protect it from moisture. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are hydrolysis and acetyl group migration.
-
Hydrolysis: This is the cleavage of the acetyl (ester) groups from the maltotriose backbone, yielding partially deacetylated intermediates and eventually the parent maltotriose. This reaction is catalyzed by the presence of acids or bases and is accelerated by moisture and elevated temperatures.
-
Acetyl Group Migration: Under certain conditions, particularly non-neutral pH, acetyl groups can migrate between adjacent hydroxyl groups on the sugar rings. This can lead to a mixture of isomers, potentially impacting its reactivity and biological activity in your experiments.
Q3: My experiment is yielding unexpected results. Could my this compound have degraded?
A3: It is possible. Degradation can lead to the presence of impurities such as partially deacetylated maltotriose or free acetic acid, which could interfere with your experimental outcomes. We recommend performing a purity analysis using the methods outlined in this guide to confirm the integrity of your material.
Q4: How can I detect degradation in my this compound sample?
A4: Degradation can be detected by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate or identify impurities and degradation products. Detailed protocols are provided in the Troubleshooting Guides section.
Troubleshooting Guides
This section provides structured approaches to identify and address potential degradation of your this compound.
Visual Inspection and Preliminary Checks
-
Appearance: Pure this compound should be a white to off-white solid. Any significant change in color, such as yellowing or browning, or a change in texture, like clumping or becoming sticky, can indicate degradation.
-
Odor: A faint odor of acetic acid (vinegar) may suggest that hydrolysis has occurred, leading to the release of acetic acid.
Understanding Degradation Pathways
The primary chemical threats to the stability of this compound are hydrolysis and acetyl group migration. Understanding these mechanisms is key to both prevention and detection.
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Technical Support Center: Peracetylation of Maltotriose
Welcome to the technical support guide for the peracetylation of maltotriose. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with achieving complete acetylation of this and other complex oligosaccharides. Incomplete reactions can lead to purification difficulties and ambiguous analytical results, hindering downstream applications. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve complete and efficient peracetylation.
Troubleshooting Guide: From Partial to Complete Acetylation
This section directly addresses the most common issue reported by users: evidence of incomplete reaction.
Q1: My TLC and/or NMR analysis shows multiple spots or a complex mixture of peaks, indicating incomplete acetylation. What are the primary causes and how can I fix this?
A1: This is the classic sign of an incomplete reaction. The presence of multiple, more polar spots on a TLC plate or numerous unassignable peaks in an NMR spectrum points to a mixture of the fully acetylated product, unreacted starting material, and various partially acetylated intermediates. The root causes typically fall into three categories: Stoichiometry & Reactivity , Reaction Conditions , or Reagent Quality .
Logical Troubleshooting Workflow
Use the following workflow to diagnose and resolve the issue systematically.
Caption: Troubleshooting workflow for incomplete maltotriose peracetylation.
Cause 1: Insufficient Reagents or Low Reactivity
Expert Explanation: Maltotriose is a trisaccharide with eleven hydroxyl groups. Compared to a simple monosaccharide like glucose, it presents a greater stoichiometric demand and significant steric hindrance. The hydroxyl groups at the glycosidic linkages and the anomeric position can be less accessible, requiring more forcing conditions or a more potent catalytic system to achieve full conversion.[1][2] The standard acetic anhydride/pyridine system, while effective for simple alcohols, can be sluggish for complex substrates.[3][4]
Solutions:
-
Increase Stoichiometry: Ensure a sufficient excess of acetic anhydride. Instead of using the standard 1.5-2.0 equivalents per hydroxyl group, increase this to 2.5-3.0 equivalents.[4][5] See Table 1 for a comparison.
-
Incorporate a Superior Catalyst: While pyridine acts as both a base and a nucleophilic catalyst, it is not always sufficient.[6] The addition of a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[7][8] DMAP is a hyper-nucleophilic catalyst that reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is much more effective at acetylating sterically hindered alcohols.[7][9]
Cause 2: Suboptimal Reaction Conditions
Expert Explanation: Acetylation kinetics are highly dependent on time and temperature. Due to the lower reactivity of some of maltotriose's hydroxyl groups, standard room temperature conditions may lead to a stalled reaction where a thermodynamic equilibrium is reached before full conversion.
Solutions:
-
Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material and all intermediate spots have fully converted to the single, less polar product spot. This can take anywhere from 12 to 48 hours.[3][10]
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-60°C can provide the necessary activation energy to overcome steric barriers and drive the reaction to completion.[4][11] However, exercise caution, as higher temperatures can sometimes lead to colored byproducts.
Cause 3: Poor Reagent or Solvent Quality
Expert Explanation: Acetic anhydride readily hydrolyzes in the presence of water to form acetic acid. Moisture in the pyridine, solvent, or on the glassware will consume the acetylating agent, effectively reducing its stoichiometry and quenching the reaction. Old or improperly stored reagents are a common source of failure.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous pyridine.[5] Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., Argon or Nitrogen) before use.[1]
-
Use Fresh Reagents: Use a fresh bottle of acetic anhydride. If you suspect your current bottle is old, perform a quality check or open a new one.
| Parameter | Standard Protocol | Optimized Protocol for Maltotriose | Rationale |
| Substrate | Maltotriose (1.0 eq) | Maltotriose (1.0 eq) | Reference point. |
| Solvent | Anhydrous Pyridine | Anhydrous Pyridine | Acts as base and catalyst. |
| Acetylating Agent | Acetic Anhydride (16.5 - 22 eq) | Acetic Anhydride (27.5 - 33 eq) | Overcomes stoichiometric demand and drives equilibrium forward. |
| Catalyst | None (Pyridine only) | 4-DMAP (0.05 - 0.1 eq) | Hyper-nucleophilic catalyst accelerates reaction on hindered sites.[8] |
| Temperature | Room Temperature (20-25°C) | 40°C | Provides activation energy to overcome steric hindrance. |
| Time | 12-24 h | 24-48 h (or until TLC complete) | Allows sufficient time for sluggish sites to react.[4] |
| Monitoring | TLC | TLC | Essential for determining reaction completion.[10][12] |
| Table 1: Comparison of Standard vs. Optimized Peracetylation Conditions. |
Optimized Protocol for Peracetylation of Maltotriose
This protocol incorporates the troubleshooting solutions discussed above for a robust and reliable procedure.
Materials:
-
Maltotriose
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under an inert atmosphere (Argon).
-
Dissolution: Add maltotriose (1.0 eq) to the flask. Dissolve it in anhydrous pyridine (5-10 mL per mmol of substrate). This may require gentle warming and stirring.
-
Catalyst Addition: Add DMAP (0.05 eq) to the solution and stir until dissolved.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (3.0 eq per hydroxyl group; 33 eq total) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 40°C. Stir the mixture and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when a single, non-polar spot is observed and the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0°C and quench by the slow addition of methanol (MeOH) to consume excess acetic anhydride.
-
Work-up:
-
Remove pyridine by co-evaporation with toluene under reduced pressure (repeat 2-3 times).[4]
-
Dissolve the resulting residue in DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine/DMAP), water, saturated aqueous NaHCO₃, and finally brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q2: What is the precise role of pyridine and DMAP in the reaction? A2: Pyridine serves two main functions: it acts as a solvent and as a base to neutralize the acetic acid byproduct formed during the reaction. It also functions as a nucleophilic catalyst, but it is much less effective than DMAP. DMAP is a superior nucleophilic catalyst due to the resonance stabilization provided by the dimethylamino group.[8] It attacks the acetic anhydride to form a highly electrophilic N-acetyl-DMAP intermediate, which is then readily attacked by the alcohol's hydroxyl group.[7][9]
Caption: Simplified mechanism of DMAP-catalyzed acetylation.
Q3: Why is maltotriose more difficult to peracetylate than glucose? A3: There are two primary reasons:
-
Stoichiometry: Maltotriose has 11 hydroxyl groups, whereas glucose has only 5. This requires more than double the amount of acetylating reagent.
-
Steric Hindrance: As an oligosaccharide, the molecule is larger and more complex.[13] The hydroxyl groups adjacent to the α(1→4) glycosidic linkages are sterically more hindered than most hydroxyls on a simple glucose ring, making them less accessible and slower to react.[2]
Q4: How do I properly monitor the reaction by TLC? A4: Use a relatively non-polar eluent system, such as 1:1 or 2:1 Hexanes:Ethyl Acetate. The maltotriose starting material is very polar and will remain at the baseline (Rf ≈ 0). The fully acetylated product, peracetylated maltotriose, is much less polar and will have a high Rf value (e.g., >0.5). Incomplete reaction will be evident by the presence of one or more "smeary" spots between the baseline and the final product spot. The reaction is complete only when the baseline spot and all intermediate spots have disappeared, leaving a single spot for the product.[10]
Q5: My final product is yellow or brown. What caused this and how can I remove the color? A5: Color formation is often due to side reactions or impurities in the pyridine, especially when heating is applied. Using freshly distilled, high-purity pyridine can minimize this. The color can typically be removed during work-up by washing the organic layer with a dilute copper sulfate solution (if using EtOAc or another solvent that does not coordinate to copper) or by passing the crude product through a short plug of activated charcoal and silica gel before final purification.
References
-
Organic Chemistry Portal. (n.d.). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
ACS Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. Retrieved from [Link]
-
PubMed. (2006). Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups. Biophysical Journal. Retrieved from [Link]
-
Oxford Academic. (n.d.). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Glycobiology. Retrieved from [Link]
-
PMC. (n.d.). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]
-
PMC. (n.d.). Indium Triflate Catalyzed Peracetylation of Carbohydrates. Retrieved from [Link]
-
MDPI. (n.d.). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]
-
PubMed. (n.d.). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbohydrate - Wikipedia [en.wikipedia.org]
Challenges in the deprotection of acetylated oligosaccharides
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the complexities of oligosaccharide deacetylation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to resolve common experimental hurdles. This guide is structured to function as a direct line of support, offering in-depth troubleshooting, validated protocols, and clear answers to frequently asked questions.
Troubleshooting Guide: From Symptom to Solution
This section addresses the most common issues encountered during the deprotection of acetylated oligosaccharides. Each entry details the symptom, explores the underlying chemical causes, and provides actionable solutions.
Issue 1: Incomplete or Stalled Deprotection
-
Symptom: Analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows a mixture of starting material, partially deacetylated intermediates, and the desired final product. The reaction appears to have stalled before reaching completion.[1]
-
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Insufficient Catalyst/Base | The catalytic cycle of Zemplén deacetylation requires a sufficient concentration of methoxide ions. If the starting material is acidic or if there are acidic impurities, the catalyst can be neutralized. | Neutralize and Replenish: Add a fresh, standardized solution of sodium methoxide (NaOMe) in methanol. Before adding more catalyst, consider neutralizing the reaction mixture with a resin like Dowex (H+ form) and re-isolating the substrate if significant degradation is not observed. |
| Steric Hindrance | Acetyl groups at sterically hindered positions (e.g., adjacent to bulky protecting groups or at certain positions in branched oligosaccharides) are less accessible to the methoxide nucleophile, slowing the rate of transesterification significantly. | Increase Reaction Time/Temperature: Cautiously increase the reaction temperature from room temperature to 40-50°C and extend the reaction time. Monitor closely by TLC to avoid side reactions. Switch to a a stronger nucleophile/base system such as methanolic ammonia or hydrazine hydrate, which can sometimes overcome steric barriers more effectively.[2][3] |
| Poor Solubility | The acetylated oligosaccharide may not be fully dissolved in methanol, limiting the accessibility of acetyl groups to the methoxide catalyst. | Improve Solvation: Add a co-solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to improve the solubility of the substrate before adding the methanolic NaOMe solution. Ensure the final reaction mixture is homogeneous. |
| Reagent Degradation | Sodium methoxide solutions can degrade over time, especially if exposed to atmospheric moisture, leading to a lower effective concentration of the active methoxide species. | Use Fresh Reagents: Always use a freshly prepared or recently standardized solution of sodium methoxide in anhydrous methanol for consistent results. |
Issue 2: Acyl Migration
-
Symptom: NMR analysis reveals the final product has an acetyl group on an incorrect hydroxyl position, or a mixture of isomers is obtained. This is a common problem in molecules with adjacent free hydroxyl groups.[4]
-
Scientific Rationale: Acyl migration is an intramolecular reaction that typically proceeds through a cyclic orthoester intermediate, allowing the ester group to move between adjacent hydroxyls.[5][6][7] This process is catalyzed by both acid and base and is especially prevalent when a partially deacetylated intermediate with vicinal (1,2) or 1,3-diols is present in the reaction mixture for extended periods. The rate of migration is influenced by pH, temperature, and the stereochemical relationship of the hydroxyl groups (cis vs. trans).[4][5]
Caption: Workflow for addressing acyl migration.
Issue 3: Glycosidic Bond Cleavage
-
Symptom: TLC analysis shows a new, highly polar spot corresponding to a monosaccharide or smaller oligosaccharide fragment. Mass spectrometry confirms the presence of fragments with lower molecular weights than expected.[1]
-
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Harsh Acidic Conditions | While most deacetylation is basic, acidic work-ups or the use of acidic deprotection methods can cleave acid-labile glycosidic bonds, particularly those involving furanosides or sialic acids.[8][9] | Use Mild Neutralization: During work-up of basic reactions, neutralize carefully with a weak acid source like Dowex 50 (H+ form) resin or dilute acetic acid instead of strong mineral acids. Avoid any prolonged exposure to acidic pH. |
| Base-Labile Linkages | Certain glycosidic linkages can be susceptible to cleavage under strongly basic conditions, especially over long reaction times or at elevated temperatures. This can occur through elimination reactions, particularly if there is an activating group present. | Use Catalytic Base: Employ truly catalytic amounts of NaOMe (e.g., 0.05 - 0.1 equivalents) and run the reaction at 0°C or room temperature. Avoid stoichiometric or excess base.[10] Alternative Reagents: For highly sensitive substrates, consider enzymatic deacetylation or milder chemical methods that operate under near-neutral conditions.[11][12] |
| Neighboring Group Participation | A participating group at the C-2 position can sometimes facilitate unintended cleavage pathways under certain deprotection conditions. | Review the overall protecting group strategy. If a participating group is necessary for glycosylation, ensure the global deprotection conditions are chosen to minimize its reactivity towards the glycosidic bond.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the Zemplén deacetylation and why is it so common? A1: The Zemplén deacetylation is the classic method for removing O-acetyl groups from carbohydrates using a catalytic amount of sodium methoxide in methanol at room temperature.[10] It is widely used because it is typically very fast, high-yielding, and the reaction is a transesterification, meaning the base is regenerated, allowing it to be used in catalytic amounts.[10] The by-product, methyl acetate, is volatile and easily removed.
Caption: The transesterification mechanism of Zemplén deacetylation.
Q2: When should I use methanolic ammonia or hydrazine instead of Zemplén conditions? A2: You should consider alternatives to Zemplén deacetylation in specific situations:
-
Methanolic Ammonia: This is a milder, neutral to slightly basic method that can be useful for substrates sensitive to the strongly basic conditions of NaOMe. It can sometimes offer different selectivity, for example, selectively cleaving more reactive esters while leaving more hindered ones intact, often by running the reaction at low temperatures (-60°C to -40°C).[2]
-
Hydrazine (Hydrazinolysis): Hydrazine is a powerful nucleophile. It is particularly useful for the selective deprotection of the anomeric acetate in the presence of other esters when used as hydrazine acetate.[14][15] Anhydrous hydrazine at high temperatures is a robust method for releasing both N- and O-linked glycans from glycoproteins, a much harsher process than typical de-O-acetylation.[16][17]
Q3: How can I selectively remove only the anomeric acetyl group? A3: Selective anomeric deacetylation is a crucial step for preparing glycosyl donors. The anomeric acetate is electronically activated and often more sterically accessible, allowing for its selective removal. Several methods exist:
-
Ammonia in Methanol: Can be effective for selective anomeric deacetylation.[18]
-
Lewis Acids: Catalysts like zinc acetate in methanol have been shown to be effective.[15][18]
-
Organotin Reagents: Reagents like tri-n-butyltin methoxide provide high selectivity for the anomeric position.[19][20]
Q4: What are the best methods for monitoring the progress of a deacetylation reaction? A4: Monitoring is critical to prevent over-running the reaction, which can lead to side products.
-
TLC: The most common method. The deacetylated product will be significantly more polar (lower Rf value) than the starting material. A co-spot of the starting material and the reaction mixture is essential for accurate comparison.
-
HPLC: Provides more quantitative information on the consumption of starting material and the formation of products and intermediates.
-
NMR Spectroscopy: For a definitive check, a small aliquot can be taken, the solvent evaporated, and a quick ¹H NMR spectrum acquired. The disappearance of the characteristic acetyl methyl singlets (around δ 2.0-2.2 ppm) and the appearance of hydroxyl protons are indicative of deprotection.[21][22]
Validated Experimental Protocols
Protocol 1: Standard Zemplén Deacetylation
This protocol is for the complete removal of O-acetyl groups.
-
Dissolve the per-O-acetylated oligosaccharide (1.0 equiv.) in anhydrous methanol (5–10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of a fresh 1 M solution of sodium methoxide in methanol (e.g., 0.1 equiv.).
-
Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the reaction progress every 15-30 minutes by TLC (Typical mobile phase: ethyl acetate/hexane followed by a more polar system like DCM/methanol for the product).
-
Once the starting material is consumed, add Dowex 50W-X8 (H+ form) resin until the pH of the solution is neutral (check with wet pH paper).
-
Filter the resin and wash it thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography or other appropriate methods like size-exclusion chromatography.
Protocol 2: Deacetylation with Saturated Methanolic Ammonia
This protocol is a milder alternative to Zemplén conditions.[2]
-
Prepare a saturated solution of ammonia in anhydrous methanol by bubbling ammonia gas through cold (0°C) methanol for 15-20 minutes.
-
Dissolve the acetylated oligosaccharide (1.0 equiv.) in a minimal amount of THF or DCM and add it to the methanolic ammonia solution.
-
Seal the flask and stir the reaction at room temperature. For selective reactions, temperatures as low as -60°C can be used.[2]
-
Monitor the reaction by TLC. These reactions are typically slower than Zemplén deacetylation and may take several hours to overnight.
-
Upon completion, remove the solvent under reduced pressure. The excess ammonia and methyl acetate will co-evaporate.
-
Purify the residue by silica gel chromatography.
Protocol 3: Purification of Oligosaccharides
Purification can be challenging due to the high polarity of the final products.
-
Silica Gel Chromatography: Often requires polar solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol/Water). Using a gradient elution is highly recommended.
-
Size-Exclusion Chromatography (SEC): Useful for separating the desired oligosaccharide from smaller impurities (e.g., salts, cleaved monosaccharides) or larger polymeric material. Sephadex G-25 or similar resins are commonly used.
-
Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18 for reverse-phase or graphitized carbon) can be effective for desalting and purifying the final product after initial work-up.[23]
References
- Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Journal of Molecular Biology Research.
- Me3SI-promoted chemoselective deacetylation: a general and mild protocol. (2021). RSC Advances.
- An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates.
- Selective Acetylation of per-O-TMS-Protected Monosaccharides. NIH Public Access.
- General reactions for selective deacetylation of anomeric acetate groups.
- Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (2016). Semantic Scholar.
- Zemplén deacetyl
- Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry (RSC Publishing).
- Mechanism of Acyl Group Migration in Carbohydrates. (2023). Åbo Akademi University Research Portal.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
- Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate‐limiting transition stage.
- Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. SciELO.
- Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis. ScienceDirect.
- Determination of the Deacetylation Degree of Chitooligosaccharides. (2017). NIH Public Access.
- Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate‐limiting transition stage.
- Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years.
- Green Chemistry. RSC Publishing.
- Technical Support Center: Complete Deprotection of Acetyl
- Mechanism of Acyl Group Migration in Carbohydrates. (2023).
- Determination of the Deacetylation Degree of Chitooligosaccharides.
- De-O-acetylation using sodium methoxide. (2021). NCBI.
- Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. (2014). PLoS ONE.
- Hydrazinolysis of Acetylated Alkyl Glycosides.
- Opportunities and challenges in synthetic oligosaccharide and glycoconjug
- Release of N-glycans by hydrazinolysis. (2021). NCBI.
- GLYCAN HYDRAZINOLYSIS KIT. Agilent.
- Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample prepar
- An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates.
- How can one remove an acetyl protecting group
- Anomeric deacetylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Efficient and green approach for the complete deprotection of O-acetylated biomolecules | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. ccsenet.org [ccsenet.org]
- 20. EP0226183A2 - Anomeric deacetylation - Google Patents [patents.google.com]
- 21. Determination of the Deacetylation Degree of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Maltotriose Peracetate by Thin-Layer Chromatography (TLC)
Welcome to the technical support center for the analysis of maltotriose peracetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of Thin-Layer Chromatography (TLC) for this specific compound. Here, we move beyond generic protocols to address the common, and often frustrating, artifacts and issues that can arise during your experiments. Our approach is rooted in explaining the "why" behind the "how," ensuring you can not only solve current problems but also anticipate and prevent future ones.
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound and what solvent system is recommended?
The retention factor (Rf) for this compound is highly dependent on the specific solvent system, the type of TLC plate, and environmental conditions such as humidity. However, for a fully acetylated maltotriose on a standard silica gel 60 F254 plate, a good starting point for the mobile phase is a mixture of non-polar and moderately polar solvents. A common system for acetylated carbohydrates is a mixture of benzene and methanol or ethyl acetate and hexane.[1][2][3]
A recommended starting solvent system is Ethyl Acetate/Hexane (1:1, v/v) . In this system, you can expect an Rf value in the range of 0.3 - 0.5 . Adjusting the ratio of ethyl acetate to hexane will allow you to fine-tune the separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to a higher Rf value. Conversely, increasing the hexane content will decrease the Rf.
| Component | Expected Rf (in EtOAc/Hexane 1:1) | Notes |
| This compound | 0.3 - 0.5 | The main product spot should be well-defined. The presence of an anomeric mixture (α and β) may lead to a slightly elongated spot or two very closely spaced spots.[4][5] |
| Unreacted Maltotriose | ~0.0 | Being highly polar, the unreacted starting material will remain at the baseline. |
| Incompletely Acetylated Intermediates | 0.0 - 0.3 | These will be more polar than the final product and will have lower Rf values, appearing as spots or streaks between the baseline and the main product spot. |
| Acetic Anhydride/Acid | High Rf, may run with the solvent front. | These reagents are relatively non-polar and volatile. They are not typically visualized with the same stains as the sugar derivatives. |
Q2: Which visualization reagent is most effective for this compound on a TLC plate?
While this compound may be visible under UV light (254 nm) if the TLC plate contains a fluorescent indicator, a chemical stain is often necessary for sensitive and specific detection. The most common and effective visualization reagent for acetylated sugars is p-anisaldehyde stain .[6][7][8][9]
Upon heating, p-anisaldehyde reacts with the sugar derivatives to produce colored spots, typically ranging from green to blue to violet, against a pinkish background.[8] This stain is highly sensitive to carbohydrates and their derivatives. Another excellent option is a phosphomolybdic acid stain, which is a good general-purpose reagent for organic compounds.[10]
Troubleshooting Guide: Common Artifacts and Their Solutions
This section addresses specific problems you may encounter during the TLC analysis of this compound, providing explanations and actionable solutions.
Problem 1: Streaking or Tailing of the Main Spot
Q: My main product spot is not round and compact; instead, it appears as a long streak or a comet shape. What is causing this?
A: Streaking or tailing is a common issue in TLC and can be attributed to several factors, particularly when dealing with acetylated oligosaccharides.[11][12][13][14]
-
Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[11][12][13] The stationary phase becomes saturated, leading to a non-uniform distribution of the analyte as the solvent moves up the plate.
-
Inappropriate Solvent System: If the solvent system is too polar, it may move the compound up the plate too quickly, not allowing for proper partitioning between the stationary and mobile phases. Conversely, if the compound has very low solubility in the mobile phase, it can also lead to streaking from the origin.
-
Solution: Adjust the polarity of your mobile phase. If you suspect the solvent is too polar, decrease the amount of ethyl acetate or add more hexane.
-
-
Presence of Impurities: Acidic or basic impurities in your sample can interact with the silica gel (which is slightly acidic), causing tailing.[14] Partially deacetylated byproducts can also contribute to this phenomenon.
-
Solution: Ensure your sample is properly worked up and purified. If you suspect acidic impurities, you can try adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the mobile phase. For basic impurities, a trace of triethylamine may help.[14]
-
Problem 2: Appearance of Multiple Spots Below the Main Product Spot
Q: I see several spots with lower Rf values than my expected product. What are these?
A: The presence of multiple spots below your target compound is indicative of more polar substances in your sample. For this compound, this typically points to two main possibilities:
-
Incomplete Acetylation: The acetylation of maltotriose's eleven hydroxyl groups is a multi-step process. If the reaction has not gone to completion, you will have a mixture of partially acetylated intermediates. These molecules, with free hydroxyl groups, are more polar than the fully acetylated product and will thus have lower Rf values.
-
Hydrolysis (Deacetylation): Peracetylated sugars can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or storage.[15][16] The silica gel on the TLC plate itself is slightly acidic and can potentially cause some degradation of sensitive compounds.[17] This would result in the formation of partially deacetylated, more polar species.
-
Solution: To confirm if these are related to your product, you can run a 2D TLC. First, run the TLC in one direction. Then, rotate the plate 90 degrees and run it again in a second solvent system. If the spots are due to decomposition on the plate, they will appear off the diagonal.[17] To address incomplete acetylation, consider extending the reaction time or using a more potent acetylation catalyst. For hydrolysis, ensure your workup and storage conditions are neutral and anhydrous.
-
Problem 3: Ghost Spots or Artifacts at the Solvent Front
Q: I'm observing faint, shadowy spots that migrate with or near the solvent front. Are these impurities?
A: These are often "ghost spots" and may not be related to your product. Potential causes include:
-
Contamination of the TLC Plate: Touching the face of the TLC plate with your fingers can transfer oils and other contaminants that can appear as spots after visualization.[11]
-
Impurities in the Solvent: Using low-grade solvents can introduce non-volatile impurities that are deposited at the solvent front as the mobile phase evaporates.
-
Solution: Always handle TLC plates by the edges. Use high-purity, chromatography-grade solvents and always run the TLC in a covered chamber to ensure a saturated atmosphere and prevent solvent evaporation from the plate surface.[18]
-
Problem 4: Irreproducible Rf Values
Q: My Rf values for the same sample are different from run to run. Why is this happening?
A: Reproducibility in TLC is dependent on strict control over experimental parameters. Variations can be caused by:
-
Changes in the Mobile Phase Composition: Even small changes in the solvent ratio can significantly affect Rf values. Always prepare fresh mobile phase for each experiment.[11]
-
Chamber Saturation: An unsaturated TLC chamber allows the solvent to evaporate from the plate surface as it runs, which can alter the mobile phase composition and lead to higher Rf values.[18]
-
Solution: Line the inside of your TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 10-15 minutes before running the plate. This ensures the chamber is saturated with solvent vapors.[18]
-
-
Temperature and Humidity Fluctuations: These environmental factors can affect the activity of the silica gel and the properties of the mobile phase.
-
Solution: Perform your TLC analyses in a controlled environment whenever possible.
-
Experimental Protocols
Protocol 1: Standard TLC Analysis of this compound
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot a small amount of the solution onto the origin line. Keep the spot size as small as possible (1-2 mm diameter).
-
Developing Chamber Preparation: Pour the mobile phase (e.g., Ethyl Acetate/Hexane 1:1) into a TLC chamber to a depth of about 0.5 cm. Line the chamber with filter paper, ensuring it is saturated with the solvent, and cover the chamber to allow it to equilibrate for at least 10 minutes.
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Dip the plate into a p-anisaldehyde staining solution, or spray it evenly with the stain.
-
Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the spots and darken the background.
-
Protocol 2: Preparation of p-Anisaldehyde Stain
A common recipe for p-anisaldehyde stain is as follows:[7][8][9]
-
In a flask, combine:
-
135 mL of absolute ethanol
-
5 mL of concentrated sulfuric acid
-
1.5 mL of glacial acetic acid
-
3.7 mL of p-anisaldehyde
-
-
Stir the mixture until homogeneous.
-
Store the stain in a sealed container, protected from light. The reagent should be prepared fresh periodically.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TLC analysis of this compound.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ResearchGate. (2024, August 10). Why can't I get the spots on thin layer chromotagraphy for sugar analysis? [Forum post]. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
- Tate, M. E., & Bishop, C. T. (1962). Thin layer chromatography of carbohydrate acetates. Canadian Journal of Chemistry, 40(6), 1043-1048.
-
Bajracharya, G. B., Maharjan, S., et al. (2025, October 27). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Semantic Scholar. Retrieved from [Link]
-
Li, et al. (2015). Hydrolysis of Oligosaccharides by a Thermostable α-Galactosidase from Termitomyces eurrhizus. MDPI. Retrieved from [Link]
-
Asian Publication Corporation. (2025, October 27). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Retrieved from [Link]
-
Canadian Science Publishing. (1962). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC separation of hydrolysis products released from oligosaccharides by... [Image]. Retrieved from [Link]
-
ResearchGate. (2025, October 29). (PDF) Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Retrieved from [Link]
-
ResearchGate. (2020, August 31). Best TLC method for multiple monosaccharides? [Forum post]. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography (TLC) showing the oligosaccharide hydrolysis... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Anomeric deacetylation of selected carbohydrate derivatives using zinc acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of the enzymatic assays on maltotriose, maltopentaose and nigerose. Lanes 1 and 9 [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]
-
MDPI. (n.d.). Anti-metastatic Semi-synthetic Sulfated Maltotriose C-C Linked Dimers. Synthesis and Characterisation. Retrieved from [Link]
-
NIH. (2007). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Retrieved from [Link]
-
ResearchGate. (2017, October 26). Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of the transferase activity of MalZ. A MalZ was reacted... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of sugar ester from glucose and maltose with three vinyl... [Image]. Retrieved from [Link]
Sources
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. sarponggroup.com [sarponggroup.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Chromatography [chem.rochester.edu]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Resolution of Acetylated Oligosaccharides in HPLC
Welcome to the technical support center for the analysis of acetylated oligosaccharides. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome the unique challenges associated with achieving high-resolution separation of these complex biomolecules using High-Performance Liquid Chromatography (HPLC). Here, you will find field-proven insights, detailed troubleshooting protocols, and expert recommendations to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution for acetylated oligosaccharides so challenging?
Acetylated oligosaccharides present a significant analytical challenge due to their immense structural diversity. They often exist as a complex mixture of isomers with the same mass but different arrangements of acetyl groups and underlying monosaccharide linkages. These subtle structural differences result in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Furthermore, the acetyl groups can reduce the overall polarity of the oligosaccharide, altering its retention behavior compared to its non-acetylated counterpart.
Q2: What is the most common HPLC method for separating acetylated oligosaccharides?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most widely adopted and effective technique.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] This method effectively separates analytes based on their hydrophilicity. Less polar, more acetylated oligosaccharides generally elute earlier than more polar, less acetylated ones of the same size.[4][5]
Q3: Is fluorescent labeling necessary, and how does it impact resolution?
While unlabeled oligosaccharides can be detected by methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS), fluorescent labeling is highly recommended for enhancing sensitivity and improving chromatographic resolution.[4][5] Labeling with a fluorophore like 2-aminobenzamide (2-AB) or procainamide not only allows for highly sensitive fluorescence detection but also introduces a consistent hydrophobic tag to each molecule.[6][7] This can improve peak shape and provide more uniform retention behavior, contributing to better overall resolution.[8][9]
Q4: Can I use Reversed-Phase (RP-HPLC) instead of HILIC?
Reversed-phase HPLC can be used, but it often provides less selectivity for oligosaccharide isomers. In RP-HPLC, the presence of acetyl groups increases the hydrophobicity of the oligosaccharides, leading to very strong retention on nonpolar stationary phases like C18.[4] This can necessitate high concentrations of organic solvent for elution, which may not be ideal for resolving closely related structures.[4] However, for certain applications, particularly when coupled with mass spectrometry, RP-HPLC with specific ion-pairing agents can be effective.
Troubleshooting Guide: Common Resolution Problems & Solutions
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor Resolution & Peak Co-elution
This is the most common issue, where distinct oligosaccharide species are not adequately separated, resulting in overlapping peaks.
-
Suboptimal Mobile Phase Gradient: A gradient that is too steep will cause analytes to elute too quickly and bunch together.
-
Solution: Decrease the gradient slope. Extend the gradient time to allow for a shallower, more gradual increase in the aqueous component (Mobile Phase A). For example, if your gradient runs from 80% to 60% acetonitrile over 20 minutes, try extending it to 40 minutes.[10] This gives the molecules more time to interact with the stationary phase, improving separation.
-
-
Incorrect Mobile Phase pH or Buffer Concentration: The pH of the aqueous mobile phase (typically ammonium formate) can influence the charge state of sialylated or acidic oligosaccharides, affecting their retention and peak shape.
-
Solution: The recommended pH for HILIC separation of glycans is typically around 4.4-4.5.[3] Ensure your buffer is accurately prepared and stable. A common starting concentration is 50 mM ammonium formate.[2][3] You can experiment with concentrations between 25 mM and 100 mM to fine-tune selectivity.
-
-
Inappropriate Column Chemistry: Not all HILIC columns are the same. The stationary phase chemistry (e.g., amide, poly-hydroxy, or unbonded silica) can offer different selectivities.
-
Solution: Amide-based columns (e.g., TSK-gel Amide-80, Waters ACQUITY BEH Glycan) are widely regarded as the gold standard for glycan analysis due to their excellent resolving power for complex mixtures.[1][4][11] If you are using a different chemistry and facing resolution issues, switching to a modern, sub-2 µm particle size amide column can significantly improve performance.[1]
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and poor reproducibility, which manifests as poor resolution across multiple runs.[12][13]
-
Solution: Always use a thermostatically controlled column oven. A typical starting temperature is 40-60°C. Increasing the temperature can sometimes improve efficiency by reducing mobile phase viscosity, but it may also alter selectivity.[13] Maintain a consistent temperature for all analyses.
-
Problem 2: Broad or Tailing Peaks
Poor peak shape reduces resolution and makes accurate quantification difficult.
-
Secondary Interactions with the Column: Acidic glycans, such as those containing sialic acid or phosphate groups, can interact ionically with metal surfaces in the column or HPLC system, leading to peak tailing and poor recovery.[14]
-
Solution: Use a biocompatible HPLC system and columns with hybrid surface technology (e.g., Waters ACQUITY Premier with MaxPeak HPS) designed to minimize these interactions.[14] Alternatively, ensuring the mobile phase has sufficient ionic strength (e.g., 50 mM ammonium formate) can help mask these secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.
-
Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting serially diluted amounts of your sample to find the optimal concentration that gives a good signal without compromising peak shape.
-
-
Extra-Column Dispersion: Peak broadening can occur outside of the column in excessively long or wide-bore tubing, or in poorly made connections.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches or less) and keep the length between the injector, column, and detector to an absolute minimum. Ensure all fittings are properly tightened to avoid dead volumes.[15]
-
Problem 3: Low Signal Intensity or Sensitivity
Even with good resolution, a weak signal can make it impossible to detect low-abundance species.
-
Inefficient Fluorescent Labeling: Incomplete derivatization of the oligosaccharides will result in a lower-than-expected signal.
-
Suboptimal Detector Settings: Incorrect excitation and emission wavelengths for your chosen fluorescent tag will drastically reduce the signal.
-
Solution: Consult the specifications for your fluorescent label. For 2-AB, typical settings are an excitation wavelength of ~330 nm and an emission wavelength of ~420 nm. Optimize the gain or PMT voltage on your fluorescence detector for the best signal-to-noise ratio without saturating the detector.
-
-
Sample Loss During Cleanup: Labeled glycans must be purified from excess dye before injection. Improper Solid-Phase Extraction (SPE) can lead to loss of the sample, particularly acidic or highly charged species.[17]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in your HPLC analysis.
Caption: Troubleshooting workflow for poor HPLC resolution.
In-Depth Protocol: Optimizing a HILIC Gradient
This protocol provides a systematic approach to developing a high-resolution gradient for 2-AB labeled acetylated oligosaccharides.
Objective: To resolve closely eluting oligosaccharide isomers by optimizing the mobile phase gradient.
System: UHPLC/HPLC with Fluorescence Detector and Column Oven.
Column: Amide-based HILIC Column (e.g., 1.7 µm, 2.1 x 150 mm).
Mobile Phases:
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.4, in HPLC-grade water.
-
Mobile Phase B: 100% Acetonitrile.
Procedure:
-
System Equilibration: Equilibrate the column with 80% Mobile Phase B at a flow rate of 0.4 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
Initial Scouting Gradient:
-
Perform an initial fast "scouting" gradient to determine the elution window of your sample.
-
Gradient Program:
-
0-2 min: Hold at 80% B
-
2-22 min: Linear gradient from 80% to 55% B
-
22-25 min: Linear gradient to 20% B (column wash)
-
25-28 min: Hold at 20% B
-
28-30 min: Return to 80% B
-
30-40 min: Re-equilibrate at 80% B
-
-
-
Analyze Scouting Run: Identify the start and end acetonitrile percentages where your compounds of interest elute. For example, you may find all your peaks elute between 75% B and 65% B.
-
Optimized High-Resolution Gradient:
-
Based on the scouting run, create a much shallower gradient across the elution window.
-
Example Optimized Program:
-
0-2 min: Hold at 78% B
-
2-42 min: Linear gradient from 78% to 63% B (This is a 0.375% per minute change, much shallower than the initial run)
-
42-45 min: Linear gradient to 20% B (column wash)
-
45-48 min: Hold at 20% B
-
48-50 min: Return to 78% B
-
50-60 min: Re-equilibrate at 78% B
-
-
-
Evaluation: Compare the chromatogram from the optimized gradient to the scouting run. You should observe a significant improvement in the resolution between critical pairs of peaks. Further minor adjustments to the slope can be made for fine-tuning.
Data Summary: HILIC Column Chemistries
The choice of stationary phase is critical for achieving selectivity. The table below summarizes common HILIC phases for glycan analysis.
| Stationary Phase Chemistry | Primary Interaction Mechanism | Best Suited For | Key Advantages |
| Amide | Hydrogen bonding, dipole-dipole | General purpose glycan analysis, isomer separation | High selectivity, robust, excellent peak shape for labeled glycans.[1][11] |
| Poly-hydroxy (Diol) | Hydrogen bonding | Neutral and acidic oligosaccharides | Different selectivity compared to amide, can be useful for resolving specific isomers. |
| Amino (NH2) | Weak anion-exchange, hydrogen bonding | Charged/sialylated oligosaccharides, separation by charge | Can separate oligosaccharides into groups based on charge.[11] |
| Cross-linked Polymer | Partitioning, hydrogen bonding | Chitin and chitosan oligosaccharides | Durable and stable over a wide pH range.[19] |
References
- Her, G. R., et al. (1987). Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamines. Drug Metabolism and Disposition.
-
Anumula, K. R. (1994). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Glycobiology. Available at: [Link]
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Wu, S.-C., et al. (2004). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis. Available at: [Link]
-
Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols. Available at: [Link]
-
Shilova, N., & Bovin, N. (2003). Other fluorescent labels used in carbohydrate analysis. ResearchGate. Available at: [Link]
-
Hennig, R., et al. (2023). Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. International Journal of Molecular Sciences. Available at: [Link]
-
Agilent Technologies. (2020). Techniques for Optimizing Glycan Analysis. LCGC North America. Available at: [Link]
-
Daas, P. J. H., et al. (2000). HPLC of oligosaccharides: New developments in detection and peak identification. ResearchGate. Available at: [Link]
-
Daas, P. J. H. (n.d.). HPLC of oligosaccharides : New developments in detection and peak identification. Wageningen University & Research. Available at: [Link]
-
Martosella, J., et al. (2017). Fast and Efficient HILIC Methods for Improved Analysis of Complex Glycan Structures. Agilent Technologies. Available at: [Link]
-
Waters Corporation. (2013). Optimization of GlycoWorks HILIC SPE for the Quantitative and Robust Recovery of N-Linked Glycans from mAb-Type Molecules. Waters Corporation. Available at: [Link]
-
Lauber, M. A., et al. (2022). High Sensitivity Acidic N-Glycan Profiling with MS-Enhancing Derivatization and Mixed Mode Chromatography. ResearchGate. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Waters Corporation. (2021). Improving Released N-glycan Analysis in Biotherapeutic Development Using the ACQUITY Premier Solution with MaxPeak High Performance Surfaces. Waters Corporation. Available at: [Link]
-
Shodex. (n.d.). Oligosaccharides. Shodex HPLC Columns. Available at: [Link]
-
Kasper, L. (2021). Optimizing Glycan Separations and Analysis by HPLC. YouTube. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pietdaas.nl [pietdaas.nl]
- 5. researchgate.net [researchgate.net]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. jfda-online.com [jfda-online.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. shodexhplc.com [shodexhplc.com]
Validation & Comparative
A Researcher's Guide to Interpreting the ¹H NMR Spectrum of Maltotriose Peracetate: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the structural elucidation of complex carbohydrates. For researchers, scientists, and drug development professionals working with oligosaccharides, a comprehensive understanding of their NMR spectra is paramount. This guide provides an in-depth, technical comparison of the ¹H NMR spectrum of maltotriose peracetate, offering field-proven insights and experimental data to aid in its interpretation and distinguish it from other common oligosaccharide derivatives.
The Significance of Peracetylation in Carbohydrate NMR
Unmodified carbohydrates often present challenges in NMR analysis due to poor solubility in common organic solvents and significant overlap of proton signals in the 3-4 ppm region. Peracetylation, the process of acetylating all free hydroxyl groups, addresses these issues by increasing solubility in solvents like chloroform-d (CDCl₃) and inducing a greater dispersion of chemical shifts, thereby simplifying spectral interpretation. The acetyl groups themselves also serve as valuable reporter groups, with their proton signals appearing in a distinct region of the spectrum (around 2.0-2.2 ppm).
Interpreting the ¹H NMR Spectrum of this compound
Maltotriose is a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds. Its peracetylated form, therefore, contains a wealth of structural information within its ¹H NMR spectrum. The key to deciphering this spectrum lies in systematically analyzing distinct regions and understanding the factors that influence chemical shifts and coupling constants.
A crucial starting point for the analysis of peracetylated oligosaccharides is the anomeric proton region (typically δ 4.5–6.0 ppm).[1][2] These protons, being adjacent to the glycosidic linkage, are highly sensitive to their stereochemical environment. In this compound, we expect to see three distinct anomeric proton signals, one for each glucose residue. The α-configuration of the glycosidic linkages is confirmed by the characteristic small coupling constant (³J(H₁,H₂)) of approximately 2-4 Hz.[3]
The bulk of the ring protons resonate in the crowded region between 3.5 and 5.5 ppm. While complete assignment of this region often requires two-dimensional (2D) NMR techniques like COSY and TOCSY, certain key features can be discerned.[4] For instance, protons adjacent to the acetylated hydroxyl groups will experience a downfield shift compared to their non-acetylated counterparts.
The acetyl protons appear as a series of sharp singlets in the upfield region of the spectrum, typically between δ 1.9 and 2.2 ppm. The number and integration of these signals can confirm the completeness of the peracetylation reaction.
Below is a diagram illustrating the structure of this compound, with key protons labeled for reference during spectral interpretation.
Caption: Structure of this compound.
Comparative Analysis with Alternative Oligosaccharide Peracetates
To truly appreciate the nuances of the this compound spectrum, it is instructive to compare it with the spectra of other peracetylated disaccharides, such as maltose peracetate and cellobiose peracetate.
| Compound | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Proton (H-1') Chemical Shift (ppm) | J(H₁,H₂) (Hz) | J(H₁',H₂') (Hz) | Glycosidic Linkage |
| This compound | ~6.3 (α-anomer of reducing end) | ~5.4 (internal) | ~3.5 | ~3.5 | α-1,4 |
| ~5.4 (non-reducing end) | ~3.5 | ||||
| Maltose Peracetate | ~6.3 (α-anomer) | ~5.4 | ~3.5 | ~3.5 | α-1,4 |
| Cellobiose Peracetate | ~6.2 (α-anomer) | ~4.5 | ~3.6 | ~8.0 | β-1,4 |
Key Differentiating Features:
-
Number of Anomeric Signals: this compound will exhibit three anomeric proton signals, while maltose and cellobiose peracetates will only show two.
-
Coupling Constants of Anomeric Protons: The most striking difference between maltose and cellobiose peracetates lies in the coupling constant of the H-1' proton. The α-1,4 linkage in maltose results in a small ³J(H₁',H₂') coupling constant (~3.5 Hz), whereas the β-1,4 linkage in cellobiose leads to a much larger diaxial coupling constant (~8.0 Hz).[3] This fundamental difference allows for unambiguous identification of the anomeric configuration of the glycosidic bond.
-
Chemical Shifts of Anomeric Protons: While the chemical shifts of the anomeric protons are similar for the α-linked sugars, the H-1' proton of cellobiose peracetate is significantly shifted upfield (~4.5 ppm) compared to that of maltose peracetate (~5.4 ppm). This is a direct consequence of the different magnetic environments created by the β-linkage versus the α-linkage.
Experimental Protocol: Acquiring the ¹H NMR Spectrum of this compound
Materials:
-
Maltotriose
-
Acetic anhydride
-
Pyridine
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Peracetylation of Maltotriose:
-
Dissolve 100 mg of maltotriose in 2 mL of pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 2 mL of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into 20 mL of ice-cold water and extract with 3 x 15 mL of dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃ containing TMS.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
The following flowchart outlines the general workflow for the acquisition and interpretation of the NMR data.
Caption: Workflow for NMR Analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. By understanding the key features of the spectrum, particularly in the anomeric and acetyl regions, and by comparing it to the spectra of related compounds like maltose and cellobiose peracetates, researchers can confidently elucidate the primary structure of this important oligosaccharide. The ability to distinguish between α and β glycosidic linkages based on coupling constants is a powerful tool in carbohydrate chemistry. This guide provides a solid foundation for researchers to approach the interpretation of complex carbohydrate NMR spectra with confidence and scientific rigor.
References
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1057-1115. [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Human Metabolome Database. (n.d.). Maltotriose (HMDB0001262). [Link]
-
Human Metabolome Database. (n.d.). Maltose (HMDB0000163). [Link]
-
Human Metabolome Database. (n.d.). Cellobiose (HMDB0000055). [Link]
-
Asensio, J. L., Cañada, F. J., & Jiménez-Barbero, J. (1999). The use of NMR spectroscopy to study carbohydrate-protein interactions. Current Opinion in Structural Biology, 9(5), 530-538. [Link]
-
Harris, R. K. (2009). Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons. [Link]
Sources
- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peracetylated Oligosaccharides: Maltotriose Peracetate in Focus
For researchers, scientists, and drug development professionals navigating the complexities of glycobiology and synthetic carbohydrate chemistry, the choice of building blocks is paramount. Peracetylated oligosaccharides serve as crucial intermediates, offering enhanced solubility in organic solvents and serving as versatile donors in glycosylation reactions. This guide provides an in-depth comparison of maltotriose peracetate with other common peracetylated oligosaccharides, namely cellobiose peracetate and lactose peracetate. We will delve into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and detailed protocols.
Introduction to Peracetylated Oligosaccharides: Key Intermediates in Glycoscience
Oligosaccharides play fundamental roles in a myriad of biological processes, from cell recognition to immune responses. Their chemical synthesis, however, is often hampered by the numerous hydroxyl groups, which require extensive protection and deprotection steps. Peracetylation, the process of acetylating all free hydroxyl groups, is a common and effective strategy to mask these reactive sites. This modification renders the polar carbohydrate soluble in a range of organic solvents, a critical feature for subsequent chemical transformations.[1] Furthermore, the anomeric acetate can act as a leaving group in glycosylation reactions, enabling the formation of complex glycans.[2][3][4]
This guide will focus on a comparative analysis of three key peracetylated oligosaccharides:
-
This compound: A peracetylated α-(1→4)-linked glucose trisaccharide.
-
Cellobiose Peracetate: A peracetylated β-(1→4)-linked glucose disaccharide.
-
Lactose Peracetate: A peracetylated disaccharide composed of galactose and glucose linked by a β-(1→4) bond.
Physicochemical Properties: A Comparative Analysis
The physical properties of peracetylated oligosaccharides, such as melting point and solubility, are critical for their handling, purification, and use in synthesis. The structural differences between maltotriose, cellobiose, and lactose, specifically the type of glycosidic linkage and the constituent monosaccharides, influence these properties.
| Property | This compound | Cellobiose Octaacetate | Lactose Octaacetate |
| Molecular Formula | C₄₀H₅₄O₂₇ | C₂₈H₃₈O₁₉[3] | C₂₈H₃₈O₁₉[5] |
| Molecular Weight | 966.84 g/mol | 678.59 g/mol [3] | 678.59 g/mol [5] |
| Melting Point (°C) | 131-133[6] | 224-231[3] | 75-78 (α-anomer), 142 (β-anomer)[5][6] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol. | Soluble in nonpolar organic solvents.[2] | Soluble in dichloromethane, DMF, DMSO, ethyl acetate, methanol.[7] |
Key Observations:
-
Melting Point: Cellobiose octaacetate exhibits a significantly higher melting point compared to lactose octaacetate, which can be attributed to the more regular, crystalline packing facilitated by the β-(1→4) linkage between two identical glucose units. The melting point of lactose octaacetate is highly dependent on the anomeric configuration, with the β-anomer having a much higher melting point.
-
Solubility: All three peracetylated oligosaccharides demonstrate good solubility in a range of common organic solvents, a primary advantage of the peracetylation strategy. This enhanced solubility is crucial for their application in homogeneous reaction conditions for glycosylation and other modifications.
Structural Elucidation: A Comparative NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of peracetylated oligosaccharides. The chemical shifts and coupling constants of the anomeric protons, in particular, provide valuable information about the stereochemistry of the glycosidic linkages.
While a detailed side-by-side spectral comparison is beyond the scope of this guide, key distinguishing features in the ¹H NMR spectra (in CDCl₃) can be summarized:
-
Anomeric Protons: The anomeric protons of peracetylated oligosaccharides typically resonate in the downfield region of the spectrum. The chemical shift and coupling constant (³J(H1,H2)) are diagnostic of the anomeric configuration (α or β).[8][9]
-
Ring Protons: The acetylation of the hydroxyl groups causes a significant downfield shift of the ring protons compared to the unprotected oligosaccharides.[8]
-
Acetyl Protons: The protons of the acetyl groups typically appear as sharp singlets in the upfield region of the spectrum.
The distinct glycosidic linkages (α-1,4 in maltotriose vs. β-1,4 in cellobiose and lactose) and the presence of galactose in lactose lead to unique fingerprint regions in their respective NMR spectra, allowing for unambiguous identification.[9][10]
Synthesis and Reactivity in Glycosylation
Peracetylated oligosaccharides are most commonly synthesized by treating the parent oligosaccharide with acetic anhydride in the presence of a catalyst, such as sodium acetate or a Lewis acid.[11] They serve as versatile glycosyl donors in chemical glycosylation reactions, typically activated by a Lewis acid.[2][3]
Caption: Generalized workflow for glycosylation using peracetylated oligosaccharide donors.
Comparative Reactivity as Glycosyl Donors:
The reactivity of peracetylated oligosaccharides as glycosyl donors is influenced by the nature of the glycosidic bond and the protecting groups. A study on the synthesis of allylglycosides from peracetylated donors provides insights into their relative reactivity.[2][3]
-
This compound (α-linkages): The α-linkages in maltotriose can influence the stereochemical outcome of glycosylation reactions. The reactivity can be modulated by the choice of Lewis acid and reaction conditions.
-
Cellobiose and Lactose Peracetate (β-linkages): The β-configuration at the anomeric center and the presence of an acetyl group at C-2 can lead to neighboring group participation, often favoring the formation of 1,2-trans-glycosidic bonds.[4]
A glycosylation-reacetylation protocol has been shown to significantly improve the yields of glycosylation reactions using peracetylated donors, including those of lactose and maltose, by converting partially deprotected byproducts back to the desired peracetylated product.[2][3] This suggests that while side reactions can occur, they can be effectively managed to achieve high yields.
Applications in Research and Drug Development
Peracetylated oligosaccharides are not merely synthetic intermediates; their unique properties lend them to various applications in glycobiology and drug development.
Enzyme Substrate Studies
The acetyl groups can be selectively removed by enzymes, making peracetylated oligosaccharides useful for studying the activity and specificity of various glycoside hydrolases and deacetylases. The differential hydrolysis of this compound (α-linkages) versus cellobiose peracetate (β-linkages) can be used to characterize and compare α- and β-glucosidases, respectively.[12][13][14][15]
Drug Delivery and Targeting
The carbohydrate moieties of glycoconjugates play a crucial role in molecular recognition and can be exploited for targeted drug delivery.[16][17] Peracetylated oligosaccharides can be chemically modified and deprotected to expose specific hydroxyl groups for conjugation to drugs or nanoparticles.
-
Lactose: The terminal galactose residue of lactose is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This makes lactose and its derivatives attractive for liver-specific drug delivery.[17][18][19]
-
Maltotriose and Cellobiose: While not having the same specific targeting as lactose, the glucose units of maltotriose and cellobiose can also be recognized by certain glucose transporters (GLUTs) that are overexpressed in some cancer cells, offering a potential avenue for targeted cancer therapy.
Caption: Conceptual diagram of targeted drug delivery using oligosaccharide ligands.
Experimental Protocols
To facilitate the practical application of these compounds, we provide detailed, self-validating protocols for their synthesis and characterization.
Protocol for Peracetylation of Maltotriose
This protocol is adapted from a method for the peracetylation of pullulan, which yields peracetylated maltotriose.[12]
Materials:
-
Maltotriose
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Prepare the acetylolysis reagent by mixing acetic anhydride, glacial acetic acid, and concentrated sulfuric acid in a 5:10:1 (v/v/v) ratio.
-
In a flask, add 1 g of maltotriose to 25 mL of the acetylolysis reagent.
-
Stir the reaction mixture at 10 °C for 180 hours.
-
Stop the reaction by pouring the mixture into 150 mL of ice-cold water.
-
Neutralize the solution to pH 7 with sodium bicarbonate.
-
Extract the product with 150 mL of ethyl acetate.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (5:4) eluent to obtain pure this compound.
Protocol for ¹H NMR Analysis of Peracetylated Oligosaccharides
This protocol provides a general method for acquiring and analyzing the ¹H NMR spectrum of a peracetylated oligosaccharide.[9][10]
Materials:
-
Peracetylated oligosaccharide sample (e.g., this compound)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube
Procedure:
-
Dissolve approximately 10-20 mg of the peracetylated oligosaccharide in 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants of the anomeric protons to confirm the stereochemistry of the glycosidic linkages.
-
Assign the remaining signals to the ring and acetyl protons.
Protocol for Enzymatic Deacetylation
This protocol outlines a general procedure for the regioselective deacetylation of peracetylated oligosaccharides using a lipase.[20]
Materials:
-
Peracetylated oligosaccharide
-
Immobilized lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., tert-butanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Dissolve the peracetylated oligosaccharide in the chosen organic solvent.
-
Add the immobilized lipase to the solution.
-
Add the buffer solution to initiate the hydrolysis reaction.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the immobilized enzyme.
-
Extract the product from the reaction mixture and purify by column chromatography.
Conclusion
This compound, along with its disaccharide counterparts, cellobiose peracetate and lactose peracetate, represents a class of indispensable tools for chemists and biologists. Their enhanced solubility and reactivity as glycosyl donors facilitate the synthesis of complex carbohydrates. The subtle structural differences between these molecules, particularly the glycosidic linkage and monosaccharide composition, lead to distinct physicochemical properties and reactivity profiles. A thorough understanding of these differences, as outlined in this guide, is crucial for the rational design and execution of synthetic strategies and for the development of novel glycoconjugates for therapeutic and diagnostic applications.
References
-
Khamsi, J., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate Research, 357, 147-150. [Link]
-
Michael, K., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate research, 357, 147-50. [Link]
-
Mishra, S. K., & Tiwari, P. (2015). Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal, 10(10), 2086-2117. [Link]
-
Thompson, A., & Wolfrom, M. L. (1952). Maltotriose and its Crystalline β-D-Hendecaacetate. Journal of the American Chemical Society, 74(13), 3291-3293. [Link]
-
Singh, G., & Singh, V. K. (2025). Advancements in O-Glycosylation Techniques with Diverse Donor Molecules. Research Reels, 5(1), 1-15. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Dua, V. K., Goso, K., & Bush, C. A. (1983). Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk. Journal of Biological Chemistry, 258(14), 8569-8575. [Link]
-
Williams, S. J., & Thorson, J. S. (2021). Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics. Journal of Biological Chemistry, 296, 100585. [Link]
-
CarboExpert. Maltotriose. [Link]
-
Wang, Y., et al. (2005). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 10(10), 1325-1334. [Link]
-
Kovac, P., & Yang, J. Y. (2012). Anomeric region of 1 H NMR spectra of discussed samples of lactose peracetate... ResearchGate. [Link]
-
Bavaro, T., et al. (2009). A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position. ResearchGate. [Link]
-
Khan, A. T., et al. (2007). An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates. Journal of the Indian Chemical Society, 84(1), 74-77. [Link]
-
Cord-Landwehr, S., et al. (2018). Enzymatic production of defined chitosan oligomers with a specific pattern of acetylation using a combination of chitin oligosaccharide deacetylases. ResearchGate. [Link]
-
Northumbria University Research Portal. (n.d.). Expanding oligosaccharide synthesis to progress the targeted delivery of therapeutics to the lungs. [Link]
-
D'Accorso, N. B., et al. (2001). Synthesis of peracetylated chacotriose. Carbohydrate Research, 334(4), 281-287. [Link]
-
Yang, B., et al. (2012). Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate. BioMed Research International, 2013, 589418. [Link]
-
Zhang, Y., et al. (2018). 13 C-NMR spectrum of Maltotriose-PEG 600 -DSPE in different solvent and... ResearchGate. [Link]
-
Lee, J.-H., et al. (2020). Chemical structure of non-effective oligosaccharides. d-cellobiose,... ResearchGate. [Link]
-
Philippidis, G. P., Smith, T. K., & Wyman, C. E. (1993). Study of the Enzymatic Hydrolysis of Cellulose for Production of Fuel Ethanol by the Simultaneous Saccharification and Fermentation. Applied Biochemistry and Biotechnology, 39(1), 191-203. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Maltotriose (HMDB0001262). [Link]
-
Huwyler, J., et al. (n.d.). Hepatocyte Specific Drug Targeting. University of Basel. [Link]
-
Hangeland, J. J., et al. (1998). Ligands of the asialoglycoprotein receptor for targeted gene delivery, part 1: Synthesis of and binding studies with biotinylated cluster glycosides containing N-acetylgalactosamine. Glycoconjugate Journal, 15(9), 835-844. [Link]
-
Gaponova, T. V., et al. (2021). New Small-Molecule Glycoconjugates of Docetaxel and GalNAc for Targeted Delivery to Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(1), 743-755. [Link]
-
Splechtna, B., et al. (2000). Enzymatic preparation of oligosaccharides by transglycosylation: A comparative study of glucosidases. Journal of Biotechnology, 77(2-3), 169-178. [Link]
-
Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis. (2013). Analytical Chemistry, 85(11), 5486-5493. [Link]
-
Zhang, R., et al. (2015). 1 H-NMR spectrum of maltotriose hydrolysates by GLA15. The arrows... ResearchGate. [Link]
-
Speciale, I., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers, 277, 118885. [Link]
-
Van den Broeck, J., et al. (2022). Steering the formation of cellobiose and oligosaccharides during enzymatic hydrolysis of asparagus fibre. Food and Bioproducts Processing, 132, 99-106. [Link]
Sources
- 1. 1109-28-0 CAS MSDS (MALTOTRIOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocyte Specific Drug Targeting | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]
- 18. Ligands of the asialoglycoprotein receptor for targeted gene delivery, part 1: Synthesis of and binding studies with biotinylated cluster glycosides containing N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Small-Molecule Glycoconjugates of Docetaxel and GalNAc for Targeted Delivery to Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Modifications: A Senior Application Scientist's Guide to Maltotriose Peracetate vs. Permethylated Maltotriose for Advanced Structural Analysis
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, the derivatization of oligosaccharides is a critical step to unlock detailed structural information. Maltotriose, a simple yet important trisaccharide, serves as an excellent model to explore two common derivatization strategies: peracetylation and permethylation. This guide provides an in-depth, objective comparison of maltotriose peracetate and permethylated maltotriose, moving beyond a simple listing of protocols to explain the "why" behind the "how," grounded in experimental evidence and field-proven insights.
The Unmodified Challenge: Why Derivatize Maltotriose?
In its native form, maltotriose, like most oligosaccharides, presents analytical challenges. Its high polarity makes it difficult to analyze by reversed-phase liquid chromatography (RPLC), and its numerous hydroxyl groups lead to poor ionization efficiency in mass spectrometry (MS).[1] Furthermore, the labile nature of glycosidic bonds can lead to in-source fragmentation, complicating spectral interpretation.[2] In Nuclear Magnetic Resonance (NMR) spectroscopy, the multitude of hydroxyl proton signals can create a crowded and complex spectrum, hindering detailed structural elucidation. Derivatization through peracetylation or permethylation addresses these issues by replacing the polar hydroxyl protons with non-polar acetyl or methyl groups, respectively.
The Contenders: A Chemical Overview
This compound: In this derivative, all free hydroxyl groups of maltotriose are converted to acetate esters. This is typically achieved by reacting the oligosaccharide with an acetylating agent such as acetic anhydride, often in the presence of a catalyst.
Permethylated Maltotriose: Here, all hydroxyl protons are replaced with methyl groups, forming methyl ethers. This is commonly accomplished using a strong base and methyl iodide.[3]
Below is a visual representation of the derivatization of maltotriose.
Caption: Derivatization pathways for Maltotriose.
Head-to-Head Comparison: Performance in Analytical Techniques
The choice between peracetylation and permethylation hinges on the analytical technique to be employed and the specific structural questions being addressed.
| Feature | This compound | Permethylated Maltotriose | Rationale & Insights |
| Mass Spectrometry (MS) | |||
| Ionization Efficiency | Moderate improvement | Significant improvement (up to 20-fold)[4] | The greater hydrophobicity of methyl ethers compared to acetate esters leads to more efficient desolvation and ionization in ESI and MALDI sources.[3] |
| Fragmentation Pattern | Prone to neutral loss of acetic acid (60 Da), which can dominate the spectrum and obscure more informative glycosidic and cross-ring cleavages.[5] | Produces predictable and informative glycosidic (Y- and B-ions) and cross-ring (A- and X-ions) cleavages, crucial for linkage analysis and sequencing.[4][6] | The ether linkages in permethylated glycans are more stable under CID conditions than the ester linkages in peracetylated glycans. This directs fragmentation to the glycosidic bonds.[2] |
| Stability | Acetyl groups can be prone to migration, especially during sample preparation and analysis, potentially leading to incorrect structural assignments.[7] | Methyl groups are highly stable, preventing rearrangements and ensuring the integrity of the original structure during analysis.[2] | The stability of the methyl ether bond is a key advantage for unambiguous structural determination. |
| Nuclear Magnetic Resonance (NMR) | |||
| Spectral Simplification | Eliminates overlapping -OH proton signals, simplifying the spectrum. | Eliminates overlapping -OH proton signals, simplifying the spectrum. | Both derivatizations clean up the upfield region of the proton NMR spectrum, allowing for clearer resolution of the sugar ring protons. |
| Structural Information | The chemical shifts of the acetyl methyl protons can provide some structural information. 13C-labeling of the acetyl groups can be used for linkage analysis.[8] | Provides a clean spectrum for proton and carbon analysis. Permethylation can be used for NMR analysis of even high molecular weight polysaccharides.[9] | While both methods simplify the spectrum, specialized techniques like isotopic labeling in peracetylation can offer unique advantages for specific structural problems. |
| Chromatography (LC) | |||
| Reversed-Phase LC | Increases hydrophobicity, allowing for RPLC. | Significantly increases hydrophobicity, leading to strong retention and excellent separation on C18 columns.[10] | The higher hydrophobicity of permethylated derivatives generally results in better chromatographic resolution in RPLC. |
Experimental Deep Dive: Protocols and Expected Outcomes
To provide a practical context, detailed protocols for both derivatization methods are presented below. These are designed to be self-validating, with expected outcomes that confirm successful derivatization.
Experimental Workflow Overview
Caption: General experimental workflow for derivatization and analysis.
Protocol 1: Peracetylation of Maltotriose for MS and NMR Analysis
Principle: This protocol utilizes a mixture of trifluoroacetic anhydride and glacial acetic acid for rapid and efficient peracetylation at room temperature.[5]
Materials:
-
Maltotriose (e.g., 1-5 mg)
-
Trifluoroacetic anhydride (TFAA)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
NMR tube and deuterated chloroform (CDCl₃)
-
MALDI target plate and matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
Procedure:
-
Sample Preparation: Dry the maltotriose sample thoroughly in a reaction vial under high vacuum.
-
Reaction Mixture: In a separate vial, prepare the acetylating reagent by mixing trifluoroacetic anhydride and glacial acetic acid in a 2:1 (v/v) ratio. Caution: This mixture is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Acetylation: Add the acetylating reagent to the dried maltotriose (approximately 100 µL per mg of maltotriose). Sonicate for 5-10 minutes until the maltotriose is fully dissolved. Let the reaction proceed at room temperature for 30 minutes.
-
Work-up:
-
Dilute the reaction mixture with 2 mL of DCM.
-
Carefully wash the organic layer with 2 mL of saturated sodium bicarbonate solution to neutralize the acids. Repeat this wash twice.
-
Wash the organic layer with 2 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to dryness using a rotary evaporator.
-
-
Analysis:
-
NMR: Dissolve the dried product in CDCl₃ for NMR analysis. A successful reaction is indicated by the disappearance of broad -OH signals and the appearance of sharp singlets in the 1.9-2.2 ppm region corresponding to the acetyl protons.[11]
-
MS (MALDI-TOF): Co-crystallize a small amount of the product with the MALDI matrix on the target plate. The expected [M+Na]⁺ ion for peracetylated maltotriose (C₄₀H₅₄O₂₇) is m/z 989.28.
-
Protocol 2: Permethylation of Maltotriose for MS and NMR Analysis
Principle: This widely used method employs a strong base (sodium hydroxide) in DMSO to deprotonate the hydroxyl groups, followed by reaction with methyl iodide.[3][12]
Materials:
-
Maltotriose (e.g., 1-5 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH) pellets or powder
-
Methyl iodide (CH₃I)
-
Chloroform
-
Deionized water
-
C18 Sep-Pak cartridge
-
Methanol
-
Acetonitrile
-
Lyophilizer or SpeedVac
-
NMR tube and deuterated chloroform (CDCl₃)
-
MALDI target plate and matrix (e.g., DHB)
Procedure:
-
Sample Preparation: Dry the maltotriose sample thoroughly in a reaction vial.
-
Base Slurry Preparation: In a fume hood, prepare a slurry of finely powdered NaOH in anhydrous DMSO. Caution: This is a highly basic and exothermic reaction.
-
Permethylation:
-
Add approximately 200 µL of the NaOH/DMSO slurry to the dried maltotriose.
-
Add 100 µL of methyl iodide. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Vortex the mixture vigorously for 20-30 minutes at room temperature.
-
-
Quenching and Extraction:
-
Quench the reaction by the slow, dropwise addition of 1 mL of deionized water.
-
Add 1 mL of chloroform and vortex thoroughly.
-
Centrifuge to separate the phases. The permethylated maltotriose will be in the lower chloroform layer.
-
Carefully remove the upper aqueous layer.
-
Wash the chloroform layer three more times with 1 mL of deionized water.
-
-
Purification:
-
Dry the chloroform layer under a stream of nitrogen or in a SpeedVac.
-
Condition a C18 Sep-Pak cartridge with methanol, followed by deionized water.
-
Redissolve the dried sample in a small volume of 50% methanol and load it onto the C18 cartridge.
-
Wash the cartridge with 15% acetonitrile to remove salts and other impurities.
-
Elute the permethylated maltotriose with 50% acetonitrile.
-
Lyophilize or dry the eluate in a SpeedVac.
-
-
Analysis:
-
NMR: Dissolve the purified product in CDCl₃. Successful permethylation is confirmed by the absence of -OH signals and the appearance of new signals in the 3.3-3.7 ppm range corresponding to the methoxy protons.[9]
-
MS (MALDI-TOF): Co-crystallize the product with the MALDI matrix. The expected [M+Na]⁺ ion for permethylated maltotriose (C₂₉H₅₄O₁₆) is m/z 681.34.
-
The Verdict: Selecting the Right Tool for the Job
For routine, high-sensitivity mass spectrometric analysis of maltotriose, permethylation is unequivocally the superior choice. Its ability to enhance ionization, stabilize the molecule, and produce highly informative fragmentation spectra makes it the gold standard for glycomic studies.[1][2][13] The resulting data allows for confident determination of sequence and linkage, which is often the primary goal of the analysis.
This compound , while less favored for MS-based structural elucidation due to its fragmentation behavior, can still be a valuable tool, particularly in the realm of NMR spectroscopy . The distinct chemical shifts of the acetyl protons can be exploited, and the use of ¹³C-labeled acetyl groups provides a powerful alternative to traditional methylation analysis for determining linkage positions without the need for glycosidic bond hydrolysis.[8]
Ultimately, the choice between these two derivatives is not a matter of one being "better" in all scenarios, but rather a strategic decision based on the analytical instrumentation available and the specific research questions at hand. A thorough understanding of the chemical principles and analytical outcomes of each derivatization, as outlined in this guide, will empower researchers to make the most informed choice for their specific application.
References
-
Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Carbohydrate Research. [Link]
-
Permethylation “Small Scale”. National Center for Functional Glycomics (NCFG). [Link]
-
Californium-252 Plasma Desorption Mass Spectrometry of Oligosaccharides and Glycoconjugates: Control of Ionization and Fragmentation. The Rockefeller University. [Link]
-
LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION. PMC. [Link]
-
COMPARATIVE GLYCOMIC PROFILING OF ISOTOPICALLY PERMETHYLATED N-GLYCANS BY LC-ESI-MS. PMC. [Link]
-
Analysis of Native and Permethylated N-Glycan Isomers Using MGC-LC-MS Techniques. PubMed. [Link]
-
Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). PMC. [Link]
-
Quantitation of Permethylated N-Glycans through Multiple-Reaction Monitoring (MRM) LC-MS/MS. PMC. [Link]
-
Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. bioRxiv. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]
-
Mass spectrum and the fragmentation pattern of the peracetylated methyl... ResearchGate. [Link]
-
Permethylation for glycan analysis. NCBI Bookshelf. [Link]
-
Permethylation of Glycans. Ludger. [Link]
-
Mass spectrometry (MSn) fragmentation of permethylated... ResearchGate. [Link]
-
MS2 fragmentation spectra of [M+Na]+ permethylated glycan precursor... ResearchGate. [Link]
-
Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars. PubMed. [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. [Link]
-
Solid-phase permethylation of glycans for mass spectrometric analysis. PMC. [Link]
-
A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols. PMC. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001262). Human Metabolome Database. [Link]
-
Preparation and Desorption Mass Spectrometry of Permethyl and Peracetyl Derivatives of Oligosaccharides. PubMed. [Link]
-
Development of a permethylation-based detection method for oligo/polysialic acid structures via tandem MALDI-TOF mass spectrometry. PMC. [Link]
-
6 MS fragmentation patterns and Mass Spectrum of a PMAA... ResearchGate. [Link]
-
Permethylation as a Strategy for High Molecular Weight Polysaccharide Structure Analysis by NMR. bioRxiv. [Link]
-
LC-MS/MS analysis of permethylated free oligosaccharides and N-glycans derived from human, bovine, and goat milk samples. PubMed. [Link]
-
Analysis of Native and Permethylated N-Glycan Isomers Using MGC-LC-MS Techniques. Springer Link. [Link]
-
LC-MS/MS Analysis of Permethylated Free Oligosaccharides and N-glycans Derived from Human, Bovine, and Goat Milk Samples. PMC. [Link]
-
1 H-NMR spectrum of maltotriose hydrolysates by GLA15. The arrows... ResearchGate. [Link]
-
Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry. ACS Publications. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000163). Human Metabolome Database. [Link]
-
1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes. PubMed. [Link]
-
Mass spectrometry-based detection of protein acetylation. PMC. [Link]
-
Validation of Protein Acetylation by Mass Spectrometry. PMC. [Link]
-
Mass Spectrometry-Based Detection of Protein Acetylation. Springer Nature Experiments. [Link]
Sources
- 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
- 6. LC-MS/MS analysis of permethylated free oligosaccharides and N-glycans derived from human, bovine, and goat milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Analysis of Native and Permethylated N-Glycan Isomers Using MGC-LC-MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cores.emory.edu [cores.emory.edu]
- 13. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Maltotriose Peracetate by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural characterization of carbohydrate molecules is a cornerstone of efficacy, safety, and intellectual property. Maltotriose, a trisaccharide of glucose, and its derivatized form, maltotriose peracetate, are fundamental structures in glycobiology and serve as important building blocks or reference compounds. The complete acetylation of all hydroxyl groups in this compound significantly alters its chemical properties, necessitating robust analytical methods for structural confirmation. This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of this compound, grounded in field-proven insights and experimental data.
The Analytical Imperative: Why Structural Validation of this compound Matters
Maltotriose is a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds.[1] Its peracetylated form, D-Maltotriose Peracetate, has the chemical formula C40H54O27 and a theoretical molecular weight of 966.84 g/mol .[2][3] In this derivative, all free hydroxyl groups are converted to acetate esters. This chemical modification is often employed to:
-
Increase solubility in organic solvents, facilitating analysis by techniques like reverse-phase chromatography.
-
Protect the hydroxyl groups during further chemical synthesis.[4][5]
-
Improve volatility for certain types of mass spectrometry analysis.
Given these applications, unambiguous confirmation of the peracetylated structure—verifying the molecular weight, the integrity of the trisaccharide backbone, and the completeness of acetylation—is critical. Mass spectrometry (MS) stands out as a primary analytical tool due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities.
A Comparative Overview of Mass Spectrometry Techniques
The choice of MS technique is dictated by the specific structural question being asked. For this compound, the main goals are to confirm the molecular mass, deduce the sequence of monosaccharide units, and, if possible, gain insight into the glycosidic linkages. We will compare three workhorse techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, Electrospray Ionization (ESI) MS, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | MALDI-TOF MS | ESI-MS/MS | GC-MS (after derivatization) |
| Primary Information | Intact Molecular Weight | Intact Molecular Weight, Sequence, Branching | Monosaccharide Linkage Positions |
| Ionization Type | Soft Ionization | Soft Ionization | Hard (Electron Ionization) |
| Typical Ions | Singly charged ions ([M+Na]⁺, [M+K]⁺) | Multiply and singly charged ions ([M+Na]⁺, [M+2Na]²⁺) | Characteristic fragment ions of derivatives |
| Fragmentation (MS/MS) | Possible (Post-Source Decay or CID) | Routine and controllable (CID, HCD, ETD) | In-source fragmentation is inherent |
| Sample Preparation | Simple co-crystallization with a matrix | Requires solution-phase samples, buffer considerations | Complex, multi-step chemical derivatization |
| Coupling to LC | Possible (off-line or with specific sources) | Standard and routine (LC-MS) | Standard and routine (GC-MS) |
| Destructive? | Largely non-destructive for the intact molecule | Largely non-destructive for the intact molecule | Destructive (molecule is hydrolyzed and derivatized) |
| Key Advantage | High throughput, excellent for mass confirmation | Excellent for detailed structural elucidation via MSn | Gold standard for determining glycosidic linkage positions |
Deep Dive: Methodologies and Experimental Causality
MALDI-TOF MS: The Rapid Mass Confirmer
MALDI-TOF MS is an exceptionally powerful technique for determining the molecular weight of intact oligosaccharides.[6] Its soft ionization process minimizes in-source fragmentation, typically producing singly charged molecular ions, often as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). This makes the resulting spectrum clean and straightforward to interpret, which is ideal for confirming the successful synthesis of this compound.
-
Matrix Selection & Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).
-
Causality: DHB is a common and effective matrix for carbohydrates as it absorbs the laser energy efficiently and co-crystallizes well with oligosaccharides.[7] The acidic organic/aqueous solvent system ensures both the matrix and analyte are fully dissolved.
-
-
Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Spotting: On a MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the sample solution directly on the spot. Allow the mixture to air-dry completely (the "dried-droplet" method).
-
Causality: This co-crystallization process embeds the analyte molecules within the matrix crystals. When the laser fires, the matrix absorbs the energy and desorbs, carrying the intact analyte molecules into the gas phase for ionization.
-
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer, typically in positive ion reflectron mode.
-
Causality: The positive ion mode is preferred as carbohydrates readily form adducts with alkali metals (Na⁺, K⁺) present as trace contaminants or intentionally added. The reflectron mode improves mass resolution and accuracy.
-
-
Data Interpretation: Expect to observe a primary peak corresponding to the sodiated adduct of this compound ([C40H54O27 + Na]⁺) at m/z 989.83. A potassiated adduct ([C40H54O27 + K]⁺) at m/z 1005.80 may also be present. The absence of significant peaks at lower masses confirms the stability of the molecule during analysis.
ESI-MS/MS: The Structural Elucidator
While MALDI-TOF is excellent for mass confirmation, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is superior for detailed structural elucidation. ESI is a soft ionization technique that is easily coupled with liquid chromatography (LC), allowing for online separation and analysis.[8] Critically, ESI can generate precursor ions that can be isolated and fragmented in the mass spectrometer (a process known as MS/MS or CID - Collision-Induced Dissociation) to reveal details about the molecule's structure.
For peracetylated oligosaccharides, fragmentation typically occurs at the glycosidic bonds, producing B- and Y-type ions, and to a lesser extent, C- and Z-type ions.[8] These fragments reveal the sequence of the monosaccharide units. Cross-ring cleavages (A- and X-type ions) can also occur, providing information about linkage positions.
When the sodiated precursor ion ([M+Na]⁺ at m/z 989.8) is subjected to CID, a series of fragmentation events can be predicted. Cleavage of the glycosidic bonds will yield diagnostic B and Y ions. For instance, the loss of a terminal peracetylated glucose residue would result in a Y₂ ion, while the corresponding B₁ ion would represent the terminal residue itself. The masses of these fragments confirm the building blocks of the oligosaccharide.
GC-MS: The Linkage Specialist
Neither MALDI nor ESI can definitively determine the glycosidic linkage positions (e.g., 1,4 vs. 1,6) without ambiguity. For this, GC-MS analysis of partially methylated alditol acetates (PMAAs) is the gold standard.[9][10][11] This is a destructive, multi-step process:
-
Permethylation: All free hydroxyl groups (which, for the peracetate, must first be de-acetylated) are methylated.
-
Hydrolysis: The polysaccharide is hydrolyzed into its constituent monosaccharides.
-
Reduction: The monosaccharides are reduced to alditols.
-
Acetylation: The newly formed hydroxyl groups (which were originally involved in linkages) are acetylated.
The resulting PMAAs are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in MS.[12] For maltotriose, this analysis would yield 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol, confirming the 1,4-linkage. While powerful, this method does not provide information on the intact molecule and is far more labor-intensive.
Complementary Techniques for Orthogonal Validation
While mass spectrometry is a powerful tool, a comprehensive validation strategy often incorporates orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for complete structural elucidation in solution.[13][14] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can unambiguously determine the anomeric configuration (α or β) of the glycosidic bonds, the linkage positions, and confirm the complete acetylation of all hydroxyl groups.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for assessing the purity of the this compound sample.[18][19] Using a suitable column (e.g., reversed-phase C18) and detector (e.g., Evaporative Light Scattering Detector), one can separate the target compound from any starting material or incompletely acetylated byproducts.[20][21]
Conclusion
The structural validation of this compound is effectively achieved using a strategic application of mass spectrometry techniques. MALDI-TOF MS serves as a rapid and reliable method for confirming the correct molecular weight, making it ideal for high-throughput screening of synthesis reactions. For unequivocal structural confirmation, ESI-MS/MS provides critical fragmentation data that verifies the trisaccharide sequence. While highly specialized, GC-MS of PMAA derivatives remains the definitive method for elucidating glycosidic linkages.
For researchers in drug development and glycobiology, a tiered approach is recommended. Initial validation can be rapidly performed with MALDI-TOF MS and HPLC for purity. For lead compounds or reference standards requiring complete characterization, ESI-MS/MS and, ultimately, NMR spectroscopy, provide a comprehensive and trustworthy structural dossier. This multi-faceted analytical strategy ensures the highest degree of scientific integrity and confidence in the molecular structures being investigated.
References
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates.
- Chang, K.L.B., Lee, J., & Fu, W.-R. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis, 8(2).
- Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. PubMed.
- Mishra, N. K., & Mishra, L. C. (2010). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. NIH.
- Chang, K.L.B., Lee, J., & Fu, W.-R. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis, 8(2).
- Chang, K.L.B., Lee, J., & Fu, W.-R. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis, 8(2).
- Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.
- Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. ACS Publications.
- Stenutz, R., & Widmalm, G. (n.d.). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. SLU library.
- ResearchGate. (n.d.). MALDI-TOF spectra of per-N-acetylated chitin oligosaccharides (COs)....
- Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. Taylor & Francis eBooks.
- University of Georgia. (n.d.). Routine Services.
- ResearchGate. (n.d.). GC-MS linkage analysis of the partially methylated alditol acetates....
- Glycopedia. (n.d.). Partially Methylated Acetylated Alditols: Advantages & Limitations.
- Santa Cruz Biotechnology. (n.d.). D-Maltotriose Peracetate.
- Daas, P. J. H. (n.d.). HPLC of oligosaccharides: New developments in detection and peak identification.
- Bischoff, K. M., Liu, S., Leathers, T. D., & Qureshi, N. (2009). Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones. Rapid Communications in Mass Spectrometry, 23(8), 1173-1182.
- Merry, A. H., Neville, D. C., & Royle, L. (2002). HPLC and HPAEC of Oligosaccharides and Glycopeptides. Springer Nature Experiments.
- ChemicalBook. (2023). D-Maltotriose peracetate.
- Keck, R. G., Briggs, J. B., & Jones, A. J. S. (2005). Oligosaccharide release and MALDI-TOF MS analysis of N-linked carbohydrate structures from glycoproteins. Methods in Molecular Biology, 308, 381-396.
- Papac, D. I., Wong, A., & Jones, A. J. (1996). Analysis of Acidic Oligosaccharides and Glycopeptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 68(18), 3215-3223.
- ResearchGate. (n.d.). MALDI ToF MS analysis of oligosaccharides released from milled eucalyptus wood....
- Kim, S. K., & Rajapakse, N. (2011). Effects of the Molecular Weight and the Degree of Deacetylation of Chitosan Oligosaccharides on Antitumor Activity. PMC - NIH.
- Delchimica. (n.d.). D-Maltotriose peracetate.
- United States Biological. (n.d.). D-Maltotriose peracetate CAS 93911-20-7.
- ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl....
- ResearchGate. (n.d.). ESI-MS/MS fragmentation pathways of the [MþNa] þ ions of the....
- PubChem. (n.d.). Maltotriose.
- Pepi, A., & Seeberger, P. H. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(17), 10551-10608.
Sources
- 1. Maltotriose | C18H32O16 | CID 92146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. D-Maltotriose Peracetate | 93911-20-7 [chemicalbook.com]
- 5. D-Maltotriose peracetate | Delchimica [delchimica.com]
- 6. Oligosaccharide release and MALDI-TOF MS analysis of N-linked carbohydrate structures from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. ast.uga.edu [ast.uga.edu]
- 12. Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia [glycopedia.eu]
- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 14. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 18. jfda-online.com [jfda-online.com]
- 19. "HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydro" by K.L.B. Chang, J. Lee et al. [jfda-online.com]
- 20. researchgate.net [researchgate.net]
- 21. pietdaas.nl [pietdaas.nl]
A Researcher's Guide to the Spectral Analysis of D-Maltotriose Peracetate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and carbohydrate chemistry, the structural elucidation of complex oligosaccharides is paramount. D-Maltotriose, a trisaccharide composed of three α-1,4 linked D-glucose units, and its peracetylated derivative, D-Maltotriose Peracetate, serve as crucial building blocks and analytical standards in various biochemical and pharmaceutical applications. This guide provides a comprehensive overview of the spectral data for D-Maltotriose Peracetate, offering a comparative analysis with other common acetylated oligosaccharides. We will delve into the nuances of NMR and mass spectrometry data, providing the foundational knowledge for researchers to confidently identify and characterize these molecules.
The Significance of Peracetylation in Carbohydrate Analysis
The hydroxyl groups of native oligosaccharides render them highly polar and often lead to complex, poorly resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy. Peracetylation, the process of acetylating all free hydroxyl groups, transforms the polar oligosaccharide into a more soluble, less polar derivative. This chemical modification offers several advantages for spectral analysis:
-
Improved Solubility: Peracetylated sugars are readily soluble in common organic solvents used for NMR, such as chloroform-d (CDCl₃), leading to sharper and better-resolved spectra.
-
Enhanced Spectral Dispersion: The acetyl groups introduce distinct signals in the ¹H NMR spectrum, typically in the 1.9-2.2 ppm region, and their carbonyl signals appear around 170 ppm in the ¹³C NMR spectrum. This increased dispersion allows for more straightforward interpretation and assignment of the sugar ring protons and carbons.
-
Volatility for Mass Spectrometry: Peracetylation increases the volatility of the oligosaccharide, making it more amenable to analysis by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).
Spectral Data of D-Maltotriose Peracetate
Expected ¹H NMR (CDCl₃) Features:
-
Anomeric Protons: Signals for the three anomeric protons (H-1) are expected to appear in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm. The coupling constants (³J(H₁,H₂)) will be indicative of the α-anomeric configuration.
-
Ring Protons: The remaining ring protons will resonate in the region of 3.5 to 5.5 ppm, often exhibiting complex overlapping multiplets.
-
Acetyl Protons: Eleven sharp singlet signals corresponding to the methyl protons of the eleven acetate groups are expected in the upfield region, typically between 1.9 and 2.2 ppm.
Expected ¹³C NMR (CDCl₃) Features:
-
Carbonyl Carbons: Eleven signals for the carbonyl carbons of the acetate groups are expected in the downfield region, around 169-171 ppm.
-
Anomeric Carbons: The signals for the three anomeric carbons (C-1) will appear in the region of 90-100 ppm.
-
Ring Carbons: The other ring carbons will resonate between 60 and 80 ppm.
-
Acetyl Methyl Carbons: The methyl carbons of the acetate groups will give rise to signals around 20-21 ppm.
Mass Spectrometry:
In ESI-MS, D-Maltotriose Peracetate is expected to be detected as its sodium adduct [M+Na]⁺ at an m/z of approximately 989.83. Fragmentation patterns would involve the sequential loss of acetic acid units (60 Da) or acetyl groups (43 Da).
Comparative Spectral Analysis
To provide context for the spectral data of D-Maltotriose Peracetate, we will compare it with two other common acetylated oligosaccharides: cellotriose peracetate and sucrose octaacetate.
| Spectral Feature | D-Maltotriose Peracetate (Undecaacetate) | Cellotriose Peracetate (Undecaacetate) | Sucrose Octaacetate |
| Molecular Formula | C₄₀H₅₄O₂₇ | C₄₀H₅₄O₂₇ | C₂₈H₃₈O₁₉ |
| Molecular Weight | 966.84 | 966.84 | 678.59 |
| ¹H NMR (CDCl₃) | |||
| Anomeric Protons | Expected ~4.5-6.5 ppm (α-linkages) | Expected ~4.5-6.5 ppm (β-linkages) | ~5.7 ppm (d, 1H, Glc H-1) |
| Acetyl Protons | Expected ~1.9-2.2 ppm (11 signals) | Expected ~1.9-2.2 ppm (11 signals) | ~1.9-2.2 ppm (8 signals) |
| ¹³C NMR (CDCl₃) | |||
| Carbonyl Carbons | Expected ~169-171 ppm | ~169-171 ppm | ~169-171 ppm |
| Anomeric Carbons | Expected ~90-100 ppm | ~95-104 ppm | ~90.1 ppm (Glc C-1), ~104.1 ppm (Fru C-2) |
| MS (ESI) | |||
| [M+Na]⁺ | Expected ~989.83 | Expected ~989.83 | ~701.57 |
Note: Some data in this table is based on expected values due to the limited availability of fully assigned spectra in the searched resources.
Experimental Protocols
A reliable and reproducible protocol is essential for obtaining high-quality spectral data. Here, we provide a detailed methodology for the peracetylation of D-maltotriose and subsequent analysis.
Peracetylation of D-Maltotriose
This protocol is a general method for the peracetylation of unprotected sugars using acetic anhydride and pyridine.
Materials:
-
D-Maltotriose
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve D-Maltotriose (1 equivalent) in pyridine in a round-bottom flask.
-
Acetylation: Cool the solution to 0 °C in an ice bath and slowly add acetic anhydride (11-12 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-Maltotriose Peracetate.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve approximately 10-20 mg of the purified D-Maltotriose Peracetate in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Analysis
Procedure:
-
Prepare a dilute solution of D-Maltotriose Peracetate in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 500-1200).
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and spectral analysis of D-Maltotriose Peracetate.
Structural Representation
Caption: Schematic structure of D-Maltotriose Peracetate showing the three peracetylated glucose units.
Conclusion and Future Outlook
The peracetylation of D-Maltotriose is a fundamental technique that greatly facilitates its structural characterization by NMR and mass spectrometry. While a complete, publicly available spectral library for D-Maltotriose Peracetate remains to be compiled, this guide provides the foundational knowledge, expected spectral features, and a robust experimental protocol to empower researchers in their work with this important molecule. The comparative data with other acetylated oligosaccharides offers a valuable reference for distinguishing between different sugar architectures. Future efforts should focus on the full spectral assignment of D-Maltotriose Peracetate and other complex peracetylated oligosaccharides to build a comprehensive and publicly accessible database for the glycoscience community.
References
-
ResearchGate. Per-O-acetylation of natural carbohydrates. [Link]
Sources
A Senior Application Scientist's Guide to Oligosaccharide Linkage Analysis: Peracetylation vs. Permethylation
For researchers, scientists, and drug development professionals navigating the intricate world of glycomics, elucidating the precise linkage of oligosaccharides is a critical yet formidable challenge. The arrangement of these glycosidic bonds dictates the three-dimensional structure of a glycan and, consequently, its biological function. Among the array of analytical strategies, chemical derivatization stands as a cornerstone for preparing glycans for mass spectrometric analysis. This guide provides an in-depth comparison of two common derivatization techniques: peracetylation and the industry-standard permethylation, with a focus on their application in linkage analysis.
The Fundamental Challenge: Why Derivatization is Essential
Native glycans are notoriously difficult to analyze by mass spectrometry (MS) due to their high polarity and poor ionization efficiency. Derivatization methods address these challenges by replacing the polar hydroxyl (-OH) groups with nonpolar moieties, thereby increasing their hydrophobicity and volatility. This enhances their ionization efficiency, leading to stronger signals in the mass spectrometer, and improves their chromatographic separation.
The Gold Standard: Permethylation for Linkage Analysis
The most widely accepted and validated method for determining glycosidic linkages is permethylation analysis, often referred to as methylation analysis.[1][2][3][4] This multi-step process, culminating in the formation of Partially Methylated Alditol Acetates (PMAAs), provides unambiguous information about the substitution pattern of each monosaccharide residue.
The Permethylation (PMAA) Workflow: A Self-Validating System
The elegance of the permethylation workflow lies in its logical progression, where each step systematically encodes the linkage information into the final molecule.
Caption: The permethylation (PMAA) workflow for oligosaccharide linkage analysis.
Causality Behind the Experimental Choices in the PMAA Method:
-
Permethylation: All free hydroxyl groups are converted to stable methyl ethers. The glycosidic linkages, however, remain as oxygen bridges between the monosaccharide units. This initial step is crucial as it "marks" all the hydroxyl groups that are not involved in linkages. The completeness of this step is paramount for accurate results.[2][3]
-
Acid Hydrolysis: The acid cleaves the glycosidic bonds, liberating the individual, partially methylated monosaccharides. The newly freed hydroxyl groups mark the positions that were originally involved in the glycosidic linkages.
-
Reduction to Alditols: The monosaccharides are reduced, typically with sodium borodeuteride (NaBD₄), to their corresponding alditols. This step prevents the formation of multiple anomers (α and β forms) in the subsequent GC analysis, simplifying the chromatogram. The use of a deuterated reducing agent labels the C1 carbon, aiding in its identification in the mass spectrum.
-
Acetylation: The remaining free hydroxyl groups (those generated during the hydrolysis of the glycosidic linkages) are then acetylated.
-
GC-MS Analysis: The resulting PMAAs are volatile and can be separated by gas chromatography and analyzed by mass spectrometry. The fragmentation pattern upon electron ionization is highly predictable and directly reveals the positions of the methyl and acetyl groups, thus indicating the original linkage positions.[1]
Interpreting PMAA Fragmentation Patterns:
The fragmentation of PMAAs in the mass spectrometer follows well-defined pathways. Cleavage occurs primarily between the carbon atoms of the alditol backbone. The masses of the resulting fragments are indicative of the positions of the methyl and acetyl groups. For instance, a fragment containing a primary acetyl group (at C6) will have a different mass than one with a secondary acetyl group. This allows for the unambiguous determination of the linkage points.
Peracetylation: A Viable Alternative or a Flawed Approach for Linkage Analysis?
Peracetylation, the complete acetylation of all hydroxyl groups, is a well-established technique for derivatizing carbohydrates to increase their volatility and ionization efficiency for MS analysis.[5] It is a simpler and often faster reaction compared to permethylation.
The Peracetylation Workflow:
The peracetylation reaction itself is straightforward, typically involving the treatment of the oligosaccharide with acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate.[6]
Caption: A general workflow for the analysis of peracetylated oligosaccharides.
While peracetylation is excellent for enhancing the MS signal of intact oligosaccharides for sequencing and compositional analysis, its use for definitive linkage determination is fraught with challenges.
The Critical Flaw: Acetyl Group Migration
The primary disadvantage of using peracetylation for linkage analysis is the phenomenon of acyl group migration . Acetyl groups, particularly under the conditions used for derivatization or during sample handling, can migrate between adjacent hydroxyl groups on the sugar ring. This migration effectively scrambles the positional information of the acetyl groups, making it impossible to definitively determine the original linkage positions after hydrolysis. This lability of acetyl groups stands in stark contrast to the stability of the methyl ethers formed during permethylation.
Fragmentation of Peracetylated Oligosaccharides
While some studies have shown that the fragmentation patterns of intact peracetylated oligosaccharides in tandem MS can provide some linkage information, these patterns are generally more complex and less straightforward to interpret than those of PMAAs.[7] The fragmentation can be influenced by the type of linkage, but a universal, predictable set of rules for all linkage types is not as well-established as it is for PMAAs.
Head-to-Head Comparison: Peracetylation vs. Permethylation for Linkage Analysis
| Feature | Permethylation (PMAA Method) | Peracetylation |
| Primary Application | Definitive glycosidic linkage analysis | General derivatization for increased MS sensitivity of intact oligosaccharides |
| Reliability for Linkage Analysis | High; considered the "gold standard" | Low, due to acetyl group migration |
| Derivative Stability | Methyl ethers are highly stable | Acetyl esters are prone to migration and hydrolysis |
| Workflow Complexity | Multi-step: permethylation, hydrolysis, reduction, acetylation | Single step derivatization |
| Fragmentation Analysis | Well-characterized, predictable fragmentation of PMAAs in GC-MS | Complex fragmentation of intact oligosaccharide in LC-MS/MS; less predictable |
| Potential for Artifacts | Incomplete methylation can lead to erroneous results | Acetyl group migration leads to incorrect linkage assignment |
An Innovative Application of Peracetylation: NMR-Based Linkage Analysis
Interestingly, a specialized application of peracetylation offers a non-destructive alternative for linkage analysis. By using ¹³C-labeled acetic anhydride for peracetylation, the positions of the free hydroxyl groups (and thus, the linkage sites) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling between the ¹³C-labeled carbonyl carbon and the adjacent proton on the sugar ring provides a direct and unambiguous marker for the acetylated position. This method has the significant advantage of not requiring the hydrolysis of the oligosaccharide, thus preserving the integrity of the molecule.
Experimental Protocols
Protocol 1: Permethylation for PMAA Synthesis
This protocol is a generalized representation and may require optimization for specific carbohydrate types.
-
Sample Preparation: Lyophilize 50-100 µg of the purified oligosaccharide sample in a glass tube.
-
Permethylation:
-
Add 200 µL of dimethyl sulfoxide (DMSO) and vortex until the sample is dissolved.
-
Add a slurry of sodium hydroxide in DMSO.
-
Add 100 µL of methyl iodide (CH₃I) and incubate with shaking for 1 hour at room temperature.
-
Quench the reaction by adding water.
-
Extract the permethylated oligosaccharides with dichloromethane.
-
-
Hydrolysis:
-
Evaporate the dichloromethane and add 200 µL of 2M trifluoroacetic acid (TFA).
-
Incubate at 121°C for 2 hours.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the residue in 100 µL of 1M ammonium hydroxide containing 10 mg/mL sodium borodeuteride (NaBD₄).
-
Incubate at room temperature for 2 hours.
-
Quench the reaction by adding glacial acetic acid.
-
-
Acetylation:
-
Evaporate the sample to dryness.
-
Add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Incubate at 100°C for 30 minutes.
-
-
Work-up and Analysis:
-
Evaporate the reagents and partition the residue between dichloromethane and water.
-
Collect the organic layer containing the PMAAs.
-
Analyze by GC-MS.
-
Protocol 2: Peracetylation of Oligosaccharides
This protocol is for general derivatization to enhance MS signal of the intact oligosaccharide.
-
Sample Preparation: Lyophilize 10-50 µg of the oligosaccharide sample in a microvial.
-
Acetylation:
-
Add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Heat at 80°C for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the pyridine and acetic anhydride under a stream of nitrogen.
-
Add toluene and evaporate again to remove residual pyridine.
-
Partition the residue between dichloromethane and water.
-
Collect the organic layer containing the peracetylated oligosaccharide.
-
Analyze by LC-MS or MALDI-TOF MS.
-
Conclusion and Recommendation
For researchers whose primary goal is the accurate and reliable determination of oligosaccharide linkages, the permethylation (PMAA) method followed by GC-MS analysis remains the unequivocal gold standard .[1][2][3][4] Its multi-step workflow is a self-validating system that produces stable derivatives with predictable fragmentation patterns, allowing for unambiguous linkage assignment.
While peracetylation is a simpler and effective method for increasing the hydrophobicity and mass spectrometry signal of intact oligosaccharides, its utility for definitive linkage analysis is severely compromised by the inherent instability and migratory nature of acetyl groups. Therefore, peracetylation should be employed for applications such as glycan profiling and sequencing of the intact derivatized molecule, but not as a primary tool for linkage determination.
The choice of derivatization strategy must be guided by the specific analytical question. For the rigorous structural elucidation required in drug development and fundamental biological research, the robustness and reliability of the permethylation method are unparalleled.
References
- Price, N. P. (2008). Acylic Sugar Derivatives for GC/MS Analysis of 13C-enrichment During Carbohydrate Metabolism. Applied Biochemistry and Biotechnology, 148(1-3), 271-6.
- Toh, H., et al. (2021). Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. Glycoscience Protocols.
- Kopiasz, M., et al. (2015). GC–MS analysis of carbohydrates in the form of peracetylated methyl glycosides derived from the glucose-containing muropeptide fraction obtained after gel filtration on Sephadex G 25 of lysozyme-digested murein.
- Price, N. P. (2008). Permethylation linkage analysis techniques for residual carbohydrates. Applied Biochemistry and Biotechnology, 148(1-3), 271-6.
- Price, N. P. (2008).
- Dell, A., & Khoo, K. H. (2004). Mass spectrometry of oligosaccharides. OiPub.
- Zhou, S., et al. (2017). LC-MS/MS analysis of permethylated N-glycans facilitating isomeric characterization.
- Zhou, S., et al. (2017).
- Fenselau, C., & Lee, Y. C. (1990).
- Lattova, E., & Perreault, H. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry.
- Lipták, M., et al. (2015). Mass spectrum and the fragmentation pattern of the peracetylated methyl ester of N -acetylmuramylo-(1 → 4)- glucose derivatives in a reduced (NaBD 4 ) (A) or a methanolysed (B) sample.
- Pettolino, F. A., et al. (2012). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. PubMed.
- Lattova, E., & Perreault, H. (2020). An LC-MS/MS Approach for Determining Glycosidic Linkages. PMC.
- Mechref, Y., et al. (2004). Fragmentation characteristics of permethylated oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight (TOF/TOF) tandem mass spectrometer. PubMed.
- Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
- Dascalu, A., & Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. ScienceDirect.
- Tajiri, M., et al. (2020).
- Dell, A., & Khoo, K. H. (1990).
- Song, X., et al. (2017).
- Black, I. M., et al. (2023). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. MDPI.
- Al-showiman, S. S. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing.
- Lattova, E., & Perreault, H. (2020). An LC-MS/MS Approach for Determining Glycosidic Linkages.
- He, Y., et al. (2017).
- PATRIOT, T. J. (2015). Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs.
- Zhou, S., et al. (2024). Analysis of Native and Permethylated N-Glycan Isomers Using MGC-LC-MS Techniques. Methods in Molecular Biology.
- Zhou, S., et al. (2022). Targeted analysis of permethylated N-glycans using MRM/PRM approaches. PMC.
- Azadi, P., & Heiss, C. (2009). Mass spectrometry of N-linked glycans. PubMed.
Sources
- 1. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylic sugar derivatives for GC/MS analysis of 13C-enrichment during carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Maltotriose Peracetate Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Glycobiology
Maltotriose peracetate is the fully acetylated form of maltotriose, a trisaccharide composed of three α-1,4 linked glucose units. As a protected form of maltotriose, it serves as a crucial intermediate in the synthesis of more complex carbohydrates and glycoconjugates used in glycobiology research and drug discovery.[1][2] The purity of such reagents is not a trivial matter; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. The presence of even minor impurities—such as partially acetylated molecules, structural isomers, or residual starting materials—can lead to ambiguous results, failed syntheses, and misinterpreted biological activity.
To establish the purity of a complex molecule like this compound with the highest degree of confidence, relying on a single analytical technique is insufficient. A far more robust and scientifically rigorous approach is cross-validation , where multiple, orthogonal analytical methods are employed. Orthogonal methods measure the same attribute (purity) through different physical or chemical principles. This synergistic strategy ensures that the weaknesses of one method are compensated for by the strengths of another, providing a comprehensive and trustworthy purity profile. This guide details a cross-validation workflow utilizing four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): Quantifying Chromatographic Purity
HPLC is a cornerstone technique for separating and quantifying components within a mixture. For acetylated oligosaccharides, which are less polar than their parent sugars, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal-Phase HPLC (NP-HPLC) are particularly effective.[3][4][5]
Causality Behind Experimental Choices
The choice of HILIC or NP-HPLC is deliberate. These techniques utilize a polar stationary phase and a less polar mobile phase, providing excellent separation for polar and semi-polar compounds like acetylated sugars.[6] A gradient elution, where the mobile phase composition is changed over time, is typically employed to ensure that both the main compound and any potential impurities with different polarities are effectively resolved and eluted.[6] An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often preferred over UV detection because carbohydrates and their acetylated derivatives lack a strong chromophore.[3]
Experimental Protocol: HILIC-ELSD Analysis
-
System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and ELSD.
-
Column: A HILIC column (e.g., zwitterionic or amide-based, 3.5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 75% Solvent B to 50% Solvent B over 30 minutes is a good starting point for resolving acetylated trisaccharides.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection & Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the chemical structure of organic molecules.[7][8] For this compound, ¹H and ¹³C NMR not only confirm the identity of the compound but also provide unambiguous proof of complete acetylation and the integrity of the glycosidic linkages.
Causality Behind Experimental Choices
A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments is essential.
-
¹H NMR: Allows for the integration of proton signals. A clean spectrum with the correct integrations for the anomeric, ring, and acetyl methyl protons confirms the structure and can be used to detect proton-bearing impurities.
-
¹³C NMR: Confirms the number of unique carbon environments. The absence of signals corresponding to free hydroxyl groups (typically ~60-80 ppm) and the presence of the correct number of carbonyl signals (~170 ppm) and acetyl methyl signals (~20-21 ppm) is strong evidence of complete acetylation.[9]
-
2D NMR: Experiments like COSY (correlates coupled protons) and HSQC (correlates protons to their directly attached carbons) are used to assign all signals definitively, confirming the connectivity and stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for acetylated sugars and has minimal interfering signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve optimal signal dispersion, which is critical for complex carbohydrate spectra.[7]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D COSY and HSQC spectra for full structural assignment.
-
-
Data Analysis:
-
Confirm the chemical shifts and coupling constants are consistent with the known structure of this compound.
-
Integrate the ¹H spectrum. The ratio of the acetyl methyl protons to the ring/anomeric protons should be correct (in this case, 33 acetyl protons to 21 ring/anomeric protons).
-
Scrutinize the spectra for any unassignable peaks, which would indicate impurities. The presence of a peak for residual, non-deuterated solvent (e.g., CHCl₃ at 7.26 ppm) should be noted but is not an impurity of the compound itself.
-
Workflow for NMR Analysis
Caption: Workflow for NMR structural confirmation and purity assessment.
Mass Spectrometry (MS): Verifying Molecular Identity
Mass spectrometry provides a direct measurement of a molecule's mass-to-charge ratio (m/z), making it an indispensable tool for confirming molecular weight.[10][11] For non-volatile, thermally labile molecules like oligosaccharides, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required to prevent fragmentation during the ionization process.[12]
Causality Behind Experimental Choices
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful combination. The LC system separates the components of the sample mixture before they enter the mass spectrometer, allowing for the determination of the molecular weight of both the main compound and any co-eluting impurities. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule.[13]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to an ESI mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution).
-
LC Conditions: Use the same HILIC method as described in the HPLC section.
-
MS Conditions (Positive Ion Mode):
-
Ionization: Electrospray Ionization (ESI).
-
Adduct Formation: Peracetylated oligosaccharides readily form sodium adducts [M+Na]⁺. The mobile phase can be doped with a low concentration of sodium acetate to promote the formation of this single, easily identifiable ion.
-
Mass Range: Scan from m/z 200 to 1200.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the expected ion. For this compound (C₄₀H₅₄O₂₇, MW = 966.84), the expected [M+Na]⁺ ion would be at m/z 989.83.[2]
-
Analyze the mass spectra of any impurity peaks to help identify their structures.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for LC-MS analysis to confirm molecular weight.
Elemental Analysis (EA): Validating Elemental Composition
Elemental Analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and other elements in a pure organic compound.[14][15] It serves as a final, crucial check on purity by verifying that the empirical formula of the synthesized compound matches the theoretical composition.[16]
Causality Behind Experimental Choices
This method is based on the complete combustion of a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by detectors.[16] The results are compared to the theoretical percentages calculated from the molecular formula. For a compound to be considered pure, the experimental values must fall within a narrow margin of the theoretical values, typically ±0.4%.[13][17] This provides strong, independent evidence that no significant impurities (which would alter the C:H ratio) are present.
Experimental Protocol: CHN Analysis
-
Sample Preparation: The sample must be thoroughly dried under high vacuum to remove any residual solvents or water, which would skew the hydrogen and carbon percentages.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis:
-
A few milligrams of the dried sample are accurately weighed into a tin capsule.
-
The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment.
-
The resulting gases are passed through various traps and columns to be separated and are then measured by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of Carbon and Hydrogen.
-
Compare the experimental results to the theoretical values for this compound (C₄₀H₅₄O₂₇):
-
Theoretical C: 49.69%
-
Theoretical H: 5.63%
-
-
The deviation should be within the accepted ±0.4% tolerance.
-
Workflow for Elemental Analysis
Caption: Workflow for Elemental Analysis via combustion.
Cross-Validation: The Power of Convergence
The true strength of this approach lies in synthesizing the data from all four orthogonal methods. Each technique provides a different piece of the purity puzzle.
Logical Relationship of Analytical Methods
Caption: Convergence of orthogonal methods for a comprehensive purity profile.
Summary of Quantitative Data
The table below illustrates a hypothetical but ideal set of results for a high-purity batch of this compound.
| Analytical Method | Parameter Measured | Theoretical Value | Experimental Result | Purity Assessment |
| HPLC | Peak Area % | >99% | 99.6% | High chromatographic purity. |
| NMR | Structural Integrity | Conforms to structure | All signals assigned, no impurity peaks detected. | Structurally pure. |
| Mass Spectrometry | Molecular Ion [M+Na]⁺ | m/z 989.83 | m/z 989.83 | Correct molecular weight confirmed. |
| Elemental Analysis | % Carbon | 49.69% | 49.81% (Δ = +0.12%) | Conforms to elemental formula. |
| % Hydrogen | 5.63% | 5.55% (Δ = -0.08%) | Conforms to elemental formula. |
When all four methods yield results that are consistent and within acceptable limits, a definitive statement about the compound's high purity can be made with exceptional confidence. Discrepancies between methods (e.g., HPLC purity of 98% but NMR showing no visible impurities) would trigger further investigation, demonstrating the self-validating nature of this comprehensive approach.[18]
Conclusion
The cross-validation of this compound purity is not an exercise in redundancy; it is a fundamental requirement of good science. By integrating the quantitative power of HPLC, the definitive structural insight of NMR, the molecular weight verification of MS, and the elemental confirmation of EA, we build a multi-layered, robust, and defensible assessment of product quality. For researchers in drug development and glycobiology, adopting this rigorous analytical paradigm is essential for ensuring the validity and reproducibility of their work, ultimately accelerating the path of discovery.
References
-
Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. Available at: [Link]
-
Elemental analysis - Wikipedia. Available at: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. Available at: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity - ResearchGate. Available at: [Link]
-
Validation of Impurity Methods, Part II - LCGC North America. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - NIH. Available at: [Link]
-
Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations - ACS Publications. Available at: [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - EC-UNDP. Available at: [Link]
-
An International Study Evaluating Elemental Analysis - ACS Central Science. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . Available at: [Link]
-
An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Available at: [Link]
-
Mass spectrometry of oligosaccharides - Research Paper - OiPub. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds - Eltra. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil. Available at: [Link]
-
High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid - Oxford Academic. Available at: [Link]
-
Analytical method validation: A brief review . Available at: [Link]
-
Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates - YouTube. Available at: [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - Chemical Reviews. Available at: [Link]
-
Development and validation of a HILIC-ELSD method for simultaneous analysis of non-substituted and acetylated xylo-oligosaccharides - ResearchGate. Available at: [Link]
-
Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers - PMC - NIH. Available at: [Link]
-
HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin . Available at: [Link]
-
Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC. Available at: [Link]
-
D-Maltotriose peracetate - NanoAxis LLC. Available at: [Link]
Sources
- 1. D-Maltotriose peracetate | NanoAxis LLC [nanoaxisllc.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oipub.com [oipub.com]
- 11. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. azom.com [azom.com]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Maltotriose Peracetate
As a Senior Application Scientist, my focus extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of Maltotriose Peracetate. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with a clear understanding of the principles behind each step, fostering a culture of safety and environmental responsibility within the laboratory.
This compound is a protected maltotriose compound, often used in carbohydrate chemistry and related research fields[1]. While specific hazard data for this compound is not extensively detailed in publicly available safety data sheets (SDS), the fundamental principles of chemical waste management must be applied[2][3]. The absence of comprehensive hazard information does not permit disposal as common waste; rather, it necessitates a conservative approach, treating the substance as a chemical waste stream to be managed through institutional protocols.
Core Principle: Segregate and Consult
The foundational rule for disposing of this compound, or any specialty chemical, is to avoid municipal waste streams. Under no circumstances should this compound be disposed of down the drain or in the regular trash [4][5]. The introduction of such chemicals into sanitary sewer systems can interfere with wastewater treatment processes, and its presence in landfills can lead to environmental contamination[5][6]. All disposal must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent authority[7].
Summary of this compound Characteristics
For quick reference, the following table summarizes key data for this compound.
| Property | Data |
| Chemical Name | D-Maltotriose Peracetate |
| Synonyms | O-2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-a-D-glucopyranosyl-(1→4)-D-glucose 2,3,5,6-tetraacetate[2][3] |
| CAS Number | 93911-20-7[1] |
| Molecular Formula | C₄₀H₅₄O₂₇[1] |
| Molecular Weight | 966.84 g/mol [1][2][3] |
| Appearance | White powder[2][3] |
| Storage | Store in a dry, cool, and well-ventilated place[5][8] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection and disposal of this compound waste. The causality behind this workflow is to ensure waste is properly identified, contained, and stored to prevent accidental exposure or environmental release while awaiting collection by trained EHS personnel.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Mandatory PPE:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A standard laboratory coat.
-
Step 2: Designate a Waste Container
Proper containment is critical to prevent leaks and ensure compatibility between the waste and its container[9][10].
-
Select a container that is sturdy, leak-proof, and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[4][10].
-
The container must be clean and free of any other chemical residue to prevent unintended reactions. Never mix incompatible wastes[4][6].
-
Ensure the container is appropriately sized for the expected volume of waste to avoid having it become overfilled or stored for excessive periods[9].
Step 3: Label the Waste Container Immediately
Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers[4].
-
Before adding any waste, affix a hazardous waste label, which should be available from your EHS department.
-
Complete the label with the following information:
-
Full Chemical Name: "this compound" (avoid abbreviations)[4].
-
CAS Number: 93911-20-7.
-
Composition: List all components in the container, including any solvents used for rinsing, with estimated percentages[4].
-
Hazard Information: While specific hazards are not well-defined, it should be treated as a standard chemical. Do not leave this section blank; consult your EHS office for institutional guidelines.
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of chemical waste within laboratories[6][9].
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA)[6].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept securely closed except when adding waste[4][6].
-
For liquid waste, the container must be placed within a secondary containment bin to catch any potential leaks[4].
Step 5: Arrange for Waste Collection
Once the container is full or has been in accumulation for the maximum allowed time (typically 6-12 months, check your institutional policy), you must arrange for its disposal[9][11].
-
Contact your institution's EHS department to schedule a waste pickup[4][11].
-
Do not transport hazardous waste yourself[11]. EHS personnel are specially trained for this task.
-
Maintain a record of the disposal, including the date, quantity, and pickup confirmation, as part of your laboratory's safety records[7][9].
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with this compound.
-
Solid Waste: Disposable items such as gloves, weigh boats, and contaminated paper towels should be collected in a separate, clearly labeled solid chemical waste container or bag.
-
Empty Containers: An empty container that held this compound must be managed correctly.
-
Ensure all product has been removed to the greatest extent possible (e.g., by scraping out any remaining solid).
-
The container should be "triple rinsed" with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble)[11].
-
The first rinseate is considered hazardous waste and must be collected in your this compound waste container[4]. Subsequent rinses may also need to be collected, depending on local regulations.
-
After rinsing, the original label must be completely removed or defaced[4][11].
-
Once clean and unlabeled, the container can typically be disposed of in the regular trash or glass disposal bin[4][11].
-
Emergency Spill Procedures
In the event of a small spill of this compound powder:
-
Alert personnel in the immediate area.
-
Wearing your PPE, gently sweep up the solid material to avoid creating dust[8].
-
Use a dustpan or scoop to collect the material and place it in your labeled chemical waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as contaminated solid waste.
-
For large spills, evacuate the area and contact your EHS department immediately[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. biosynth.com [biosynth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Maltotriose Peracetate
This document provides essential safety and handling protocols for Maltotriose Peracetate (CAS 93911-20-7)[1]. As a protected form of maltotriose, this compound is frequently utilized in carbohydrate synthesis and glycobiology research.[2] While the parent compound, maltotriose, is generally considered non-hazardous[3][4][5], the peracetylated derivative requires a nuanced, risk-based approach to safety. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring you can operate with confidence and safety.
The primary risks associated with this compound do not typically stem from the purified molecule itself, but from potential residues from its synthesis. The peracetylation of sugars often involves reagents like acetic anhydride and catalysts such as pyridine or various Lewis acids.[6][7] Therefore, our safety assessment must consider the lifecycle of the compound in your laboratory, from synthesis to disposal.
Hazard Assessment: A Tale of Two Scenarios
Your personal protective equipment (PPE) needs are dictated by the state of the material you are handling. We will address two common scenarios: handling the purified, solid product and performing the peracetylation synthesis.
-
Scenario A: Handling Purified this compound. The purified, solid compound is expected to be stable and possess a low hazard profile, similar to other fully protected carbohydrates. The main physical hazard is the potential for inhaling fine dust particles.
-
Scenario B: Synthesis or Handling of Crude Product. This scenario presents a higher risk. The peracetylation reaction uses acetic anhydride, which is corrosive and has a noxious odor. The reaction may also involve pyridine or other potentially harmful solvents and catalysts.[6] Risks include chemical burns, irritation to the respiratory tract, and exposure to volatile organic compounds.
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE based on the handling scenario. Adherence to these guidelines is critical for mitigating risk. General laboratory safety practices, such as prohibiting eating, drinking, or smoking in the lab, should always be followed.[4][8]
| PPE Item | Scenario A: Handling Purified Solid | Scenario B: Synthesis / Handling Crude Product | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields.[3][8] | Chemical splash goggles.[9] A face shield is required if there is a significant splash risk. | Scenario A: Protects against accidental eye contact with solid particles. Scenario B: Goggles provide a seal to protect against splashes of corrosive reagents like acetic anhydride. A face shield offers broader protection. |
| Hand Protection | Standard nitrile or latex laboratory gloves. | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Scenario A: Prevents skin contact with the chemical. Scenario B: Provides enhanced protection against corrosive and irritating synthesis reagents. Always check manufacturer recommendations for specific chemical compatibility.[8] |
| Body Protection | Flame-resistant laboratory coat. | Chemical-resistant apron over a flame-resistant lab coat. | Scenario A: Protects skin and clothing from spills. Scenario B: An apron provides an additional barrier against splashes of corrosive liquids. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. A dust mask (N95) may be used if weighing fine powders. | Required. Work must be performed in a certified chemical fume hood. | Scenario A: Minimizes inhalation of nuisance dust. Scenario B: A chemical fume hood is essential to contain and exhaust volatile and corrosive vapors from acetic anhydride and other reagents. |
| Footwear | Closed-toe shoes. | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Step-by-Step Handling of Purified this compound
-
Preparation: Before handling, ensure your designated workspace is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.
-
Don PPE: Put on your lab coat, safety glasses, and gloves as specified in the table above.
-
Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust inhalation. If this is not possible, consider wearing a dust mask.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating airborne dust.
-
Post-Handling: Tightly close the container.[3] Clean any residual powder from the work surface and weighing tools.
-
Doff PPE: Remove gloves and wash your hands thoroughly.
Emergency Spill Response Protocol
This protocol is for small spills of the solid material.
-
Alert: Notify personnel in the immediate area of the spill.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE (safety glasses, lab coat, gloves).
-
Contain: Gently sweep up the solid material using a brush and dustpan. Avoid actions that create dust clouds.
-
Clean: Wipe the area with a damp paper towel to remove any remaining residue.
-
Dispose: Place the swept-up material and used cleaning supplies into a sealed container labeled as chemical waste.
-
Report: Inform your laboratory supervisor or safety officer of the incident.
Disposal Plan
Waste generated from handling this compound, including spilled material and contaminated consumables, must be treated as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Chemical Nature: As a carbohydrate ester, it is incompatible with strong oxidizing agents, strong acids, and strong bases which could cause hydrolysis.[8][10]
-
Regulatory Compliance: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]
Visual Workflow Diagrams
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Caption: PPE Selection Workflow for this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. fishersci.ca [fishersci.ca]
- 9. sams-solutions.com [sams-solutions.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
